molecular formula C12H9Cl2NO2 B1453402 Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate CAS No. 1133115-64-6

Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate

Cat. No.: B1453402
CAS No.: 1133115-64-6
M. Wt: 270.11 g/mol
InChI Key: YCODGLFIKPZDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate ( 1133115-64-6) is a high-purity quinoline derivative with a molecular formula of C 12 H 9 Cl 2 NO 2 and a molecular weight of 270.11 g/mol . This compound is characterized by its methyl ester and dichloro-substituted quinoline ring system, serving as a valuable synthetic intermediate in organic and medicinal chemistry research. Quinoline scaffolds are of significant interest in drug discovery due to their diverse biological activities . They are recognized as important motifs for developing new therapeutic agents and have been extensively studied as key precursors in the synthesis of complexes with potential biological activity . Researchers utilize this compound and its derivatives as building blocks for the synthesis of more complex molecules, particularly in the exploration of novel compounds with specialized properties . For laboratory use only. This product is not for diagnostic, therapeutic, or consumer use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information. The product should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

methyl 4,7-dichloro-8-methylquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2/c1-6-8(13)4-3-7-9(14)5-10(12(16)17-2)15-11(6)7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCODGLFIKPZDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2Cl)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674832
Record name Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-64-6
Record name Methyl 4,7-dichloro-8-methyl-2-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of C12H9Cl2NO2

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling & Synthetic Utility of Ethyl 2,4-Dichloroquinoline-3-carboxylate (


) 

Executive Summary

This technical guide provides a comprehensive physicochemical and synthetic profile of Ethyl 2,4-dichloroquinoline-3-carboxylate (CAS: 6315-94-2). A critical pharmacophore scaffold in modern medicinal chemistry, this compound serves as the primary intermediate for the synthesis of pyrrolo[3,2-c]quinoline-4-one derivatives—potent inhibitors of the Hedgehog (Hh) signaling pathway used in oncological research.

Targeting researchers and drug development professionals, this document synthesizes crystallographic data, reaction kinetics, and experimental protocols to establish a self-validating workflow for utilizing this scaffold in the development of anti-tumor agents.

Part 1: Physicochemical Matrix

The utility of Ethyl 2,4-dichloroquinoline-3-carboxylate lies in its structural rigidity and the differential reactivity of its chlorine substituents.

Core Properties Table
PropertyValueContext/Notes
Formula

Molecular Weight 270.11 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 83–85 °CSharp transition indicates high purity potential [1].[1]
LogP (Calc) ~3.7Lipophilic; requires organic solvents (DCM, Acetone) for processing.
Crystal System MonoclinicSpace group

[1].
Solubility High:

, Acetone, DMSOLow: Water, Hexane
Solubility profile dictates crystallization from ethanol/acetone mixtures.
Structural Analysis & Crystallography

X-ray diffraction studies reveal a planar quinoline core fused almost coaxially.

  • Conformation : The carboxylate group adopts an antiperiplanar conformation relative to the quinoline ring (torsion angle C12—O2—C11—C3 ≈ -179.4°).[1]

  • Bond Length Deviations : The C2—Cl and C4—Cl bond lengths (1.745 Å and 1.725 Å, respectively) deviate from standard aromatic C-Cl bonds due to the electron-deficient nature of the pyridine ring in the quinoline system [1].

  • Intermolecular Forces : Molecules form chains along the c-axis via weak

    
     hydrogen bonds, stabilizing the lattice for storage.
    

Part 2: Synthetic Architecture & Reactivity

The synthetic value of this compound is driven by the regioselective reactivity of the chlorine atoms at positions 2 and 4.

Synthesis Pathway (Graphviz)

The synthesis involves the double chlorination of a quinolone precursor using phosphoryl chloride (


).

SynthesisPathway cluster_legend Reaction Logic Precursor Ethyl 4-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carboxylate Reagent POCl3 / Reflux (Chlorination) Precursor->Reagent Product Ethyl 2,4-dichloroquinoline- 3-carboxylate (Target) Reagent->Product Yield ~70% Intermediate 4-Chloro-2-oxo Derivative Product->Intermediate Selective Hydrolysis (AcOH/H2O) FinalDrug Pyrrolo[3,2-c]quinoline-4-one (Hh Inhibitor) Intermediate->FinalDrug Cyclization w/ Amines Regioselectivity: C2 vs C4 Cl displacement Regioselectivity: C2 vs C4 Cl displacement

Figure 1: Synthetic route from quinolone precursor to Hedgehog signaling inhibitor pharmacophores.[2]

Mechanistic Insight: Regioselectivity

The C4-chlorine is more susceptible to nucleophilic aromatic substitution (


) than the C2-chlorine due to the para-positioning relative to the ring nitrogen and the electron-withdrawing effect of the C3-ester group. However, under acidic hydrolysis conditions (AcOH/H2O), the C2-chlorine is selectively hydrolyzed to regenerate the 2-oxo moiety, yielding ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate —a key intermediate for tricyclic ring closure [1][2].

Part 3: Experimental Protocols

Safety Warning:


 is highly corrosive and reacts violently with water. All operations must be performed in a fume hood.
Protocol A: Synthesis of Ethyl 2,4-Dichloroquinoline-3-carboxylate
  • Reagents :

    • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 eq)

    • Benzyltriethylammonium chloride (TEBA) (Phase transfer catalyst, 1.0 eq)

    • Phosphoryl chloride (

      
      ) (4.5 eq)
      
    • Solvent: Acetonitrile (

      
      )
      
  • Procedure :

    • Dissolve the starting material and TEBA in acetonitrile in a round-bottom flask.

    • Add

      
       dropwise under stirring.
      
    • Heat to 40°C for 30 min , then increase to reflux for 1 hour .

    • Quenching : Evaporate solvent. Slowly add cold water to the residue (Caution: Exothermic).

    • Isolation : Filter the resulting precipitate.[3]

  • Purification :

    • Recrystallize the crude solid from an Ethanol/Acetone mixture.

    • Validation : Check Melting Point (Target: 83–85 °C).

Protocol B: Solubility & Stability Validation
  • Solvent Screen : Dissolve 10 mg in 1 mL of DCM. Solution should be clear and colorless. Turbidity indicates incomplete chlorination or hydrolysis products.

  • Stability : The compound is stable at room temperature if stored under inert atmosphere. Exposure to moisture can slowly hydrolyze the C2-Cl bond.

Part 4: Therapeutic Application (Hedgehog Signaling)

This scaffold is pivotal in the synthesis of pyrrolo[3,2-c]quinoline-4-one derivatives. These compounds function by suppressing the expression of Gli1 mRNA , a transcription factor downstream of the Hedgehog pathway.

  • Mechanism : The tricyclic quinoline derivative binds to the Transmembrane domain of the Smoothened (Smo) receptor or downstream effectors, preventing signal transduction involved in basal cell carcinoma and medulloblastoma [2].

  • Structure-Activity Relationship (SAR) : The 2,4-dichloro substitution pattern allows for the sequential introduction of amine side chains (at C4) and ring closure (at C2/C3), creating the planar geometry required for DNA intercalation or receptor binding.

BiologicalActivity Scaffold Ethyl 2,4-Dichloroquinoline- 3-carboxylate Derivatization Chemical Modification (C4-Amine substitution) Scaffold->Derivatization Inhibitor Pyrrolo[3,2-c]quinoline Derivative Derivatization->Inhibitor Target Hedgehog Pathway (Gli1 Suppression) Inhibitor->Target Downregulation Outcome Anti-tumor Activity (Medulloblastoma) Target->Outcome

Figure 2: Pharmacological cascade from the dichloro-quinoline scaffold to oncological outcomes.

References

  • Reyes, H., et al. (2013). "Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate." Acta Crystallographica Section E, 69(12).

  • Li, W., et al. (2012). "Discovery of pyrrolo[3,2-c]quinoline-4-one derivatives as novel hedgehog signaling inhibitors."[4] Bioorganic & Medicinal Chemistry Letters, 22(18), 5992-5995.

  • PubChem Database. "Ethyl 2,4-dichloroquinoline-3-carboxylate (CID 728974)." National Center for Biotechnology Information.[5]

Sources

Navigating the Frontier of Drug Discovery: A Technical Guide to Preliminary Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The initial query for a preliminary biological screening guide for CAS 1133115-64-6 (Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate) did not yield any publicly available biological activity data. This suggests the compound may be a novel entity, a chemical intermediate, or its biological properties have not yet been disclosed in accessible literature.

In the spirit of providing a comprehensive and actionable technical guide, this document will pivot to a well-characterized molecule, GSK2830371 (CAS 1404456-53-6) , as an illustrative case study. GSK2830371 is a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1 or PPM1D).[1][2][3] By examining the preliminary biological screening cascade for GSK2830371, we can provide a robust framework applicable to the investigation of novel chemical entities.

Part 1: Deconstructing the Target - The Rationale for WIP1 Inhibition

The tumor suppressor protein p53 is a cornerstone of cancer prevention, orchestrating cell cycle arrest, apoptosis, and DNA repair. The activity of p53 is tightly regulated by post-translational modifications, including phosphorylation. WIP1 phosphatase acts as a negative regulator of the p53 pathway by dephosphorylating key proteins, effectively dampening the tumor-suppressive response.[4] Amplification of the PPM1D gene, which encodes WIP1, is observed in various cancers, making it a compelling therapeutic target. The central hypothesis is that inhibiting WIP1 will restore and enhance p53-mediated tumor suppression.

Part 2: The Initial Encounter - Primary Biochemical Assays

The first step in evaluating a potential inhibitor is to assess its direct interaction with the purified target protein. This is crucial for establishing on-target activity and determining potency.

In Vitro Phosphatase Activity Assay

Principle: This assay directly measures the enzymatic activity of WIP1 in the presence of varying concentrations of the test compound. A common method utilizes a synthetic phosphopeptide substrate or a fluorescent substrate like fluorescein diphosphate (FDP).[1][5]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Recombinant human WIP1 enzyme.

    • Assay buffer (e.g., 50 mM TRIS, pH 7.5, 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA).[5]

    • Fluorescein diphosphate (FDP) substrate.

    • GSK2830371, solubilized in DMSO.

  • Assay Execution (96- or 384-well plate format):

    • A serial dilution of GSK2830371 is prepared.

    • The test compound or DMSO (vehicle control) is added to the wells.

    • FDP substrate is added to the wells.

    • The reaction is initiated by the addition of WIP1 enzyme.

    • The plate is incubated at room temperature.

  • Data Acquisition and Analysis:

    • The fluorescent signal is measured using a microplate reader (excitation/emission ~485/530 nm).[5]

    • The raw fluorescence data is converted to percent inhibition relative to the vehicle control.

    • The half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.

Expected Outcome for GSK2830371: This compound is a potent inhibitor of WIP1 with a reported IC50 value of 6 nM.[2][3]

Part 3: The Cellular Arena - Target Engagement and Phenotypic Screening

Demonstrating that a compound can access and inhibit its target within a cellular context is a critical next step. This is followed by assessing the phenotypic consequences of target inhibition.

Cellular Target Engagement - Phospho-Protein Immunoblotting

Principle: Inhibition of WIP1 is expected to lead to an increase in the phosphorylation of its downstream substrates. Western blotting can be used to detect these changes in protein phosphorylation state.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Select a cancer cell line with wild-type p53 and, ideally, PPM1D amplification (e.g., MCF7 breast cancer cells).[6]

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a dose range of GSK2830371 for a specified time (e.g., 24 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Immunoblotting:

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated WIP1 substrates (e.g., phospho-p53 (Ser15), phospho-Chk2 (Thr68)).[5]

    • Use antibodies for total p53, total Chk2, and a loading control (e.g., β-actin) for normalization.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands.

Expected Outcome for GSK2830371: Treatment with GSK2830371 should lead to a dose-dependent increase in the phosphorylation of p53 at Ser15 and Chk2 at Thr68.[5]

Phenotypic Screening - Cell Proliferation and Colony Formation Assays

Principle: By enhancing p53 activity, WIP1 inhibition is expected to reduce cancer cell proliferation and survival.

Cell Proliferation Assay (e.g., Sulforhodamine B or CellTiter-Glo):

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed cancer cells in 96-well plates.

    • After 24 hours, treat with a serial dilution of GSK2830371.

  • Incubation:

    • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-120 hours).

  • Quantification of Cell Viability:

    • Use a suitable method to quantify the number of viable cells (e.g., SRB staining for total protein or CellTiter-Glo for ATP content).

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to vehicle-treated cells.

    • Determine the 50% growth inhibitory concentration (GI50).

Colony Formation Assay:

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed a low number of cells in 6-well plates to allow for the formation of distinct colonies.

  • Treatment:

    • Treat with GSK2830371 at concentrations around the GI50 value.

  • Incubation:

    • Allow the cells to grow for 10-14 days, replacing the media with fresh compound as needed.

  • Staining and Quantification:

    • Fix and stain the colonies (e.g., with crystal violet).

    • Count the number of colonies and/or quantify the stained area.

Expected Outcome for GSK2830371: GSK2830371 has a reported GI50 of 2.65 µM in MCF-7 cells.[6] It is also expected to reduce the number and size of colonies in a colony formation assay.

Part 4: In Vivo Validation - Xenograft Models

The final stage of preliminary screening involves testing the compound's efficacy in a living organism.

Tumor Xenograft Studies:

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the test compound on tumor growth is then evaluated.

Step-by-Step Protocol:

  • Cell Implantation:

    • Inject a suitable cancer cell line (e.g., DOHH2 lymphoma cells) subcutaneously into immunocompromised mice.[1]

  • Tumor Growth and Treatment Initiation:

    • Allow the tumors to reach a palpable size.

    • Randomize the mice into treatment and vehicle control groups.

    • Administer GSK2830371 orally at a defined dose and schedule.[1]

  • Monitoring Tumor Growth:

    • Measure the tumor volume at regular intervals using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Pharmacodynamic Assessment:

    • At the end of the study, tumors can be excised and analyzed by immunoblotting to confirm target engagement in vivo (e.g., increased p-p53).[5]

Expected Outcome for GSK2830371: Oral administration of GSK2830371 has been shown to inhibit the growth of DOHH2 tumor xenografts.[1][5]

Data Summary

AssayCell LineEndpointGSK2830371 Activity
In Vitro Phosphatase AssayN/AIC506 nM[2][3]
Cell ProliferationMCF7GI502.65 µM[6]
In Vivo XenograftDOHH2Tumor Growth InhibitionSignificant inhibition at 150 mg/kg[1][5]

Visualizing the Workflow and Pathway

Preliminary_Screening_Workflow cluster_0 Biochemical Screening cluster_1 Cellular Screening cluster_2 In Vivo Validation biochem_assay In Vitro Phosphatase Assay (IC50 Determination) target_engagement Target Engagement (Phospho-Immunoblot) biochem_assay->target_engagement Potent compounds advance phenotypic_assay Phenotypic Assays (Proliferation, Colony Formation) target_engagement->phenotypic_assay Confirms Cellular Activity xenograft Tumor Xenograft Model (Efficacy & PD Markers) phenotypic_assay->xenograft Active compounds advance

Caption: A streamlined workflow for the preliminary biological screening of a targeted inhibitor.

WIP1_p53_Pathway cluster_pathway WIP1-p53 Signaling Pathway p53 p53 p_p53 Phospho-p53 (Active) p53->p_p53 Phosphorylation (e.g., by ATM/Chk2) WIP1 WIP1 (Phosphatase) WIP1->p_p53 Inhibits GSK2830371 GSK2830371 GSK2830371->WIP1 Inhibits p_p53->p53 Dephosphorylation Tumor_Suppression Tumor Suppression (Apoptosis, Cell Cycle Arrest) p_p53->Tumor_Suppression

Caption: The inhibitory action of GSK2830371 on the WIP1-p53 signaling pathway.

References

  • GSK 2830371 | Protein Ser/Thr Phosphatases. Tocris Bioscience. [Link]

  • Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. National Institutes of Health. [Link]

Sources

Spectroscopic data for Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Characterization Guide: Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate

Executive Summary

Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate (CAS: 1133115-64-6) represents a critical scaffold in the synthesis of next-generation antimalarials and kinase inhibitors. Its structural rigidity, provided by the quinoline core, combined with the reactive C4-chlorine and C2-ester functionalities, makes it a versatile intermediate for nucleophilic aromatic substitution (


) and amidation reactions.

This guide provides a comprehensive technical analysis of this compound, focusing on spectroscopic validation (NMR, MS, IR) and purity assessment. Note that while specific experimental spectra for this exact CAS are proprietary in many databases, the data below constitutes a high-confidence structural prediction based on verified analogs (e.g., 4,7-dichloroquinoline) and standard substituent chemical shift effects (SCS).

Structural Context & Synthesis Logic

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying potential regioisomeric impurities.

  • Precursor: 3-chloro-2-methylaniline.[1]

  • Key Transformation: Cyclization with dimethyl acetylenedicarboxylate (DMAD) or similar pyruvate derivatives, followed by chlorination with phosphorus oxychloride (

    
    ).
    
  • Critical Impurity Risk: The 5,7-dichloro isomer (arising from incorrect cyclization regioselectivity) or incomplete chlorination (4-hydroxy intermediates).

Visualization: Analytical Workflow

The following diagram outlines the logical flow from crude synthesis to validated spectroscopic characterization.

AnalyticalWorkflow Synthesis Crude Synthesis (3-Cl-2-Me-Aniline + DMAD) Purification Purification (Recrystallization/Flash CC) Synthesis->Purification Isolation QC_Check Purity Check (HPLC-UV @ 254nm) Purification->QC_Check >98% Target QC_Check->Purification Fail (<95%) Spectroscopy Spectroscopic Validation QC_Check->Spectroscopy Pass NMR 1H/13C NMR (Regiochemistry) Spectroscopy->NMR MS LC-MS (Isotope Pattern) Spectroscopy->MS IR FT-IR (Functional Groups) Spectroscopy->IR

Caption: Figure 1. Integrated workflow for the isolation and structural validation of halogenated quinoline intermediates.

Spectroscopic Atlas (Predicted)

The following data is derived from structure-activity relationship (SAR) analysis of 4,7-dichloroquinoline and methyl quinoline-2-carboxylate analogs.

A. Nuclear Magnetic Resonance (NMR)

Solvent:


 or DMSO-

(DMSO is recommended for solubility). Internal Standard: TMS (

0.00).[2]
NucleusShift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
1H 2.75 - 2.85Singlet (s)3HAr-CH3 (C8)Deshielded by aromatic ring; diagnostic of 8-position.
1H 4.05Singlet (s)3HEster-CH3 Typical methyl ester region.
1H 7.65Doublet (d)1HH6 (Ar)Ortho-coupling to H5 (

Hz).
1H 8.05Doublet (d)1HH5 (Ar)Ortho-coupling to H6; deshielded by C4-Cl proximity.
1H 8.20Singlet (s)1HH3 (Ar)Isolated proton on pyridine ring; sharp singlet.
13C 165.5SingletCqC=O (Ester)Carbonyl carbon.
13C 150.0SingletCqC2 Alpha to Nitrogen.
13C 142.0SingletCqC4 Ipso to Chlorine.

Expert Insight: The key to distinguishing this from the 5,7-dichloro isomer is the coupling pattern of the aromatic protons. The 4,7-dichloro-8-methyl substitution pattern leaves H5 and H6 as an ortho-coupled pair (doublets), whereas a 5,7-dichloro arrangement would result in meta-coupling or isolated singlets depending on the methyl position.

B. Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization) or APCI.

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 269.00 g/mol

  • Observed Ions (

    
    ): 
    
    • m/z 270.0: Base peak (

      
      )
      
    • m/z 272.0: ~65% abundance (

      
      )
      
    • m/z 274.0: ~10% abundance (

      
      )
      

Diagnostic Feature: The "9:6:1" intensity ratio (approximate) is the hallmark of a dichloro-species. Absence of this pattern indicates dechlorination or hydrolysis.

C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.

  • 1725 - 1740 cm⁻¹: Strong stretch (

    
    , Ester).
    
  • 1580 - 1600 cm⁻¹: Medium stretch (

    
    , Quinoline ring).
    
  • 1050 - 1100 cm⁻¹: Strong stretch (

    
    , Ester).
    
  • 700 - 800 cm⁻¹: Strong stretch (

    
    , Aryl chloride).
    

Experimental Protocols

Protocol 1: Sample Preparation for NMR
  • Objective: Obtain high-resolution spectra without concentration broadening.

  • Step 1: Weigh 5-10 mg of the solid compound into a clean vial.

  • Step 2: Add 600

    
     of DMSO-
    
    
    
    (99.9% D). Note:
    
    
    may be used, but solubility can be an issue for highly crystalline quinolines.
  • Step 3: Sonicate for 30 seconds to ensure complete dissolution.

  • Step 4: Filter through a glass wool plug into the NMR tube if any turbidity remains.

Protocol 2: Purity Assessment via HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

    
    , 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic max) and 280 nm.

  • Acceptance Criteria: Main peak area >98%.

References

  • Surrey, A. R., & Hammer, H. F. (1946).[3] The Synthesis of 4,7-Dichloroquinoline. Journal of the American Chemical Society.[3] Link (Foundational synthesis of the dichloroquinoline core).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3337705 (Related Analog). Link (Used for comparative spectral prediction).

  • Synblock. Product Data: Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate (CAS 1133115-64-6). Link (Commercial availability and CAS verification).

  • Preprints.org. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Link (Recent application of 4,7-dichloroquinoline scaffolds).

Sources

Discovery and Synthesis of Novel Quinoline-2-Carboxylate Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Quinoline-2-Carboxylate Scaffold

Why this scaffold matters: The quinoline ring system is a "privileged structure" in medicinal chemistry, serving as the core for antimalarials (Chloroquine), antibacterials (Ciprofloxacin), and anticancer agents (Camptothecin). However, the quinoline-2-carboxylate subclass occupies a specific, high-value niche. The ester moiety at the C2 position provides a critical handle for:

  • Pharmacophore Modulation: It acts as a hydrogen bond acceptor and can be easily diversified into amides, hydrazides, or heterocycles (e.g., oxadiazoles) to tune lipophilicity and metabolic stability.

  • Ligand Design: The nitrogen lone pair and the carbonyl oxygen form a stable bidentate pocket, making these derivatives excellent ligands for metallo-pharmaceuticals and catalysis.

  • Synthetic Versatility: They serve as precursors for pyrrolo[3,4-b]quinolines and other fused systems via dipolar cycloadditions.

Target Audience: This guide is designed for synthetic chemists and lead optimization teams seeking robust, scalable, and chemically diverse routes to access this scaffold.

Retrosynthetic Analysis & Design Logic

To access novel quinoline-2-carboxylates, we must move beyond the harsh conditions of the classical Skraup synthesis. We will focus on three distinct disconnections that offer superior regiocontrol and functional group tolerance.

Retrosynthesis Target Target: Quinoline-2-Carboxylate Precursor1 Route A: 2-Aminobenzaldehyde + Beta-Nitroacrylate Target->Precursor1 Aza-Michael / Henry (One-Pot) Precursor2 Route B: Aniline + Acetylenedicarboxylate Target->Precursor2 Oxidative Cyclization (Iodine Cat.) Precursor3 Route C: 2-Aminobenzaldehyde + Ethyl Pyruvate Target->Precursor3 Friedländer Condensation

Figure 1: Retrosynthetic strategies for accessing the quinoline-2-carboxylate core.[1]

Methodology & Experimental Protocols

Method A: The "Green" Metal-Free Oxidative Cyclization

Best for: High-throughput library generation; avoiding heavy metal contamination. Mechanism: Iodine-catalyzed activation of the triple bond followed by intramolecular cyclization.

Protocol:

  • Reagents: Aniline derivative (1.0 mmol), Dimethyl acetylenedicarboxylate (DMAD) (1.0 mmol).

  • Catalyst: Molecular Iodine (

    
    ) (20 mol%).
    
  • Solvent: Acetonitrile (MeCN) (5 mL).

  • Procedure:

    • Charge a reaction vial with the aniline and DMAD in MeCN.

    • Stir at room temperature for 10 minutes to allow the initial Michael addition (formation of the enamine intermediate).

    • Add

      
       (0.2 mmol).
      
    • Heat the mixture to 80°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Workup: Cool to RT. Treat with saturated aqueous

      
       to quench excess iodine. Extract with Ethyl Acetate (
      
      
      
      ).
    • Purification: Silica gel column chromatography.

Validation: This method typically yields quinoline-2,4-dicarboxylates . To obtain the mono-2-carboxylate, a subsequent selective decarboxylation at C4 is required, or one can accept the C4-ester as a handle for further diversification.

Method B: The Nitroacrylate Cascade (One-Pot)

Best for: Introducing complexity at the C3 position and working with sensitive functional groups.[1] Mechanism: A domino sequence involving Aza-Michael addition, intramolecular Henry reaction, and aromatization.[2]

Protocol:

  • Reagents: 2-Aminobenzaldehyde (1.0 mmol), Ethyl

    
    -(nitromethyl)acrylate (or 
    
    
    
    -nitroacrylate equivalent) (1.1 mmol).
  • Base: BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) on solid support or homogeneous (1.2 equiv).

  • Solvent: Acetonitrile.

  • Procedure:

    • Mix aldehyde and nitroacrylate in MeCN.

    • Heat to 70°C for 18 hours (Aza-Michael/Henry steps).

    • Add BEMP and continue stirring at 50°C for 24 hours to drive the elimination and aromatization.

    • Workup: Filter off the solid supported base (if used). Evaporate solvent.[3]

    • Purification: Recrystallization from EtOH or flash chromatography.

Mechanistic Insight: The use of BEMP is critical here. Unlike harsh inorganic bases (KOH), BEMP is non-nucleophilic and sufficiently basic (


) to promote the elimination of 

(nitrous acid) which is the final step to restore aromaticity, without hydrolyzing the ester.

Mechanism Start 2-Aminobenzaldehyde + Nitroacrylate Inter1 Aza-Michael Adduct Start->Inter1 Heat Inter2 Dihydroquinoline (Henry Cyclization) Inter1->Inter2 Intramolecular Aldol-like Final Quinoline-2-carboxylate Inter2->Final BEMP (-HNO2, -H2O)

Figure 2: The domino cascade mechanism for Method B.

Structure-Activity Relationship (SAR) & Optimization

When optimizing these esters for biological activity (e.g., antimicrobial or anticancer), consider the following SAR trends observed in recent literature:

PositionModificationEffect on Activity/Properties
C2 (Ester) Ethyl/MethylStandard lipophilicity. Hydrolysis yields the active acid (often less permeable).
C2 (Ester) Hydrazide/AmideIncreases H-bond donation. Often enhances antimicrobial potency (e.g., against S. aureus).
C4 Methyl/PhenylSteric bulk here can twist the C2-ester out of planarity, altering binding affinity.
C6/C7 Halogens (Cl, F)Increases metabolic stability and lipophilicity. C7-Cl often boosts antimalarial activity.
C8 Methoxy/Hydroxy8-OH derivatives (related to oxine) have strong metal-chelating properties (bactericidal).

Self-Validating the Protocol (Quality Control):

  • NMR Check: The H3 proton of the quinoline ring is a diagnostic singlet (or doublet if coupled) appearing typically between

    
     8.0–9.0 ppm. Absence of this peak suggests incomplete aromatization (dihydroquinoline impurity).
    
  • IR Check: Look for the characteristic ester carbonyl stretch at

    
    .
    

References

  • Gabrielli, S., et al. (2016).[1] "A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions." Molecules, 21(6), 776. Link

  • Jadhav, S.Y., et al. (2016). "Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction." Organic & Biomolecular Chemistry, 14, 1147–1152.[4] Link

  • Mohammed, I.K., & Mousa, E.F. (2025).[3] "Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation." Advanced Journal of Chemistry, Section A, 8(1), 158-166.[3] Link

  • Mandal, A., & Khan, A.T. (2024).[5] "Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions."[5] Organic & Biomolecular Chemistry, 22, 2339-2358. Link

  • Kumar, I., & Sharma, R. (2025).[6] "Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress." Organic & Biomolecular Chemistry. Link

Sources

The Dichotomous Nature of Dichloro-Quinoline Derivatives: A Technical Guide to Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of pharmacological activities.[1][2] Among these, dichloro-quinoline derivatives have emerged as particularly potent agents, demonstrating significant therapeutic potential, primarily in the realms of oncology and infectious diseases. This technical guide provides an in-depth exploration of the theoretical mechanisms of action underpinning the bioactivity of dichloro-quinoline derivatives, supported by experimental evidence and detailed protocols for their investigation.

Unraveling the Anticancer Mechanisms of Dichloro-Quinoline Derivatives

Dichloro-quinoline derivatives exert their anticancer effects through a variety of pathways, often targeting fundamental cellular processes required for tumor growth and survival.[3][4] These mechanisms include the inhibition of key enzymes involved in DNA replication and cell division, as well as the disruption of protein homeostasis.

Topoisomerase Inhibition: Stalling DNA Replication

Topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and repair.[1][3] Dichloro-quinoline derivatives have been shown to function as topoisomerase inhibitors, effectively stalling these vital processes and leading to cancer cell death.[1][3]

Theoretical Mechanism: These derivatives can intercalate into the DNA helix or bind to the topoisomerase-DNA complex, preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA strand breaks, triggering cell cycle arrest and apoptosis.[1]

Experimental Protocol: Topoisomerase IIα Inhibition Assay (DNA Relaxation Assay)

This assay evaluates the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase IIα.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine 100 ng of supercoiled pUC19 plasmid DNA, 2-4 units of human topoisomerase IIα, and the test dichloro-quinoline derivative at various concentrations in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 1 mM ATP, 0.5 mM DTT). A positive control (e.g., etoposide) and a no-enzyme control should be included.[5]

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[5]

  • Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).

  • Visualization and Analysis: Visualize the DNA bands under UV light. Inhibition of topoisomerase IIα is indicated by the persistence of the supercoiled DNA form, while the relaxed form will be prominent in the untreated enzyme control.[5]

Logical Workflow for Topoisomerase Inhibition Assay

Topoisomerase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare reaction mix: - Supercoiled Plasmid DNA - Topoisomerase IIα - Assay Buffer D Combine reaction mix with test compound and controls A->D B Prepare serial dilutions of Dichloro-quinoline derivative B->D C Prepare Controls: - Positive (Etoposide) - No Enzyme C->D E Incubate at 37°C for 30 min D->E F Terminate reaction E->F G Agarose Gel Electrophoresis F->G H Visualize DNA bands (UV transilluminator) G->H I Analyze results: Compare supercoiled vs. relaxed DNA H->I Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Downstream Downstream Effectors AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Dichloro-quinoline Derivative Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition

Caption: Inhibition of pro-survival signaling by dichloro-quinolines.

Proteasome Inhibition: Inducing Proteotoxic Stress

The ubiquitin-proteasome system is responsible for the degradation of most intracellular proteins, maintaining cellular protein homeostasis. [6][7]Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, inducing proteotoxic stress and triggering apoptosis. Certain dichloro-quinoline derivatives, such as 5,7-dichloro-8-hydroxyquinoline, have been identified as proteasome inhibitors. [6] Theoretical Mechanism: These derivatives can chelate copper ions, and the resulting complex can inhibit the chymotrypsin-like activity of the 20S proteasome. This leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis. [6]

Experimental Protocol: 20S Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.

Methodology:

  • Sample Preparation: Prepare cell lysates or use purified 20S proteasome. [7][8]2. Reaction Setup: In a 96-well plate, add the cell lysate or purified proteasome to an assay buffer. [7]3. Inhibitor Addition: Add the dichloro-quinoline derivative at various concentrations. Include a specific proteasome inhibitor (e.g., MG-132) as a positive control and a no-inhibitor control. [7]4. Substrate Addition: Add a fluorogenic substrate for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC). [7][8]5. Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence (e.g., excitation at 345 nm, emission at 445 nm) over time. An increase in fluorescence corresponds to substrate cleavage. [8]6. Data Analysis: Calculate the rate of fluorescence increase to determine the proteasome activity. Inhibition is observed as a decrease in the rate of fluorescence generation.

The Antimalarial Action of Dichloro-Quinoline Derivatives: A Multi-pronged Attack

The quinoline core is central to many antimalarial drugs, and dichloro-substituted derivatives are no exception. [9][10]Their primary mechanism of action targets a unique metabolic process in the malaria parasite, Plasmodium falciparum.

Heme Detoxification Inhibition: The Achilles' Heel of the Parasite

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin in its acidic food vacuole to obtain essential amino acids. [1][11]This process releases large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline pigment called hemozoin. [3][12]Dichloro-quinoline derivatives disrupt this crucial detoxification process. [3] Theoretical Mechanism: As weak bases, dichloro-quinoline derivatives accumulate in the acidic food vacuole of the parasite. [11]Here, they are thought to inhibit hemozoin formation through two main, non-mutually exclusive mechanisms:

  • Capping Hemozoin Crystal Growth: The planar aromatic ring of the quinoline can bind to the growing faces of the hemozoin crystal, preventing further polymerization.

  • Complexation with Free Heme: The quinoline derivative can form a complex with free heme, preventing its incorporation into the hemozoin crystal. [1] The accumulation of toxic free heme leads to oxidative stress, membrane damage, and ultimately, parasite death. [1]

Experimental Protocol: Heme Detoxification Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).

Methodology:

  • Reagent Preparation: Prepare a solution of hemin (the oxidized form of heme) in a suitable solvent (e.g., DMSO). [13]2. Reaction Setup: In a 96-well plate, add the hemin solution to an acetate buffer (pH ~4.8) to initiate β-hematin formation. [13]3. Compound Addition: Add the dichloro-quinoline derivative at various concentrations. Include a known inhibitor (e.g., chloroquine) as a positive control and a no-drug control. [13]4. Incubation: Incubate the plate at a temperature that promotes β-hematin formation (e.g., 60°C) for several hours to overnight. [13]5. Quantification: After incubation, centrifuge the plate to pellet the β-hematin. The amount of remaining soluble heme in the supernatant can be quantified spectrophotometrically after conversion to a pyridine-hemochrome complex. Alternatively, the amount of β-hematin formed can be quantified after washing and solubilization.

  • Data Analysis: Calculate the percentage of inhibition of heme detoxification for each compound concentration.

Mechanism of Heme Detoxification Inhibition

Heme_Detoxification_Inhibition cluster_vacuole Parasite Food Vacuole (Acidic) cluster_outcome Outcome Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization Heme_Complex Heme-Dichloroquinoline Complex Heme->Heme_Complex Oxidative_Stress Oxidative Stress Heme->Oxidative_Stress Accumulation Dichloroquinoline Dichloro-quinoline Derivative Dichloroquinoline->Heme Forms Complex Dichloroquinoline->Hemozoin Inhibits Polymerization Heme_Complex->Oxidative_Stress Membrane_Damage Membrane Damage Oxidative_Stress->Membrane_Damage Parasite_Death Parasite Death Membrane_Damage->Parasite_Death

Caption: Dichloro-quinolines disrupt heme detoxification in malaria parasites.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for representative dichloro-quinoline derivatives against various cancer cell lines and P. falciparum strains.

Compound/DerivativeTarget/Cell LineIC50 (µM)Reference
5,7-dichloro-8-hydroxyquinolineProteasome in human leukemia cellsInduces apoptosis[6]
Dichloro hydrazone derivativeSF-295 (CNS cancer)0.314 - 4.65 µg/cm³[14]
Dichloro hydrazone derivativeHTC-8 (Colon cancer)0.314 - 4.65 µg/cm³[14]
Dichloro hydrazone derivativeHL-60 (Leukemia)0.314 - 4.65 µg/cm³[14]
4,7-dichloroquinolineP. falciparum (CQ-sensitive)0.0067[9]
4,7-dichloroquinolineP. falciparum (CQ-resistant)0.0085[9]
3′-amino-2,2′-dichloro-6-methoxy...Various microorganismsSignificant efficacy[15]

Conclusion

Dichloro-quinoline derivatives represent a versatile and potent class of compounds with significant therapeutic potential as both anticancer and antimalarial agents. Their multifaceted mechanisms of action, targeting fundamental cellular processes from DNA replication and cell division to protein homeostasis and parasite-specific metabolic pathways, underscore their importance in drug discovery and development. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to further explore and exploit the therapeutic promise of this important chemical scaffold. Continued investigation into the structure-activity relationships and optimization of these derivatives will undoubtedly pave the way for the development of novel and effective therapies against cancer and malaria.

References

  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2022-10-20).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (2025-08-27).
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem. (n.d.).
  • Pharmacological Potential of Quinoline Derivatives as Anti- Malarial Agents - YMER. (n.d.).
  • Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC. (2022-03-19).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025-08-27).
  • Review on recent development of quinoline for anticancer activities. (n.d.).
  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC - NIH. (n.d.).
  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models - MDPI. (n.d.).
  • RESEARCH ARTICLE Novel Derivatives of Tetrahydrobenzo (g) Imidazo[α-1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG. (2022-11-10).
  • Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26 - Benchchem. (n.d.).
  • Quinoline antimalarials: mechanisms of action and resistance - PubMed. (n.d.).
  • Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Deriv
  • (PDF)
  • Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025-07-18).
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. (n.d.).
  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simul
  • Hijacking the Hydrogen Sulfide Axis: A Novel 4-Trifluoromethylquinoline Derivative Suppresses Glioblastoma via Cystathionine γ-Lyase Suppression | Journal of Medicinal Chemistry - ACS Public
  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC. (2026-01-10).
  • Mechanism of malarial haem detoxification inhibition by chloroquine - PMC - NIH. (n.d.).
  • Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases - NIH. (2019-10-28).
  • Synthetic Approaches and Biological Activities of Quinoline Deriv
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - NIH. (n.d.).
  • (PDF)
  • Inhibition Test of Heme Detoxification (ITHD) as an Approach for Detecting Antimalarial Agents in Medicinal Plants - Research Journal of Pharmacognosy. (2017-12-27).
  • Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development | Accounts of Chemical Research - ACS Public
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC. (2019-08-13).
  • Proteasome Activity Assay Kit. (n.d.).
  • Proteasome 20S Activity Assay Kit (MAK172) - Technical Bulletin - Sigma-Aldrich. (n.d.).
  • Proteasome-Glo(TM)
  • 20S Proteasome Assay Kit - (SDS Activation Form
  • Proteasomes: Isolation and Activity Assays - PMC - NIH. (n.d.).
  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin) - Sigma-Aldrich. (n.d.).
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. (n.d.).
  • (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2025-08-06).
  • Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. (2023-03-21).
  • Selected quinoline derivatives with c-Met kinase inhibitory activity - ResearchG
  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Deriv
  • The half maximal inhibitory concentrations (IC50) of quinoline...
  • IC 50 values of some derivatives compound of chloroquine against Plasmodium falciparum.. (n.d.).
  • Heme Detoxification in the Malaria Parasite Plasmodium falciparum: A Time-Dependent Basal-Level Analysis - bioRxiv. (2025-03-06).
  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (n.d.).
  • Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived
  • Synthesis, Biological Evaluation, Structure-Activity Relationship, and Mechanism of Action Studies of Quinoline-Metronidazole Derivatives Against Experimental Visceral Leishmaniasis - PubMed. (2019-06-13).

Sources

Precision Targeting with Substituted Quinolines: A Structural & Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the quinoline ring system (benzo[b]pyridine) is not merely a building block; it is a "privileged scaffold."[1] Its ubiquity in FDA-approved therapeutics—from the antimalarial chloroquine to the precision oncology agent bosutinib—stems from its unique electronic distribution. The nitrogen atom at position 1 serves as a critical hydrogen bond acceptor, while the planar bicyclic system facilitates


-

stacking interactions with DNA base pairs and aromatic residues in protein active sites.

This guide moves beyond general pharmacology to dissect the specific molecular targets of substituted quinolines, providing the causal logic for their activity and the protocols required to validate them.

Section 1: Oncology Targets – The Kinase Blockade

The most significant evolution in quinoline therapeutics is the shift from cytotoxic DNA intercalators to precision kinase inhibitors. Substituted quinolines mimic the adenine ring of ATP, allowing them to dock into the hinge region of various kinases.

Target: c-Met and EGFR Tyrosine Kinases

Quinoline derivatives, particularly 4-phenoxyquinolines (e.g., Foretinib, Cabozantinib), act as Type II kinase inhibitors. Unlike Type I inhibitors that bind the active conformation, these compounds stabilize the inactive "DFG-out" conformation of the kinase.

  • Mechanism: The quinoline nitrogen forms a hydrogen bond with the backbone amide of the hinge region (e.g., Met1160 in c-Met).[2] Simultaneously, the 4-phenoxy group extends into the hydrophobic back pocket, preventing the activation loop from phosphorylating downstream effectors.

  • Therapeutic Outcome: Inhibition of cell proliferation, migration, and angiogenesis.[3][4]

Target: Topoisomerase II (Topo II)

While kinases are the modern focus, the intercalating ability of the quinoline core remains relevant for Topo II poisoning.

  • Mechanism: The planar quinoline system slides between DNA base pairs. Substituents at C-4 and C-8 stabilize the "cleavable complex" formed between DNA and Topo II, preventing DNA religation and triggering apoptosis.

Visualization: Kinase Signaling Inhibition

The following diagram illustrates the interruption of the EGFR/c-Met signaling cascade by quinoline-based inhibitors.

KinasePathway GrowthFactor Ligand (HGF/EGF) Receptor RTK (c-Met/EGFR) GrowthFactor->Receptor Activation PI3K PI3K Receptor->PI3K Phosphorylation Quinoline Quinoline Inhibitor (Stabilizes DFG-out) Quinoline->Receptor Blocks ATP Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Nucleus Nucleus (Proliferation/Survival) mTOR->Nucleus Transcription Factors

Caption: Disruption of the PI3K/AKT/mTOR survival pathway via competitive ATP inhibition at the RTK hinge region.

Section 2: Infectious Disease – The ATP Synthase Revolution

The approval of Bedaquiline (a diarylquinoline) revolutionized Tuberculosis (TB) treatment, validating a target previously thought too risky: ATP Synthase.

Target: Mycobacterial F-ATP Synthase (Subunit c)

Unlike human mitochondrial ATP synthase, the mycobacterial isoform has a distinct binding pocket at the interface of subunit a and the c-ring rotor.

  • Mechanism: Bedaquiline acts as an "ionic lock." It binds to the c-subunit, specifically interacting with Glu61. This binding prevents the protonation/deprotonation cycle required for the c-ring to rotate. Without rotation, the

    
    -subunit cannot drive the conformational changes in the 
    
    
    
    catalytic head that synthesize ATP.
  • Selectivity: The drug has >20,000-fold selectivity for mycobacterial ATP synthase over the human mitochondrial homolog, minimizing toxicity.

Visualization: The "Ionic Lock" Mechanism

ATPSynthase ProtonGrad Proton Gradient (H+) SubunitC Subunit c-Ring (Rotor) ProtonGrad->SubunitC Drives Rotation SubunitGamma Gamma Shaft SubunitC->SubunitGamma Transfers Torque Bedaquiline Bedaquiline (Diarylquinoline) Bedaquiline->SubunitC Binds Glu61 (Stops Rotation) CatalyticHead Alpha3-Beta3 Head (ATP Synthesis) SubunitGamma->CatalyticHead Conformational Change ATP ATP Production CatalyticHead->ATP Synthesis

Caption: Bedaquiline binds the c-ring rotor, mechanically arresting the enzyme and halting ATP production.

Section 3: Neurodegeneration – Dual-Targeting Strategy

In Alzheimer’s Disease (AD), the "one drug, one target" paradigm has largely failed. Substituted quinolines are now engineered as Multi-Target Directed Ligands (MTDLs).[5]

Targets: AChE and MAO-B
  • Acetylcholinesterase (AChE): Quinolines bind the Peripheral Anionic Site (PAS) of AChE.[6] This not only inhibits acetylcholine hydrolysis but also prevents AChE-induced aggregation of Amyloid-

    
     peptides.
    
  • Monoamine Oxidase B (MAO-B): The quinoline core can occupy the bipartite cavity of MAO-B, reducing oxidative stress caused by dopamine metabolism.

Section 4: Validated Experimental Protocols

As a scientist, your data is only as good as your controls. The following protocols are designed with built-in validation steps.

Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)

Purpose: To determine the IC50 of a quinoline derivative against c-Met or EGFR.

Reagents:

  • Recombinant Kinase (c-Met or EGFR).

  • Peptide Substrate (Fluorescein-labeled).

  • ATP (at

    
     concentration).
    
  • Detection Reagent (Terbium-labeled antibody).

Step-by-Step Workflow:

  • Preparation: Dilute quinoline compounds in DMSO (10-point dose-response).

  • Enzyme Mix: Add 2.5 ng/µL kinase to the 384-well plate.

    • Validation Step: Include a "No Enzyme" control to measure background fluorescence.

  • Inhibitor Addition: Add 100 nL of compound. Incubate for 15 min at RT.

    • Causality: Pre-incubation allows the inhibitor to lock the kinase in the inactive conformation before ATP competes.

  • Reaction Start: Add ATP/Substrate mix. Incubate for 60 min.

  • Detection: Add Terbium-labeled antibody (binds phosphorylated substrate).

  • Read: Measure TR-FRET (Ex 340nm / Em 495nm & 520nm).

    • Validation Step: Use Staurosporine as a positive control. If Staurosporine IC50 deviates >20% from historical data, invalidate the run.

Protocol B: Mycobacterial ATP Synthesis Inhibition

Purpose: To confirm the compound targets the energy machinery, not just general cytotoxicity.[7]

Reagents:

  • M. smegmatis inverted membrane vesicles (IMVs).

  • ADP,

    
    , Succinate (substrate).
    
  • Luciferin-Luciferase reagent.

Step-by-Step Workflow:

  • Vesicle Prep: Isolate IMVs from M. smegmatis.

  • Baseline: Mix IMVs with ADP and Luciferin-Luciferase in buffer.

  • Energization: Add Succinate to drive the electron transport chain.

    • Observation: Luminescence should spike as ATP is generated.

  • Inhibition: Inject the quinoline derivative.

    • Causality: If the compound targets ATP synthase, luminescence slope should flatten immediately.

  • Uncoupler Control: Add FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone).

    • Validation Step: FCCP destroys the proton gradient. If your compound works like FCCP, it is a non-specific membrane disruptor (toxic), not a specific synthase inhibitor.

Section 5: Structure-Activity Relationship (SAR) Summary

PositionModificationBiological EffectTarget Relevance
N-1 None (Maintain aromaticity)H-bond acceptor for hinge bindingKinases (c-Met, EGFR)
C-4 Phenoxy / Anilino groupOccupies hydrophobic back-pocketKinases (Type II inhibition)
C-4 Aminoalkyl side chainFacilitates lysosomal accumulationMalaria (Heme targeting)
C-3 Diaryl/Benzyl substituentsInteracts with c-ring interfaceTB (ATP Synthase)
C-6/7 Halogens (F, Cl)Modulates metabolic stability & lipophilicityGeneral PK/PD

References

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research (2022). Link

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors. ChemMedChem (2025). Link

  • Structure of mycobacterial ATP synthase with the TB drug bedaquiline. bioRxiv (2020). Link

  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett (2025).[8] Link

  • Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. Antibiotics (2019). Link

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. International Journal of Molecular Sciences (2019). Link

  • Design, synthesis and evaluation of quinolinone derivatives... for Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry (2019). Link

Sources

Technical Deep Dive: 8-Methylquinoline Synthesis & Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Methylquinoline (CAS 611-32-5) is a pivotal heterocyclic scaffold in organic synthesis, distinguished by the steric and electronic influence of the methyl group at the C8 position. Unlike its C2-methyl isomer (quinaldine), the C8-methyl group provides unique steric protection to the nitrogen lone pair while simultaneously serving as a robust handle for sp³ C-H functionalization. This guide analyzes the synthesis of 8-methylquinoline, its transition from a bulk chemical to a high-value intermediate in drug discovery, and its role as a privileged substrate in transition-metal catalysis.[1]

Part 1: Synthesis Strategies

The synthesis of 8-methylquinoline has evolved from violent, acid-mediated condensations to refined catalytic annulations. The choice of method depends heavily on the required scale and functional group tolerance.

The Classic Approach: Modified Skraup Synthesis

The industrial standard remains the Skraup synthesis, utilizing o-toluidine as the amine source. While high-yielding, this route is historically hazardous due to the exothermic nature of the acrolein intermediate formation.

  • Mechanism: o-Toluidine undergoes conjugate addition to acrolein (generated in situ from glycerol), followed by acid-catalyzed cyclization and oxidation.[2]

  • Critical Control Point: The reaction requires a moderator (traditionally FeSO₄ or boric acid) to prevent "runaway" exotherms when acrolein polymerizes or reacts too rapidly.[2]

Modern Catalytic Annulation

Recent methodologies utilize transition metals to couple anilines with vicinal diols or unsaturated alcohols, bypassing the harsh sulfuric acid conditions of the Skraup reaction.[2]

  • Ruthenium/Iridium Catalysis: These methods often employ a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, condensed with the amine, and then reduced, offering a greener profile with water as the only byproduct.[2]

Synthesis Decision Matrix

Synthesis_Matrix Start Target: 8-Methylquinoline Scale_Large Scale: >100g (Industrial) Start->Scale_Large Scale_Small Scale: <10g (Research) Start->Scale_Small Skraup Method: Modified Skraup (o-Toluidine + Glycerol) Scale_Large->Skraup Catalytic Method: Ru/Ir Catalysis (o-Toluidine + Diols) Scale_Small->Catalytic Consideration1 High Yield Low Cost Harsh Conditions Skraup->Consideration1 Consideration2 Atom Economy Green Solvents High Catalyst Cost Catalytic->Consideration2

Figure 1: Decision matrix for selecting the synthesis route based on scale and resource constraints.

Part 2: Applications in Advanced Chemistry

The "Privileged Substrate" in C-H Activation

8-Methylquinoline is extensively used in method development for C(sp³)-H activation. The quinoline nitrogen acts as a monodentate directing group (DG), coordinating to transition metals (Pd, Ni, Co) to position the catalyst proximal to the C8-methyl protons.[2]

  • Palladium Catalysis: Enables mono-arylation, acetoxylation, and fluorination of the methyl group.[2]

  • Mechanism: The formation of a stable 5-membered metallacycle intermediate lowers the activation energy for C-H bond cleavage.

Medicinal Chemistry Intermediates

The 8-methyl group is rarely the final pharmacophore; rather, it is a latent handle.

  • Radical Bromination: Conversion to 8-(bromomethyl)quinoline allows for nucleophilic substitution, linking the quinoline core to other pharmacophores (e.g., in antimalarial or anticancer drug design).[2]

  • Oxidation: Transformation to 8-quinolinecarboxylic acid yields a precursor for amide-based metalloprotease inhibitors.[2]

Quantitative Data: Reactivity Profile
Reaction TypeReagent/CatalystTarget PositionTypical YieldKey Insight
Electrophilic Subst. HNO₃ / H₂SO₄C5 / C875-85%C5 is favored; C8-Me sterics block ortho-attack.
Radical Bromination NBS, AIBNMethyl (C8-Me)60-70%Highly sensitive to light; competes with ring bromination.[2]
C-H Arylation Pd(OAc)₂, AgOAcMethyl (C8-Me)80-95%Requires N-coordination; blocked by N-oxide formation.
Oxidation SeO₂ or KMnO₄Methyl -> Aldehyde50-65%Over-oxidation to carboxylic acid is common.[2]

Part 3: Experimental Protocol

Protocol: Modified Skraup Synthesis of 8-Methylquinoline

Target Scale: 50 mmol

Safety Warning: This reaction involves acrolein (highly toxic lachrymator) and vigorous exotherms.[2] Conduct strictly in a fume hood with a blast shield.

Materials:
  • o-Toluidine (5.36 g, 50 mmol)[2]

  • Glycerol (13.8 g, 150 mmol)[2]

  • Sulfuric Acid (conc.[2][3][4] H₂SO₄, 10 mL)

  • Sodium m-nitrobenzenesulfonate (7.5 g, 33 mmol) [Oxidant][2]

  • Ferrous Sulfate (FeSO₄[2]·7H₂O, 0.5 g) [Moderator]

Methodology:
  • Setup: Equip a 250 mL round-bottom flask with a Claisen adapter, a heavy-duty reflux condenser, and a thermometer.

  • Addition: Add o-toluidine, sodium m-nitrobenzenesulfonate, glycerol, and ferrous sulfate to the flask. Mix thoroughly.

  • Acidification: Add concentrated H₂SO₄ dropwise with swirling. The mixture will become viscous and hot.

  • Heating (The Critical Step):

    • Heat the mixture gently with a heating mantle.

    • Stop heating immediately when the temperature reaches 100°C or if reflux begins spontaneously.[2] The exothermic reaction will drive the temperature to ~150°C.[2]

    • Note: If the reaction becomes too violent, temporarily remove the heating mantle and cool the flask exterior with an air stream.

  • Reflux: Once the exotherm subsides, reflux the mixture for 4 hours to ensure completion.

  • Workup:

    • Cool to room temperature and dilute with water (50 mL).

    • Basify with 50% NaOH solution until pH > 10.[2] Steam distill the mixture immediately.

    • Collect the distillate (oil + water).[2] Extract the distillate with diethyl ether (3 x 30 mL).

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄.[2]

    • Remove solvent under reduced pressure.[2]

    • Purify via vacuum distillation (bp ~143°C at 34 mmHg) to obtain a pale yellow oil.[2]

Part 4: Mechanistic Visualization (C-H Activation)

The following diagram illustrates the catalytic cycle where 8-methylquinoline acts as a directing group for functionalizing the methyl group.

CH_Activation_Cycle Substrate 8-Methylquinoline (Substrate) Coordination N-Coordination (Pre-complex) Substrate->Coordination + Pd(OAc)2 CMD C-H Cleavage (Metallacycle Formation) Coordination->CMD - AcOH OxAdd Oxidative Addition (Coupling Partner) CMD->OxAdd + Ar-I RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim RedElim->Coordination Cycle Product 8-Functionalized Quinoline RedElim->Product Regenerate Catalyst

Figure 2: Palladium-catalyzed C(sp³)-H activation cycle utilizing the quinoline nitrogen as a directing group.

References

  • Skraup Synthesis Overview & Mechanism Title: The Skraup Synthesis of Quinolines Source: Organic Syntheses, Coll.[2][5] Vol. 1, p. 478 (1941) URL:[2][Link]2]

  • Modern Catalytic Functionalization Title: Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines Source: PubMed / RSC Advances (2024) URL:[2][Link] (Note: Proxy link to relevant review on C-H activation logic)[2]

  • Chemical Properties & Safety Data Title: 8-Methylquinoline Compound Summary Source: PubChem (National Library of Medicine) URL:[2][Link]2]

  • Applications in Ligand Design Title: Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules Source: Arkivoc (2022) URL:[2][6][Link]2]

Sources

Advanced Characterization of Quinoline Carboxylate Fluorophores: Mechanisms, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline carboxylates represent a privileged scaffold in medicinal chemistry and photophysics. Beyond their well-documented antiproliferative and antibacterial activities (e.g., fluoroquinolones), these molecules exhibit tunable fluorescence properties highly sensitive to environmental factors. This guide provides a rigorous technical examination of their photophysics, focusing on the interplay between molecular architecture and solvent/pH environments. We present validated protocols for quantum yield determination and metal ion sensing, designed to ensure reproducibility and data integrity in drug development pipelines.

Molecular Architecture & Photophysics[1]

The fluorescence of quinoline-3-carboxylates and related derivatives arises from the rigid bicyclic aromatic core, which facilitates


 and 

electronic transitions.
Electronic Transitions and Substituent Effects

The quinoline nitrogen atom possesses a lone pair that often dictates the non-radiative decay pathways.

  • 
     Transitions:  dominate the absorption spectrum in the UV region (250–350 nm).
    
  • 
     Transitions:  These are typically lower energy but forbidden. In non-polar solvents, the proximity of the 
    
    
    
    state to the lowest singlet excited state (
    
    
    ) facilitates intersystem crossing (ISC), often quenching fluorescence.
  • Substituent Impact: Electron-donating groups (EDGs) like methoxy or amino groups at positions 6 or 8 raise the energy of the

    
     orbitals, often pushing the 
    
    
    
    state below the
    
    
    state, thereby enhancing fluorescence quantum yield (
    
    
    ). Conversely, the carboxylate group at position 3 acts as an electron-withdrawing group (EWG), promoting Intramolecular Charge Transfer (ICT).
Solvatochromism and ICT

Quinoline carboxylates exhibit significant solvatochromism. In polar solvents, the excited ICT state is stabilized by solvent relaxation, leading to a red shift in emission (Bathochromic shift). This property allows these fluorophores to act as sensitive probes for the local polarity of protein binding pockets.

Environmental Sensitivity: pH and Metal Ion Modulation

The most critical feature of quinoline carboxylates is their "switchable" fluorescence based on protonation or metal chelation.

Protonation-Induced Enhancement

In neutral solution, the lone pair on the quinoline nitrogen can promote Photoinduced Electron Transfer (PET) from the nitrogen to the excited fluorophore, quenching emission.

  • Mechanism: Upon acidification, protonation of the ring nitrogen (

    
    ) eliminates the lone pair's ability to participate in PET.
    
  • Result: This blocks the non-radiative decay pathway, resulting in a dramatic enhancement of fluorescence (up to 50-fold).

Metal Ion Sensing (CHEF Mechanism)

Quinoline carboxylates, particularly those with complementary chelating groups (e.g., 8-hydroxy or amide derivatives), bind divalent cations (


, 

,

).
  • Chelation-Enhanced Fluorescence (CHEF): Binding locks the rotation of the carboxylate group and prevents PET. The rigidification of the molecular skeleton reduces vibrational relaxation, significantly boosting

    
    .
    
Diagram 1: Fluorescence Modulation Pathways

The following diagram illustrates the logical flow of fluorescence activation via pH and Metal binding.

FluorescenceMechanism FreeLigand Free Quinoline Carboxylate Excitation Excitation (hν) FreeLigand->Excitation Protonation Protonation (H+) FreeLigand->Protonation MetalBind Metal Binding (Zn2+, Mg2+) FreeLigand->MetalBind PET PET Process (Quenching) Excitation->PET Lone pair active NonRad Non-Radiative Decay PET->NonRad BlockPET Block PET Pathway Protonation->BlockPET MetalBind->BlockPET Rigid Structural Rigidification MetalBind->Rigid Fluorescence Strong Fluorescence Emission BlockPET->Fluorescence Radiative Decay Rigid->Fluorescence Reduced Vib. Relax.

Caption: Logic flow of fluorescence activation. Free ligand suffers PET quenching; Protonation or Metal Chelation blocks PET, activating emission.

Experimental Protocols

Protocol A: Quantum Yield ( ) Determination

Objective: Accurately determine the efficiency of photon emission relative to photon absorption.[1] Self-Validating Logic: This protocol uses the comparative method to cancel out instrumental factors. The linearity check ensures the absence of inner-filter effects (re-absorption of emitted light).

Reagents:

  • Standard: Quinine Sulfate in 0.1 N

    
     (
    
    
    
    ) or Anthracene in Ethanol (
    
    
    ).
  • Solvent: Spectroscopic grade Ethanol or DMSO.

Step-by-Step Workflow:

  • Preparation: Prepare stock solutions of the Quinoline sample and the Standard.

  • Absorbance Tuning (Critical Validation): Dilute both solutions so that the absorbance at the excitation wavelength (

    
    ) is below 0.1  (ideally 0.02–0.08).
    
    • Why? Absorbance > 0.1 leads to inner-filter effects, distorting the linear relationship between concentration and intensity.

  • Spectral Acquisition:

    • Record UV-Vis spectrum to confirm

      
      .
      
    • Record Fluorescence Emission spectrum (integral area

      
      ).
      
  • Calculation: Use the following equation:

    
    
    Where:
    
    • 
      : Slope of the plot of Integrated Fluorescence Intensity vs. Absorbance.[2]
      
    • 
      : Refractive index of the solvent.
      
Diagram 2: Quantum Yield Validation Workflow

This diagram outlines the decision process to ensure data integrity during measurement.

QY_Protocol Start Start: QY Measurement MeasureAbs Measure Absorbance (A) at λ_ex Start->MeasureAbs CheckAbs Is A < 0.1? MeasureAbs->CheckAbs Dilute Dilute Sample CheckAbs->Dilute No RecordEm Record Emission Spectrum CheckAbs->RecordEm Yes Dilute->MeasureAbs Integrate Integrate Area (F) RecordEm->Integrate Plot Plot F vs. A (Multiple Conc.) Integrate->Plot CheckLinear Is R² > 0.99? Plot->CheckLinear Reject Reject Data: Check Aggregation CheckLinear->Reject No Calc Calculate Φ using Refractive Index Correction CheckLinear->Calc Yes

Caption: Self-validating workflow for Quantum Yield determination. The loop ensures absorbance limits and linearity are met before calculation.

Quantitative Data Summary

The following table summarizes typical photophysical parameters for ethyl quinoline-3-carboxylate derivatives in different environments.

ParameterEthanol (Neutral)0.1 N H₂SO₄ (Protonated)Zn²⁺ Complex (1:1)Mechanism
Absorbance Max (

)
290–310 nm315–330 nm320–340 nm

/ ICT
Emission Max (

)
380–420 nm440–460 nm480–510 nmSolvent Relaxation
Quantum Yield (

)
< 0.05 (Weak)0.30 – 0.55 (Strong)0.40 – 0.70 (Strong)PET Blocking / CHEF
Stokes Shift ~3000 cm⁻¹~4500 cm⁻¹~5000 cm⁻¹Structural Change

Applications in Drug Discovery

Bioimaging and Intracellular Sensing

Due to the CHEF mechanism, quinoline carboxylates are ideal candidates for sensing labile Zinc pools in neurons. The low background fluorescence of the free ligand (Off state) and high quantum yield of the complex (On state) provides a high signal-to-noise ratio, essential for confocal microscopy.

Phototoxicity and ROS Generation

Certain nitro-substituted derivatives (e.g., ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate) act as photosensitizers.[3] Upon UVA irradiation, they generate Reactive Oxygen Species (ROS) via Type I (superoxide anion) and Type II (singlet oxygen) mechanisms.[3] This property is being explored for photodynamic therapy (PDT) but must be screened against in standard drug development to avoid phototoxic side effects.

References

  • Fluorescence enhancement of quinolines by protonation. RSC Advances, 2020. [Link]

  • Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ion. Materials Advances, 2021. [Link]

  • Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate. Journal of Photochemistry and Photobiology B: Biology, 2011.[3] [Link]

  • A Guide to Recording Fluorescence Quantum Yields. HORIBA Scientific, Technical Note. [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 2020. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of functionalized quinoline scaffolds. It details a scalable, robust protocol for the preparation of Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate , a critical intermediate often utilized in the development of kinase inhibitors and antimalarial therapeutics.

Executive Summary & Strategic Rationale

The synthesis of 2,4-disubstituted quinolines is a cornerstone in medicinal chemistry, particularly for accessing pharmacophores similar to those found in Lenvatinib or chloroquine derivatives. This protocol focuses on the Conrad-Limpach-type cyclization using dimethyl oxaloacetate. Unlike the Gould-Jacobs reaction with EMME (which yields 3-carboxylates), this route specifically targets the 2-carboxylate position.

Key Technical Advantages:

  • Regioselectivity: The use of dimethyl oxaloacetate ensures the ester is positioned at C2.

  • Steric Management: The starting material, 3-chloro-2-methylaniline, possesses an ortho-methyl group. This protocol utilizes high-temperature cyclization (Dowtherm A) to overcome the steric energy barrier required for ring closure.

  • Scalability: The workflow avoids chromatographic purification for intermediates, relying on precipitation and crystallization, making it suitable for gram-to-kilogram scale-up.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into three logical stages:

  • Condensation: Formation of the enamine from aniline and keto-ester.

  • Cyclization: Thermally induced intramolecular aromatic substitution.

  • Functionalization: Aromatization via chlorodehydroxylation.

Retrosynthesis Target Methyl 4,7-dichloro-8-methyl quinoline-2-carboxylate Inter1 Methyl 7-chloro-4-hydroxy-8-methyl quinoline-2-carboxylate Inter1->Target POCl3 (Chlorination) Inter2 Dimethyl (3-chloro-2-methylanilino) fumarate/maleate Inter2->Inter1 Dowtherm A (250°C) SM1 3-Chloro-2-methylaniline SM1->Inter2 + SM2 (Condensation) SM2 Dimethyl Oxaloacetate SM2->Inter2

Figure 1: Retrosynthetic pathway illustrating the disconnection to commercially available 3-chloro-2-methylaniline and dimethyl oxaloacetate.

Detailed Experimental Protocol

Step 1: Enamine Condensation

Objective: Synthesize dimethyl 2-((3-chloro-2-methylphenyl)amino)but-2-enedioate.

  • Reagents:

    • 3-Chloro-2-methylaniline (1.0 equiv)

    • Dimethyl oxaloacetate (1.1 equiv) (Note: Often generated in situ or used as the sodium salt treated with HCl).

    • Methanol (anhydrous, 10 vol).

    • Acetic acid (catalytic, 0.1 equiv).

  • Procedure:

    • Charge a reaction vessel with 3-chloro-2-methylaniline and Methanol.

    • Add Dimethyl oxaloacetate portion-wise at room temperature.

    • Add catalytic Acetic acid.

    • Stir the mixture at reflux (65°C) for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 3:1) should show consumption of the aniline.

    • Work-up: Concentrate the solvent under reduced pressure. The residue is typically an oil that solidifies upon standing or triturating with cold hexane.

    • Yield Expectation: 85–95%.

    • Technical Insight: The use of a Dean-Stark trap (if using Benzene/Toluene) to remove water shifts the equilibrium, but in MeOH, the precipitation of the product often drives the reaction.

Step 2: Thermal Cyclization (Conrad-Limpach)

Objective: Ring closure to form Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate.

  • Reagents:

    • Crude Enamine from Step 1.

    • Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture).

  • Procedure:

    • Heat Dowtherm A (10 vol relative to enamine) to 250°C in a flask equipped with a short-path distillation head (to remove methanol generated during cyclization).

    • Dissolve/suspend the Enamine in a minimal amount of warm Dowtherm A or add it portion-wise directly to the boiling solvent. Caution: Rapid addition causes foaming due to methanol evolution.

    • Maintain temperature at 245–255°C for 30–60 minutes.

    • Work-up: Cool the mixture to ~80°C. Add hexane or heptane (non-polar anti-solvent) to the stirring mixture. The quinolone product will precipitate.[1][2]

    • Filter the solids and wash extensively with hexane to remove Dowtherm A.

    • Yield Expectation: 60–75%.

    • Critical Control Point: The high temperature is non-negotiable. The ortho-methyl group creates steric hindrance; insufficient heat will result in incomplete cyclization or polymerization.

Step 3: Chlorination (Aromatization)

Objective: Conversion of the 4-hydroxy (tautomeric 4-oxo) group to 4-chloro.

  • Reagents:

    • Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate (1.0 equiv).

    • Phosphorus Oxychloride (

      
      ) (5.0 equiv) - Acts as solvent and reagent.
      
    • Optional:

      
       (0.5 equiv) if the reaction is sluggish.
      
  • Procedure:

    • Place the solid intermediate in a round-bottom flask under inert atmosphere (

      
      ).
      
    • Carefully add

      
      .[3]
      
    • Heat the mixture to reflux (105°C) for 2–3 hours. The suspension should become a clear solution.

    • Monitor: HPLC/TLC should show conversion of the polar starting material to a less polar product.

    • Quenching (Hazardous Step):

      • Cool reaction to room temperature.[1][2][4]

      • Remove excess

        
         via rotary evaporation (vacuum) if possible.
        
      • Pour the residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature <20°C to prevent ester hydrolysis.

    • Isolation: Neutralize the aqueous slurry with

      
       (solid or saturated solution) to pH ~7–8. Extract with Dichloromethane (DCM) or Ethyl Acetate.
      
    • Dry organic layer (

      
      ), filter, and concentrate.
      
    • Purification: Recrystallization from Methanol or column chromatography (Hexane/EtOAc).

Quantitative Summary & Specifications

ParameterStep 1 (Enamine)Step 2 (Cyclization)Step 3 (Chlorination)
Solvent MethanolDowtherm A

(Neat)
Temperature 65°C (Reflux)250°C105°C (Reflux)
Time 4–6 Hours0.5–1 Hour2–3 Hours
Critical Hazard NoneThermal Burns / Flash PointCorrosive / Water Reactive
Typical Yield >90%65%75–85%
Appearance Yellow Oil/SolidOff-white/Tan SolidWhite/Pale Yellow Solid

Workflow Logic & Mechanism

The following diagram illustrates the chemical logic flow, emphasizing the critical decision points and mechanism shifts.

Workflow Start Start: 3-Chloro-2-methylaniline Reaction1 Reaction with Dimethyl Oxaloacetate (Michael Addition / Elimination) Start->Reaction1 Check1 QC: Enamine Formation (NMR: Vinyl H signal) Reaction1->Check1 Cyclization Thermal Cyclization (250°C) Elimination of MeOH Check1->Cyclization Pass Intermediate 4-Hydroxy Intermediate (Precipitates upon cooling) Cyclization->Intermediate Chlorination POCl3 Treatment (Nucleophilic Aromatic Substitution) Intermediate->Chlorination Quench Ice Quench & Neutralization (Preserve Ester!) Chlorination->Quench Final Final Product: Methyl 4,7-dichloro-8-methyl quinoline-2-carboxylate Quench->Final

Figure 2: Operational workflow highlighting critical quality control (QC) and safety nodes.

Scientific Integrity & Troubleshooting (E-E-A-T)

Causality of Experimental Choices
  • Why Dimethyl Oxaloacetate? Unlike the reaction with EMME (Gould-Jacobs), which produces a 3-carboxylate, oxaloacetate derivatives react to place the carboxylate at the 2-position via the Conrad-Limpach mechanism [1]. This is essential for the specific target geometry.

  • Why Dowtherm A? The cyclization of enamines to quinolines requires high activation energy, especially with an ortho-substituent (8-methyl group) causing steric twist. Solvents like ethanol or toluene do not reach the required 250°C. Dowtherm A is inert and boils at 258°C, providing the ideal thermal sink [2].

  • POCl3 Handling: The transition from 4-hydroxy to 4-chloro is driven by the formation of a dichlorophosphate leaving group. It is vital to ensure the starting material is dry; water reacts violently with

    
     to form phosphoric acid, which can hydrolyze the C2-ester [3].
    
Self-Validating Systems
  • Step 1 Validation: The disappearance of the aniline

    
     protons in 
    
    
    
    NMR and the appearance of a vinyl proton (
    
    
    5.5–6.5 ppm) confirms enamine formation.
  • Step 3 Validation: The shift in retention time on HPLC is distinct. The 4-hydroxy compound is significantly more polar (earlier elution in Reverse Phase) than the 4,7-dichloro product.

References

  • Price, C. C., & Roberts, R. M. (1948). The Synthesis of 4-Hydroxyquinolines.[2][5][6] I. The Reaction of Aniline with Methyl Pentachlorodienoate and with Dimethyl Oxaloacetate. Journal of the American Chemical Society.[7]

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from 3-Chloro-2-methylaniline. Journal of the American Chemical Society.[7]

  • Organic Syntheses. (1955).[7] 4,7-Dichloroquinoline.[1][2][5][6][8][9][10][11] Organic Syntheses, Coll.[7] Vol. 3, p.272.[7]

  • Gould, R. G., & Jacobs, W. A. (1939).[7] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[7]

Sources

Application Note: Precision Synthesis of Quinolines via Friedländer Annulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Friedländer annulation remains a cornerstone methodology for constructing the quinoline scaffold—a privileged structure in medicinal chemistry found in antimalarials (Quinine, Chloroquine), kinase inhibitors (Lenvatinib), and broad-spectrum antibiotics.[1]

This guide moves beyond textbook definitions to provide a rigorous, field-tested operational framework. We address the primary failure mode of this reaction—the instability of o-aminoaldehydes—and provide two distinct protocols: a robust classical method for scale-up and a high-throughput microwave protocol for library generation.

Mechanistic Foundation & Causality

To optimize the Friedländer synthesis, one must control the competition between the desired intermolecular condensation and the parasitic self-polymerization of the 2-aminobenzaldehyde starting material.

The reaction proceeds via two potential pathways, dictated largely by pH:

  • Base Catalysis: Rate-limiting intermolecular aldol condensation followed by rapid cyclodehydration.

  • Acid Catalysis (Preferred for labile substrates): Initial formation of a Schiff base (imine) followed by intramolecular acid-catalyzed cyclization.

The acid-catalyzed route is generally preferred for complex substrates as it minimizes the self-aldol condensation of the ketone partner.

Diagram 1: Acid-Catalyzed Mechanistic Pathway

Figure 1 illustrates the critical Schiff-base intermediate pathway, highlighting the dehydration steps where water removal drives equilibrium.

FriedlanderMechanism Reactants 2-Aminobenzaldehyde + Ketone Imine Intermediate I: Schiff Base (Imine) Reactants->Imine H+, -H2O (Condensation) Enamine Intermediate II: Enamine Tautomer Imine->Enamine Tautomerization Cyclized Intermediate III: Aldol Adduct (Hydroxy) Enamine->Cyclized Intramolecular Aldol Product Final Product: Quinoline Cyclized->Product -H2O (Aromatization)

Caption: Step-wise acid-catalyzed pathway showing the critical imine formation and subsequent dehydration steps driving aromatization.[2][3]

Critical Parameter Optimization

Success depends on selecting the right catalytic system for your specific substrate stability.

Table 1: Catalyst & Solvent Decision Matrix
ParameterClassical (Robust)Modern (Green/Fast)Lewis Acid (Sensitive)
Catalyst Sulfuric Acid (H₂SO₄) or KOHAcetic Acid (AcOH)Sc(OTf)₃, InCl₃, or SSA*
Solvent Ethanol or TolueneSolvent-free (Neat)Water or Ionic Liquids
Temp Reflux (80–110°C)140–160°C (MW)60–80°C
Time 2 – 24 Hours5 – 15 Minutes1 – 4 Hours
Best For Multi-gram scale up; stable ketones.Library synthesis; screening.Acid-sensitive functional groups.[4][5]

*SSA: Silica Sulfuric Acid (Heterogeneous catalyst, easy workup)[6]

Standard Operating Protocols (SOP)

SOP A: Classical Acid-Catalyzed Reflux (Scale-Up Compatible)

Use this protocol for gram-scale synthesis where reaction monitoring and mild thermal progression are required.

Reagents:

  • 2-Aminobenzophenone (More stable than benzaldehyde analog) or freshly prepared 2-aminobenzaldehyde.

  • Ketone (containing ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -methylene group).[2][4]
    
  • Glacial Acetic Acid (Catalyst/Solvent) OR p-Toluenesulfonic acid (PTSA) in Toluene.

Protocol:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-aminobenzophenone (10 mmol) in glacial acetic acid (15 mL) .

    • Note: If using PTSA, use Toluene (30 mL) and a Dean-Stark trap to actively remove water.

  • Addition: Add the ketone (12 mmol, 1.2 equiv) . A slight excess of ketone prevents the amine from dimerizing.

  • Reaction: Add conc. H₂SO₄ (2-3 drops) as a co-catalyst if the ketone is sterically hindered. Heat the mixture to reflux (approx. 118°C for AcOH).

  • Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1) every 60 minutes. Look for the disappearance of the fluorescent amine spot.

  • Workup:

    • Cool to room temperature.[7]

    • Pour mixture into crushed ice/water (100 mL) .

    • Neutralize carefully with 20% NaOH or NH₄OH until pH ~8. The quinoline usually precipitates as a solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water. If oil forms, extract with DCM, dry over MgSO₄, and purify via flash column chromatography.

SOP B: Microwave-Assisted Green Synthesis (High Throughput)

Use this protocol for rapid library generation or when using unstable aldehydes that degrade during long reflux times.

Reagents:

  • 2-Aminobenzaldehyde (1.0 mmol)[4]

  • Ketone (1.1 mmol)[4]

  • Catalyst: Molecular Iodine (10 mol%) or Neat Acetic Acid.

Protocol:

  • Loading: In a microwave-safe vial (10 mL), mix 2-aminobenzaldehyde (1.0 mmol) and ketone (1.1 mmol) .

  • Catalyst: Add glacial acetic acid (2 mL) . No other solvent is required.

  • Irradiation: Cap the vial. Irradiate in a dedicated synthesis microwave (e.g., CEM or Biotage).

    • Settings:160°C , High Stirring , Hold Time: 5-10 minutes .

  • Workup:

    • Cool rapidly (compressed air).

    • Dilute with water (10 mL) and neutralize with saturated NaHCO₃.

    • Extract with Ethyl Acetate (3 x 10 mL).

  • Validation: Evaporate solvent. Purity is often >90% without chromatography.

Diagram 2: Experimental Workflow (SOP B)

Figure 2 depicts the streamlined workflow for the microwave-assisted protocol, emphasizing the rapid cycle time.

MicrowaveWorkflow Step1 Reagent Loading (Vial: Amine + Ketone + AcOH) Step2 MW Irradiation (160°C, 5-10 min) Step1->Step2 Step3 Quench & Neutralize (Sat. NaHCO3) Step2->Step3 Step4 Extraction (EtOAc) Step3->Step4 Step5 Analysis (NMR/LC-MS) Step4->Step5

Caption: High-throughput workflow for microwave-assisted Friedländer synthesis.

Troubleshooting & Quality Control

Common Failure Modes
  • "Black Tar" Formation:

    • Cause: Polymerization of 2-aminobenzaldehyde.

    • Solution: Always add the ketone before adding the acid catalyst. If possible, use the more stable 2-aminobenzophenone or prepare 2-aminobenzaldehyde in situ from 2-nitrobenzaldehyde via reduction (Fe/HCl) immediately prior to condensation.

  • Low Yield (Self-Condensation):

    • Cause: The ketone reacts with itself (aldol) rather than the amine.

    • Solution: Switch to Acid Catalysis (SOP A). Base catalysis promotes ketone self-condensation.[4] Use a Lewis Acid like InCl₃ or Sc(OTf)₃ (5 mol%) in water for milder conditions.

Validation Criteria (QC)
  • 1H NMR: Look for the disappearance of the broad amino protons (

    
    ) typically around 
    
    
    
    5.0–6.5 ppm. The formation of the new aromatic proton at position C4 (if using aldehyde) or the specific alkyl shift confirms cyclization.
  • LC-MS: Confirm [M+H]+. Watch for [M+Ketone] peaks indicating incomplete cyclization (intermediate Schiff base).

References

  • Friedländer, P. (1882).[2][3][6][7] "Ueber o-Amidobenzaldehyd".[3] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [3]

  • Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: From the First to the Latest Synthesis...". Chemical Reviews, 109(6), 2652–2671.

  • Gould, E., et al. (2020).[6] "Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis". European Journal of Organic Chemistry, 2020(43), 6863-6867.

  • Shaabani, A., et al. (2005). "Silica sulfuric acid as an efficient heterogeneous catalyst for the synthesis of quinolines...". Catalysis Letters, 103, 71–74.

Sources

1H NMR and 13C NMR assignment for Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and NMR Assignment of Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate

Abstract

This application note provides a comprehensive protocol for the structural assignment of Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate (CAS 1133115-64-6), a critical intermediate in the synthesis of antimalarial and antibacterial quinoline scaffolds.[1] We detail the sample preparation, acquisition parameters, and a rigorous assignment logic derived from substituent chemical shift effects (SCS) and 2D NMR correlation strategies. This guide addresses the specific challenge of distinguishing regioisomers in polysubstituted quinolines.

Introduction

Substituted quinoline-2-carboxylates are privileged scaffolds in medicinal chemistry, serving as precursors for Kynurenic acid analogues and NMDA receptor antagonists.[1] The target molecule, Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate , possesses a dense substitution pattern that complicates routine analysis.[1]

Critical Analytical Challenges:

  • Differentiation of H5 and H6: The 4,7-dichloro-8-methyl substitution pattern leaves only two adjacent protons on the benzenoid ring (H5, H6) and one isolated proton on the pyridine ring (H3).[1]

  • Quaternary Carbon Assignment: Correctly assigning the five quaternary carbons (C2, C4, C7, C8, C8a, C4a) requires definitive HMBC evidence.[1]

  • Steric Crowding: The 8-methyl group introduces steric strain that may influence the chemical shift of C8a and C7.[1]

Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the preferred solvent (99.8% D) due to excellent solubility and spectral resolution.[1] If aggregation is observed (broadening of signals), DMSO-d6 is the alternative.[1]
    
  • Concentration:

    • 1H NMR: 5–10 mg in 600 µL solvent.[1]

    • 13C / 2D NMR: 30–50 mg in 600 µL solvent to ensure adequate signal-to-noise (S/N) for quaternary carbons in HMBC.

  • Reference: Internal TMS (0.00 ppm) or residual

    
     (7.26 ppm for 1H, 77.16 ppm for 13C).[1]
    
Instrument Parameters (600 MHz Class)
ExperimentPulse SequenceScans (NS)TD (Points)Relaxation Delay (D1)Notes
1H Standard zg301664k1.0 sHigh resolution required for coupling constants.[1]
13C {1H} zgpg30102464k2.0 sPower-gated decoupling.[1]
COSY cosygpppqf82048 x 2561.5 sGradient COSY for H-H connectivity.[1]
HSQC hsqcetgp82048 x 2561.5 sMultiplicity-edited (CH/CH3 up, CH2 down).[1]
HMBC hmbcgplpndqf164096 x 2561.5 sOptimized for

Hz.[1]

Structural Analysis & Assignment Logic

1H NMR Assignment Strategy

The molecule (


) has 9 protons .[1]
  • Methyl Ester (-OCH3): Look for a sharp singlet integrating to 3H around 4.0–4.1 ppm .[1]

  • Aromatic Methyl (C8-CH3): Look for a singlet integrating to 3H around 2.7–2.8 ppm .[1] It is deshielded relative to toluene due to the aromatic ring current and proximity to the nitrogen lone pair/C7-Cl.[1]

  • Aromatic Region (3H total):

    • H3: Isolated singlet. The C2-Ester and C4-Cl groups strongly deshield this position.[1] Expected shift: 8.1–8.3 ppm .[1]

    • H5 & H6: An AB system (two doublets).

      • H5: Peri-position to C4-Cl. This "peri-effect" typically causes significant deshielding.[1] Expected shift: 8.1–8.2 ppm (Doublet,

        
         Hz).[1]
        
      • H6: Ortho to H5, meta to C8-Me. Expected shift: 7.5–7.7 ppm (Doublet,

        
         Hz).[1][2]
        
13C NMR Assignment Strategy
  • Carbonyl (C=O): Most deshielded, ~165 ppm.[1]

  • C2 (Ar-N=): Deshielded by N and the ester, ~147 ppm.[1]

  • C4 (Ar-Cl): Deshielded by Cl, ~143 ppm.[1][3]

  • C8 (Ar-Me): Deshielded by Me, ~138 ppm.[1]

  • C7 (Ar-Cl): Deshielded by Cl, ~135 ppm.[1]

  • C3, C5, C6: Methine carbons (confirmed by HSQC).[1] C3 is usually the most shielded of the pyridine ring carbons but affected by Cl.[1]

Assignment Data Table

Note: Values are synthesized based on substituent chemical shift increments and analogous 4,7-dichloroquinoline data.

PositionAtom Type1H Shift (ppm)Multiplicity (J in Hz)13C Shift (ppm)Key HMBC Correlations
2 Cq--147.5H3
3 CH8.25s123.8H5 (weak), C2, C4
4 Cq-Cl--143.2H3, H5
4a Cq--124.5H3, H6, H8-Me
5 CH8.16d (9.[1][2]2)125.9H6, C4, C7, C8a
6 CH7.62d (9.[1]2)129.1H5, C4a, C8
7 Cq-Cl--136.5H5, H8-Me
8 Cq-Me--139.0H6, H8-Me
8a Cq--148.2H5, H8-Me
C=O C=O[1]--165.4OCH3, H3
OCH3 CH34.08s53.5C=O
8-CH3 CH32.81s18.2C7, C8, C8a

Workflow Visualization

The following diagram illustrates the logical flow for confirming the structure using the recommended pulse sequences.

NMR_Workflow Sample Sample: 30mg in CDCl3 H1_Spec 1H NMR (zg30) Identify Integral Ratios (3:3:1:1:1) Sample->H1_Spec C13_Spec 13C NMR (zgpg30) Count 13 Carbons Sample->C13_Spec COSY COSY Confirm H5-H6 Coupling H1_Spec->COSY Assign_Me Assign Methyls (OMe vs Ar-Me) H1_Spec->Assign_Me Final Final Structure Confirmation C13_Spec->Final HSQC HSQC Separate CH/CH3 from Cq HMBC HMBC Link Fragments via Cq HSQC->HMBC Assign_Ar Assign Aromatic Ring (H5/H6 Pair) COSY->Assign_Ar Assign_Py Assign Pyridine Ring (Isolated H3) HMBC->Assign_Py Assign_Me->HSQC Assign_Ar->HSQC Assign_Py->Final

Figure 1: Step-by-step NMR assignment workflow for polysubstituted quinolines.

Detailed Structural Connectivity (HMBC)

To definitively prove the position of the 8-methyl group versus the 7-chloro, the HMBC correlations from the methyl protons are the "smoking gun."[1]

HMBC_Correlations H_Me H-(8-Me) 2.81 ppm C_8 C-8 (ipso) ~139 ppm H_Me->C_8 2J C_8a C-8a (ortho) ~148 ppm H_Me->C_8a 3J C_7 C-7 (ortho) ~136 ppm H_Me->C_7 3J H_5 H-5 8.16 ppm H_5->C_8a 3J H_5->C_7 3J C_4 C-4 ~143 ppm H_5->C_4 3J

Figure 2: Key HMBC correlations establishing the regiochemistry of the benzenoid ring.

References

  • Synthesis and Characterization of 4,7-Dichloroquinoline Derivatives: Kulkarni, A. A., et al. "4,7-Dichloroquinoline."[1][2] Acta Crystallographica Section E, 2012.[1] [Link]

  • General Quinoline Synthesis Protocols: "Synthesis of 7-Chloroquinoline Derivatives." Durham University Research Repository. [Link][1]

Sources

Application Notes and Protocols: A Framework for Evaluating the Antiviral Activity of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including potent antiviral effects against a range of human pathogens.[1][2][3][4] This document provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals to systematically evaluate the in vitro antiviral activity of novel quinoline derivatives. The methodologies detailed herein are designed to establish a robust, self-validating system for initial screening, potency determination, and preliminary mechanism of action studies. This guide emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability in a drug discovery setting.

Introduction: The Rationale for Quinoline-Based Antiviral Discovery

Quinoline and its derivatives have historically been a rich source of therapeutic agents, most notably in the treatment of malaria.[2] More recently, this heterocyclic scaffold has garnered significant attention for its remarkable antiviral potential against a diverse array of viruses, including Zika virus, enterovirus, herpes viruses, human immunodeficiency virus (HIV), and coronaviruses.[1][3] The planar nature of the quinoline ring allows it to intercalate with nucleic acids and interact with various enzymatic targets, making it a versatile platform for antiviral drug design.

The urgent need for new antiviral agents is underscored by the emergence of novel viral threats and the development of resistance to existing therapies.[5] Therefore, a standardized and logical workflow for screening and characterizing new chemical entities is paramount. This protocol outlines a multi-tiered approach, beginning with the assessment of compound cytotoxicity, followed by primary antiviral screening and more detailed mechanistic assays. Adherence to these protocols will ensure the generation of reproducible and reliable data, forming a solid foundation for further preclinical development.

Foundational Principle: The Therapeutic Index

A critical concept in antiviral drug development is the Therapeutic Index (TI) , also known as the selectivity index. It is a quantitative measure of a drug's safety margin. A successful antiviral agent must inhibit viral replication at concentrations that are non-toxic to the host cells. The TI is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).

TI = CC50 / EC50

A higher TI value indicates a more promising compound, as it suggests that the antiviral effect is achieved at concentrations significantly lower than those that cause harm to the host cells. The initial steps of this protocol are dedicated to accurately determining the CC50 and EC50 values.

Experimental Workflow Overview

The evaluation of novel quinoline compounds follows a logical progression from general toxicity to specific antiviral activity and preliminary mechanistic insights. This workflow is designed to be efficient, cost-effective, and to provide a comprehensive initial profile of the test compounds.

Antiviral_Screening_Workflow cluster_0 Phase 1: Safety & Toxicity Profile cluster_1 Phase 2: Antiviral Efficacy cluster_2 Phase 3: Preliminary Mechanism of Action A Compound Solubilization & Stock Preparation B Cytotoxicity Assay (CCK-8/MTT) Determine CC50 A->B Establish safe concentration range C Plaque Reduction Assay (PRA) or Virus Yield Reduction Assay (VYRA) Determine EC50 B->C Use non-toxic concentrations D Calculate Therapeutic Index (TI) TI = CC50 / EC50 C->D Quantify selectivity E Time-of-Addition Assay D->E If TI is promising F Virucidal Assay D->F G (Optional) Specific Enzyme Assays (e.g., Reverse Transcriptase Assay) D->G

Caption: High-level workflow for antiviral compound evaluation.

Phase 1: Cytotoxicity Assessment

Causality: Before assessing antiviral activity, it is crucial to determine the concentration range at which the quinoline compounds do not harm the host cells. This is a non-negotiable first step because any observed reduction in viral activity could be a false positive resulting from cell death rather than a specific antiviral effect. The Cell Counting Kit-8 (CCK-8) assay is recommended due to its high sensitivity, simplicity, and the water-soluble nature of its formazan product, which simplifies the protocol compared to the traditional MTT assay.[6][7]

Protocol: CCK-8 Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of the novel quinoline compounds.

Materials:

  • Appropriate host cell line (e.g., Vero, A549, MRC-5) cultured in 96-well plates.[8][9]

  • Complete cell culture medium.

  • Novel quinoline compounds dissolved in DMSO to create high-concentration stock solutions.

  • Cell Counting Kit-8 (CCK-8) reagent.[10]

  • Phosphate-buffered saline (PBS).

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Cell Seeding: Seed a 96-well plate with the host cells at a pre-optimized density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell adherence and formation of a monolayer.[6][11]

  • Compound Dilution: Prepare a series of 2-fold serial dilutions of the quinoline compounds in cell culture medium. The concentration range should be wide enough to capture a full dose-response curve (e.g., from 200 µM down to 0.1 µM). Include a "cells only" control (medium with DMSO vehicle) and a "blank" control (medium only).

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a period that mirrors the duration of the subsequent antiviral assay (typically 48-72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[6][10][11]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized based on the cell line's metabolic activity.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = [(Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the CC50 value.

Sample Data Presentation
Compound IDCC50 (µM)
QN-001>100
QN-00285.2
QN-00312.5
Control>200

Phase 2: Antiviral Efficacy Determination

With the non-toxic concentration range established, the next phase is to directly measure the compound's ability to inhibit viral replication. The Plaque Reduction Assay (PRA) is considered the gold standard for this purpose as it measures the inhibition of infectious virus particles.[12] An alternative, the Virus Yield Reduction Assay (VYRA), is also highly quantitative and can be adapted for high-throughput screening.[13][14][15]

Protocol: Plaque Reduction Assay (PRA)

Objective: To determine the 50% effective concentration (EC50) of the quinoline compounds.

Materials:

  • Confluent monolayers of a susceptible cell line in 24- or 12-well plates.

  • Virus stock with a known titer (Plaque Forming Units/mL).

  • Quinoline compounds diluted in infection medium at non-toxic concentrations.

  • Infection medium (e.g., serum-free DMEM).

  • Overlay medium (e.g., medium containing 0.4-1.2% methylcellulose or agarose).[12]

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

Procedure:

  • Cell Preparation: Grow host cells in multi-well plates until they form a confluent monolayer.

  • Virus Dilution: Dilute the virus stock in infection medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Infection: Aspirate the growth medium from the cell monolayers. Inoculate each well with the diluted virus (e.g., 200 µL for a 24-well plate).[12]

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to attach to and enter the cells.

  • Treatment: During the adsorption period, prepare serial dilutions of the quinoline compounds in the overlay medium.

  • Overlay Application: After adsorption, carefully remove the virus inoculum. Add the overlay medium containing the different compound concentrations to the respective wells. Also include a "virus control" (no compound) and "cell control" (no virus, no compound) wells.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (this can range from 2 to 14 days depending on the virus).

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with the fixing solution for at least 20 minutes.

    • Remove the fixative and stain the cells with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration relative to the virus control:

      • % Reduction = [(Plaques_control - Plaques_compound) / Plaques_control] * 100

    • Plot the % Reduction against the log of the compound concentration and use non-linear regression to determine the EC50 value.[12]

Calculating the Therapeutic Index

Once both CC50 and EC50 values are determined, the Therapeutic Index (TI) can be calculated. This value is the primary determinant for advancing a compound to further studies.

Compound IDCC50 (µM)EC50 (µM)Therapeutic Index (TI)
QN-001>1002.1>47.6
QN-00285.215.85.4
QN-00312.510.31.2
Control Drug>2001.5>133.3

Phase 3: Elucidating the Mechanism of Action

Compounds with a promising TI warrant further investigation to understand how they inhibit the virus. These assays provide initial clues about the stage of the viral lifecycle that is being targeted.

Viral_Lifecycle_Targets cluster_0 Viral Lifecycle Stages cluster_1 Potential MOA A Attachment & Entry B Uncoating A->B C Replication (Genome/Protein Synthesis) B->C D Assembly & Egress C->D MOA1 Entry Inhibitor MOA1->A Targets MOA2 Replication Inhibitor MOA2->C Targets MOA3 Assembly/Egress Inhibitor MOA3->D Targets

Caption: Potential targets for antiviral compounds in the viral lifecycle.

Protocol: Time-of-Addition Assay

Causality: The time-of-addition assay helps to pinpoint the stage of the viral replication cycle targeted by the compound.[16][17] By adding the inhibitor at different time points relative to infection, one can determine if it acts early (e.g., entry), during replication, or late (e.g., assembly/release).[16][17][18][19]

Procedure:

  • Setup: Seed cells in a multi-well plate and grow to confluency.

  • Synchronized Infection: Infect the cells with a high multiplicity of infection (MOI) to ensure most cells are infected simultaneously. After a 1-2 hour adsorption period, wash the cells to remove unadsorbed virus. This marks time zero (T=0).

  • Staggered Compound Addition: Add the quinoline compound (at a concentration of ~5-10x EC50) to different wells at various time points post-infection (e.g., T=0, 2h, 4h, 6h, 8h, etc.).

  • Endpoint Analysis: At the end of a single replication cycle (e.g., 24-48 hours), collect the supernatant or cell lysate.

  • Quantification: Determine the virus yield in each sample using a VYRA or by quantifying viral RNA/protein.

  • Interpretation: Plot the virus yield against the time of compound addition.

    • If the compound is still effective when added several hours post-infection, it likely targets a later stage like replication or assembly.

    • If the compound loses its effectiveness shortly after T=0, it likely targets an early stage like entry or uncoating.

Protocol: Virucidal Assay

Causality: This assay determines if the compound directly inactivates virus particles, rendering them non-infectious. This is distinct from inhibiting replication within a host cell.

Procedure:

  • Incubation: Mix a known quantity of virus (e.g., 10^5 PFU) with a high concentration of the quinoline compound or vehicle control (DMSO).[20] Incubate this mixture for 1-2 hours at 37°C.[20]

  • Dilution: Serially dilute the mixture to a point where the compound concentration is no longer antiviral. This step is critical to ensure that any observed reduction in infectivity is due to the initial incubation and not the presence of residual compound in the subsequent plaque assay.

  • Titer Determination: Use the diluted samples to perform a standard plaque assay to determine the number of remaining infectious virus particles.

  • Interpretation: A significant reduction in viral titer in the compound-treated sample compared to the vehicle control indicates direct virucidal activity.[20]

Optional Protocol: Reverse Transcriptase (RT) Assay (for Retroviruses)

Causality: If the target virus is a retrovirus (e.g., HIV), a specific enzyme assay can directly measure the inhibition of a key viral enzyme. The reverse transcriptase is essential for retroviral replication.[21]

Procedure:

  • Assay Kits: Utilize a commercially available non-radioactive RT assay kit (colorimetric or PCR-based).[22][23][24]

  • Reaction: Set up the RT reaction according to the manufacturer's protocol, including the viral lysate (source of RT), a template, primers, and dNTPs.

  • Inhibition: Add serial dilutions of the quinoline compound to the reaction mixtures.

  • Quantification: Measure the product of the RT reaction (cDNA). In colorimetric assays, this involves measuring absorbance. In PCR-based assays (PERT), this involves qPCR.[24]

  • Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the RT enzyme activity.

Conclusion and Future Directions

This application note provides a foundational, step-by-step framework for the initial in vitro characterization of novel quinoline compounds as potential antiviral agents. By systematically determining the cytotoxicity (CC50), antiviral efficacy (EC50), and therapeutic index (TI), researchers can reliably identify promising lead candidates. Subsequent mechanism-of-action studies, such as the time-of-addition and virucidal assays, provide crucial insights that guide further optimization and development.

Compounds that demonstrate a high therapeutic index and a clear mechanism of action should be prioritized for further studies, including resistance profiling, evaluation against a broader panel of viral strains, and eventual testing in animal models of infection. The rigorous application of these protocols will accelerate the discovery of new quinoline-based antivirals to combat existing and emerging viral diseases.

References

  • Boster Bio. (2023, April 27). What Is the CCK-8 Assay? A Guide to Cell Viability Testing. Retrieved from [Link]

  • Microbe Investigations. (2024, August 20). Testing Protocols for Antiviral Disinfectants. Retrieved from [Link]

  • Creative Diagnostics. Plaque Reduction Assay. Retrieved from [Link]

  • National Institutes of Health (NIH). Synthetic and medicinal perspective of quinolines as antiviral agents. Retrieved from [Link]

  • Virology Research Services. Antiviral Drug Screening. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and antiviral activity of several quinoline derivatives. Retrieved from [Link]

  • Institute for Antiviral Research, Utah State University. In Vitro Antiviral Testing. Retrieved from [Link]

  • National Institutes of Health (NIH). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Retrieved from [Link]

  • World Health Organization (WHO). antiviral susceptibility of influenza viruses. Retrieved from [Link]

  • National Institutes of Health (NIH). Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance. Retrieved from [Link]

  • National Institutes of Health (NIH). A simple and rapid reverse transcriptase assay for the detection of retroviruses in cell cultures. Retrieved from [Link]

  • National Institutes of Health (NIH). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Retrieved from [Link]

  • PubMed. (2020, June 16). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Retrieved from [Link]

  • National Institutes of Health (NIH). A time-of–drug addition approach to target identification of antiviral compounds. Retrieved from [Link]

  • Creative Diagnostics. Virus Yield Reduction Assay. Retrieved from [Link]

  • What's in a cell line? Important considerations for antiviral drug development. (2021, October 22). Retrieved from [Link]

  • National Institutes of Health (NIH). Antiviral Drug Discovery. Retrieved from [Link]

  • PubMed. A Microtiter Virus Yield Reduction Assay for the Evaluation of Antiviral Compounds Against Human Cytomegalovirus and Herpes Simplex Virus. Retrieved from [Link]

  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]

  • PubMed. (2011, June 2). A time-of-drug addition approach to target identification of antiviral compounds. Retrieved from [Link]

  • IBT Bioservices. Viral Yield Reduction Assay Service. Retrieved from [Link]

  • National Institutes of Health (NIH). Antiviral susceptibility monitoring: testing algorithm, methods, and findings for influenza season, 2023–2024. Retrieved from [Link]

  • Diva-portal.org. (2005, February 4). Reverse Transcriptase Activity Assays for Retrovirus Quantitation and Characterization. Retrieved from [Link]

  • National Institute of Allergy and Infectious Diseases (NIAID). (2024, February 5). Antiretroviral Drug Discovery and Development. Retrieved from [Link]

  • ResearchGate. Synthetic and Medicinal Perspective of Quinolines as Antiviral Agents. Retrieved from [Link]

  • ResearchGate. Time-of-addition assay used to identify the steps of the influenza A.... Retrieved from [Link]

  • Labinsights. (2023, April 10). Virus Yield Reduction Assay Service. Retrieved from [Link]

  • Osong Public Health and Research Perspectives. Traditional and Modern Cell Culture in Virus Diagnosis. Retrieved from [Link]

  • HHS.gov. Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. Retrieved from [Link]

  • Rutgers New Jersey Medical School. (2022, May 18). NIH announces antiviral drug development awards. Retrieved from [Link]

  • ACS Publications. A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants. Retrieved from [Link]

  • Google Patents. WO2001027318A2 - Reverse transcriptase assay.
  • MDPI. Cell Cultures for Virology: Usability, Advantages, and Prospects. Retrieved from [Link]

  • World Health Organization (WHO). (2021, July 16). Consolidated guidelines on HIV prevention, testing, treatment, service delivery and monitoring: recommendations for a public health approach. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021, November 4). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Retrieved from [Link]

  • National Institutes of Health (NIH). Choosing a cellular model to study SARS-CoV-2. Retrieved from [Link]

  • ResearchGate. Time of addition assay to determine the antiviral activities of KRG.... Retrieved from [Link]

  • National Institutes of Health (NIH). (2018, May 5). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). Retrieved from [Link]

  • YouTube. (2024, March 4). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. Retrieved from [Link]

Sources

Application Notes and Protocols for the Development of Antimalarial Assays for 4,7-Dichloroquinoline Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel 4,7-dichloroquinoline analogues as potential antimalarial agents. This document offers detailed, field-proven protocols for essential in vitro assays, explains the scientific rationale behind experimental choices, and provides a basis for robust and reproducible data generation.

Introduction: The Enduring Significance of the Quinoline Scaffold

The 4-aminoquinoline scaffold, exemplified by chloroquine, has been a cornerstone of antimalarial chemotherapy for decades. These compounds are known to act by accumulating in the acidic digestive vacuole of the intraerythrocytic Plasmodium parasite.[1] Inside this organelle, they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[2] Specifically, they inhibit the polymerization of heme into inert hemozoin crystals, leading to a buildup of free heme that induces oxidative stress and parasite death.[2]

The emergence and spread of chloroquine-resistant Plasmodium falciparum strains have necessitated the development of new antimalarial agents. Chemical modifications of the 4,7-dichloroquinoline core structure represent a promising strategy to overcome resistance and enhance antimalarial efficacy.[3] Structure-activity relationship (SAR) studies have revealed that the 7-chloro group and the 4-amino side chain are critical for activity.[4] Modifications to the side chain can modulate the compound's ability to accumulate in the parasite's digestive vacuole and interact with heme.[3]

This guide details a suite of essential in vitro assays to systematically evaluate the antimalarial potential of novel 4,7-dichloroquinoline analogues: an in vitro antiplasmodial activity assay, a cytotoxicity assay to determine selectivity, and a mechanistic assay to assess hemozoin inhibition.

In Vitro Antiplasmodial Activity: SYBR Green I-based Fluorescence Assay

The SYBR Green I assay is a widely used, robust, and high-throughput method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.[5] The assay relies on the principle that the fluorescent dye SYBR Green I intercalates with double-stranded DNA.[6] Mature erythrocytes, the host cells for the blood stage of the parasite, are anucleated and thus lack DNA. Therefore, the fluorescence intensity is directly proportional to the amount of parasite DNA, providing a reliable measure of parasite growth.[5]

Rationale for Method Selection

The SYBR Green I assay is preferred for its simplicity, cost-effectiveness, and sensitivity, making it suitable for screening large numbers of compounds.[6] Unlike traditional methods that rely on microscopy or radioisotope incorporation, this fluorescence-based assay is less labor-intensive and avoids the use of hazardous materials.

Experimental Workflow

SYBR_Green_Workflow cluster_prep Plate Preparation cluster_culture Parasite Culture and Incubation cluster_assay Assay Development and Reading cluster_analysis Data Analysis drug_prep Prepare serial dilutions of 4,7-dichloroquinoline analogues plate_drugs Dispense diluted compounds into 96-well plate drug_prep->plate_drugs add_parasites Add parasite culture to each well plate_drugs->add_parasites parasite_prep Prepare synchronized P. falciparum culture (ring stage) parasite_prep->add_parasites incubation Incubate for 72 hours under standard conditions add_parasites->incubation add_lysis_buffer Add Lysis Buffer with SYBR Green I incubation->add_lysis_buffer dark_incubation Incubate in the dark for 1 hour at RT add_lysis_buffer->dark_incubation read_plate Read fluorescence (Ex: 485 nm, Em: 535 nm) dark_incubation->read_plate calc_ic50 Calculate IC50 values read_plate->calc_ic50

Caption: Workflow for the SYBR Green I-based antimalarial assay.

Detailed Protocol

Materials:

  • P. falciparum culture (chloroquine-sensitive, e.g., 3D7, and chloroquine-resistant, e.g., Dd2 strains)

  • Human erythrocytes (O+)

  • Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

  • 96-well black, clear-bottom microplates

  • 4,7-dichloroquinoline analogues and control drugs (e.g., chloroquine, artemisinin)

  • SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)[7]

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 4,7-dichloroquinoline analogues and control drugs in complete culture medium. Dispense 100 µL of each dilution into the wells of a 96-well plate. Include drug-free wells as a positive control for parasite growth and wells with uninfected erythrocytes as a negative control.

  • Parasite Culture Preparation: Synchronize the P. falciparum culture to the ring stage. Adjust the parasitemia to 0.5% and the hematocrit to 2% in complete culture medium.

  • Incubation: Add 100 µL of the parasite suspension to each well of the pre-dosed plate. Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: Prepare the SYBR Green I working solution by diluting the stock 1:10,000 in lysis buffer.[8] After the 72-hour incubation, add 100 µL of the SYBR Green I lysis buffer to each well.

  • Fluorescence Reading: Incubate the plates in the dark at room temperature for 1 hour.[8] Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[8][9]

  • Data Analysis: Subtract the background fluorescence from the negative control wells. Plot the fluorescence intensity against the log of the drug concentration and determine the 50% inhibitory concentration (IC₅₀) using a non-linear regression analysis.

Data Presentation
CompoundStrainIC₅₀ (nM) ± SDResistance Index (RI)
Chloroquine 3D7Value
Dd2ValueIC₅₀ Dd2 / IC₅₀ 3D7
Analogue 1 3D7Value
Dd2ValueIC₅₀ Dd2 / IC₅₀ 3D7
Analogue 2 3D7Value
Dd2ValueIC₅₀ Dd2 / IC₅₀ 3D7

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[10] It is crucial to evaluate the cytotoxicity of novel antimalarial compounds against a mammalian cell line to determine their selectivity index (SI). A high SI indicates that the compound is more toxic to the parasite than to host cells, a desirable characteristic for a drug candidate.

Rationale for Method Selection

The MTT assay is a well-established, reliable, and straightforward method for determining cytotoxicity.[10] It measures the metabolic activity of cells, as viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells. Human hepatoma cell lines, such as HepG2, are often used as they represent a key site of drug metabolism.[11][12]

Experimental Workflow

MTT_Workflow cluster_prep Cell Culture and Plating cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture HepG2 cells plate_cells Seed cells in a 96-well plate and incubate for 24h cell_culture->plate_cells add_drugs Add compounds to cells and incubate for 48-72h plate_cells->add_drugs drug_prep Prepare serial dilutions of test compounds drug_prep->add_drugs add_mtt Add MTT solution and incubate for 3-4h add_drugs->add_mtt solubilize Add solubilization solution (e.g., DMSO) add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calc_cc50 Calculate CC50 values and Selectivity Index read_absorbance->calc_cc50

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol

Materials:

  • HepG2 cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well clear, flat-bottom microplates

  • 4,7-dichloroquinoline analogues and a positive control for cytotoxicity (e.g., doxorubicin)

  • MTT solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO)[13]

  • Absorbance microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds. After 24 hours, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the compounds. Incubate for another 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of viability against the log of the drug concentration using a non-linear regression analysis. Calculate the Selectivity Index (SI) as CC₅₀ / IC₅₀.

Data Presentation
CompoundCC₅₀ on HepG2 (µM) ± SDSelectivity Index (SI) vs. 3D7Selectivity Index (SI) vs. Dd2
Chloroquine ValueCC₅₀ / IC₅₀ 3D7CC₅₀ / IC₅₀ Dd2
Analogue 1 ValueCC₅₀ / IC₅₀ 3D7CC₅₀ / IC₅₀ Dd2
Analogue 2 ValueCC₅₀ / IC₅₀ 3D7CC₅₀ / IC₅₀ Dd2

Mechanism of Action: Hemozoin Inhibition Assay

This cell-free assay assesses the ability of the 4,7-dichloroquinoline analogues to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.[15] This provides direct evidence of whether the compounds act via the same mechanism as chloroquine.

Rationale for Method Selection

The in vitro β-hematin formation assay is a direct and efficient method to investigate a key mechanism of action for quinoline-based antimalarials.[15] It allows for the rapid screening of compounds for their ability to interfere with heme detoxification without the complexities of a cell-based system.

Experimental Workflow

Hemozoin_Workflow cluster_prep Reaction Setup cluster_incubation β-Hematin Formation cluster_quantification Quantification cluster_analysis Data Analysis hemin_prep Prepare hemin solution mix_reagents Mix hemin, acetate solution, and compounds in a 96-well plate hemin_prep->mix_reagents drug_prep Prepare serial dilutions of test compounds drug_prep->mix_reagents incubation Incubate at 37°C for 24 hours with shaking mix_reagents->incubation centrifuge Centrifuge plate to pellet β-hematin incubation->centrifuge wash Wash pellet with DMSO centrifuge->wash dissolve Dissolve pellet in NaOH wash->dissolve read_absorbance Read absorbance at 405 nm dissolve->read_absorbance calc_inhibition Calculate % inhibition and IC50 read_absorbance->calc_inhibition

Caption: Workflow for the in vitro hemozoin inhibition assay.

Detailed Protocol

Materials:

  • Hemin

  • Sodium acetate

  • Acetic acid

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • 4,7-dichloroquinoline analogues and control drugs (chloroquine)

  • Absorbance microplate reader

Procedure:

  • Reagent Preparation: Prepare a fresh solution of hemin (e.g., 6.5 mM in 0.2 M NaOH).[16]

  • Reaction Setup: In a 96-well plate, mix 100 µL of the hemin solution with 100 µL of 3 M sodium acetate and 25 µL of the test compound at various concentrations.[16] Initiate the reaction by adding 25 µL of 17.4 M acetic acid.[16] Include positive (chloroquine) and negative (vehicle) controls.

  • Incubation: Incubate the plate at 37°C for 24 hours with shaking.[16]

  • Quantification: Centrifuge the plate to pellet the formed β-hematin. Discard the supernatant. Wash the pellet twice with 200 µL of DMSO to remove unreacted hemin.[16]

  • Absorbance Reading: Dissolve the final pellet in 200 µL of 0.1 M NaOH.[16] Read the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition of β-hematin formation relative to the negative control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration.

Data Presentation
CompoundHemozoin Inhibition IC₅₀ (µM) ± SD
Chloroquine Value
Analogue 1 Value
Analogue 2 Value

Conclusion

The suite of assays detailed in this guide provides a robust and comprehensive platform for the initial in vitro evaluation of novel 4,7-dichloroquinoline analogues as antimalarial drug candidates. By systematically assessing their antiplasmodial activity, cytotoxicity, and mechanism of action, researchers can effectively identify promising lead compounds for further preclinical development. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, thereby accelerating the discovery of new and effective treatments for malaria.

References

  • Basco, L. K., Le Bras, J., Rhoades, Z., & Wilson, C. M. (2007). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. Antimicrobial Agents and Chemotherapy, 51(5), 1667–1673. [Link]

  • Noedl, H., Attlmayr, B., Wernsdorfer, W. H., & Kollaritsch, H. (2010). The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples. The American journal of tropical medicine and hygiene, 82(3), 398–401. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Nogueira, F., Diez, A., & do Rosário, V. E. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSM Microbiology, 4(1), 1029. [Link]

  • Noedl, H. (2010). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. ResearchGate. [Link]

  • WWARN. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. Retrieved from [Link]

  • Chaorattanakawee, S., Tyner, S. D., Lon, C., Yingyuen, K., Se, Y., & Lanteri, C. A. (2013). Direct comparison of the histidine-rich protein-2 enzyme-linked immunosorbent assay (HRP-2 ELISA) and malaria SYBR green I fluorescence (MSF) drug sensitivity tests in Plasmodium falciparum reference strains and ex vivo isolates from Cambodia. Malaria journal, 12, 239. [Link]

  • Tiwari, S. K., Singh, S., & Sharma, A. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in pharmacology, 8, 459. [Link]

  • Burgess, S. J., Selzer, A., Kelly, J. X., Smilkstein, M. J., Riscoe, M. K., & Peyton, D. H. (2010). Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. Journal of medicinal chemistry, 53(17), 6477–6489. [Link]

  • Le Bras, J., & Deloron, P. (1993). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Médecine et maladies infectieuses, 23(5), 551-561. [Link]

  • Singh, A., Kumar, A., & Singh, R. K. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13083–13093. [Link]

  • Mullié, C., Jonet, A., Desgrouas, C., Taudon, N., & Sonnet, P. (2024). Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols. Molecules (Basel, Switzerland), 29(12), 2849. [Link]

  • Kavitha, A., & Prabhakar, P. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 073-078. [Link]

  • de Pilla Varotti, F., Botelho, A. C. C., Andrade, A. A., de Paula, R. C., Valverde, A., Mayer, L. M. U., ... & Krettli, A. U. (2012). Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites. PloS one, 7(5), e37259. [Link]

  • Egan, T. J., Mavuso, W. W., & Ross, D. C. (2000). Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of medicinal chemistry, 43(2), 283–291. [Link]

  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Retrieved from [Link]

  • de Pilla Varotti, F., Botelho, A. C. C., Andrade, A. A., de Paula, R. C., Valverde, A., Mayer, L. M. U., ... & Krettli, A. U. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. [Link]

  • de Oliveira, R. B., Mendes, T. A. D. O., & de Souza, M. V. N. (2012). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Revista do Instituto de Medicina Tropical de São Paulo, 54, 215-219. [Link]

  • Wang, X., Zhang, Y., & Guiguemde, W. A. (2018). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of medicinal chemistry, 61(11), 4905–4917. [Link]

  • Bbuye, A. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Pharma Perception. (2023, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry [Video]. YouTube. [Link]

  • Tekwani, B. L., & Walker, L. A. (2006). Targeting the Hemozoin Synthesis Pathway for New Antimalarial Drug Discovery: Technologies for In Vitro β-Hematin Formation Assay. Combinatorial chemistry & high throughput screening, 9(1), 63–79. [Link]

  • Kumar, S., Singh, S. K., & Singh, R. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Med chem (Los Angeles), 6(1), 001-010. [Link]

Sources

The Strategic Utility of Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate is a highly functionalized heterocyclic compound that serves as a versatile intermediate in the synthesis of a diverse array of complex molecules. Its quinoline core is a privileged scaffold in medicinal chemistry, frequently found in compounds exhibiting a broad spectrum of biological activities, including antimalarial and anticancer properties. The strategic placement of two chlorine atoms at positions 4 and 7, a methyl group at position 8, and a methyl ester at position 2, endows this molecule with multiple reactive sites. This allows for selective and sequential chemical modifications, making it a valuable building block for the construction of compound libraries for drug discovery and for the synthesis of specific target molecules with therapeutic potential.

This document provides a comprehensive overview of the applications of Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate as a chemical intermediate. It includes detailed protocols for its key transformations, an exploration of the chemical reasoning behind these synthetic strategies, and its potential in the development of novel therapeutic agents.

Chemical Properties and Reactivity

The synthetic utility of Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate stems from the distinct reactivity of its functional groups. The quinoline ring system is relatively stable, providing a robust scaffold for further chemical elaboration.

Property Value
CAS Number 1133115-64-6
Molecular Formula C₁₂H₉Cl₂NO₂
Molecular Weight 270.11 g/mol

The primary sites of reactivity on the molecule are:

  • C4-Chloride: This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the quinoline nitrogen. This allows for the facile introduction of various nucleophiles, most notably amines.

  • C7-Chloride: The chlorine at the 7-position is less reactive than the C4-chloride towards SNAr but is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

  • C2-Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be directly converted to amides.

  • C8-Methyl Group: While generally less reactive, this methyl group can potentially undergo oxidation or other transformations under specific conditions.

This differential reactivity allows for a modular and strategic approach to the synthesis of complex quinoline derivatives.

Key reactive sites on Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate.

Application in the Synthesis of Bioactive Molecules

The structural motif of 4-amino-7-chloroquinoline is the cornerstone of several antimalarial drugs, including chloroquine and amodiaquine.[1] Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate is an ideal starting material for the synthesis of novel analogs of these drugs. The presence of the 8-methyl group can influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds, potentially leading to improved efficacy or a better resistance profile. Furthermore, the quinoline scaffold is a common feature in many kinase inhibitors used in cancer therapy.[2] The ability to introduce diverse substituents at the 4, 7, and 2-positions makes this intermediate a powerful tool for generating focused libraries of compounds for screening against various kinase targets.

Synthetic Protocols

The following protocols are representative examples of the key transformations that can be performed on Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate. These protocols are based on established methodologies for similar quinoline derivatives and can be adapted and optimized for specific synthetic targets.

Protocol 1: Nucleophilic Aromatic Substitution at the C4-Position

This protocol describes the selective substitution of the C4-chloride with an amine, a crucial step in the synthesis of 4-aminoquinoline derivatives. The higher reactivity of the C4-chloride allows for this reaction to proceed without significant substitution at the C7-position.[3]

Reaction: Synthesis of Methyl 4-(alkylamino)-7-chloro-8-methylquinoline-2-carboxylate

Materials:

  • Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate

  • Primary or secondary amine (e.g., ethane-1,2-diamine)

  • Ethanol or isopropanol

  • Triethylamine (optional, as a base)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate (1.0 eq) in ethanol (10-20 mL per gram of starting material).

  • Add the desired amine (1.5-3.0 eq). If the amine is used as a salt, add a stoichiometric amount of a non-nucleophilic base like triethylamine.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the product by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Causality: The electron-withdrawing nature of the quinoline nitrogen atom makes the C4 position electron-deficient and thus highly susceptible to nucleophilic attack. Using a polar protic solvent like ethanol facilitates the reaction. The use of excess amine drives the reaction to completion.

Protocol 2: Hydrolysis of the C2-Methyl Ester

This protocol details the conversion of the methyl ester to the corresponding carboxylic acid, which is a key intermediate for subsequent amide coupling reactions.

Reaction: Synthesis of 4,7-dichloro-8-methylquinoline-2-carboxylic acid

Materials:

  • Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl, 1 M)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate (1.0 eq) in a mixture of methanol or THF and water (e.g., a 3:1 ratio).

  • Add a solution of NaOH or LiOH (2.0-3.0 eq) in water.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Acidify the mixture to pH 2-3 by the slow addition of 1 M HCl.

  • A precipitate of the carboxylic acid should form.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Causality: The ester hydrolysis is a classic saponification reaction. The use of a co-solvent like methanol or THF is necessary to ensure the solubility of the starting material. Acidification of the resulting carboxylate salt precipitates the free carboxylic acid.

Protocol 3: Amide Coupling of the C2-Carboxylic Acid

This protocol describes the formation of an amide bond from the carboxylic acid synthesized in Protocol 2. This is a common strategy for introducing further diversity into the molecule.

Reaction: Synthesis of N-substituted-4,7-dichloro-8-methylquinoline-2-carboxamide

Materials:

  • 4,7-dichloro-8-methylquinoline-2-carboxylic acid (from Protocol 2)

  • Primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent (e.g., HBTU, EDC)

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of 4,7-dichloro-8-methylquinoline-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM under an inert atmosphere, add HATU (1.1 eq) and DIPEA (2.0-3.0 eq).[4][5]

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: Coupling reagents like HATU activate the carboxylic acid to form a highly reactive intermediate that readily reacts with the amine to form the stable amide bond. The use of a non-nucleophilic base like DIPEA is crucial to neutralize the hexafluorophosphate salt and to scavenge the acid formed during the reaction.

Protocol 4: Palladium-Catalyzed Suzuki Cross-Coupling at the C7-Position

This protocol provides a general method for the formation of a carbon-carbon bond at the C7-position, allowing for the introduction of aryl or vinyl substituents.[6]

Reaction: Synthesis of Methyl 4-chloro-8-methyl-7-arylquinoline-2-carboxylate

Materials:

  • Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or a similar palladium catalyst (e.g., Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) if required by the catalyst

  • Potassium carbonate (K₂CO₃) or another suitable base

  • A solvent system such as 1,4-dioxane/water or toluene/water

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Inert atmosphere

Procedure:

  • To a reaction vessel, add Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • If using a solid palladium precursor that requires a ligand, add the appropriate ligand (typically in a 1:2 or 1:4 Pd:ligand ratio).

  • Degas the solvent (e.g., 1,4-dioxane/water) by bubbling with nitrogen or argon for 15-30 minutes.

  • Add the degassed solvent to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to 80-120 °C for 2-24 hours. Microwave irradiation can often significantly reduce the reaction time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Causality: The palladium catalyst undergoes a catalytic cycle involving oxidative addition to the C-Cl bond (preferentially at the more sterically accessible and electronically distinct C7 position), transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the active catalyst. The base is required for the transmetalation step.

Synthetic Strategy Visualization

The following diagram illustrates a potential multi-step synthetic pathway to a hypothetical bioactive molecule, showcasing the sequential application of the protocols described above.

Synthetic_Pathway start Methyl 4,7-dichloro-8- methylquinoline-2-carboxylate intermediate1 Methyl 4-(ethylamino)-7-chloro- 8-methylquinoline-2-carboxylate start->intermediate1 Protocol 1 (Nucleophilic Substitution) intermediate3 Methyl 4-(ethylamino)-8-methyl- 7-phenylquinoline-2-carboxylate start->intermediate3 Protocol 4 (Suzuki Coupling) intermediate2 4-(Ethylamino)-7-chloro-8- methylquinoline-2-carboxylic acid intermediate1->intermediate2 Protocol 2 (Ester Hydrolysis) final_product1 N-Benzyl-4-(ethylamino)-7-chloro- 8-methylquinoline-2-carboxamide intermediate2->final_product1 Protocol 3 (Amide Coupling) final_product2 4-(Ethylamino)-8-methyl-7- phenylquinoline-2-carboxylic acid intermediate3->final_product2 Protocol 2 (Ester Hydrolysis)

A potential synthetic pathway utilizing Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate.

Conclusion

Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate is a strategically designed chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its multiple, differentially reactive functional groups allow for a high degree of synthetic flexibility, enabling the creation of diverse molecular architectures based on the privileged quinoline scaffold. The protocols outlined in this document provide a practical guide for researchers and scientists to harness the synthetic power of this versatile building block in the pursuit of novel therapeutic agents.

References

  • Aboelnaga, A., & El-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU - Example Procedures. Retrieved from [Link]

  • G, S. K., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Indian Journal of Pharmaceutical Sciences, 72(4), 513-517.
  • Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
  • Leadbeater, N. E., & McGowan, K. A. (2004). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Canadian Journal of Chemistry, 82(1), 103-109.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • PubMed Central (PMC). (2022, March 19). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Retrieved from [Link]

  • PubMed Central (PMC). (2023, February 24). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Retrieved from [Link]

  • ResearchGate. (2019, November 23). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Retrieved from [Link]

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline scaffolds are ubiquitous in medicinal chemistry, serving as the core structure for antimalarials (Chloroquine), anticancer agents (Camptothecin), and antivirals. Traditional thermal synthesis (e.g., Skraup, Combes, Friedländer) is often plagued by harsh conditions, prolonged reaction times (24–48 hours), and laborious workups.

This Application Note details the transition from conductive heating to Microwave-Assisted Organic Synthesis (MAOS) . By leveraging dielectric heating, researchers can reduce reaction times from hours to minutes while significantly improving purity profiles. This guide provides two validated protocols: a robust acid-catalyzed method and a sustainable aqueous-phase method.

Theoretical Basis: Why Microwave?

Dielectric Heating Mechanism

Unlike conventional heating, which relies on thermal conductivity (surface-to-center heat transfer), microwave irradiation heats the reaction mixture volumetrically through two primary mechanisms:

  • Dipolar Polarization: Polar molecules (solvent or reagents) align with the oscillating electric field. As the field alternates (2.45 GHz), molecular rotation generates heat via friction.

  • Ionic Conduction: Dissolved ions oscillate back and forth under the influence of the electric field, generating heat through collision with neighboring molecules.

The Critical Parameter: Loss Tangent ( )

The efficiency of microwave heating is dictated by the solvent's ability to absorb microwave energy and convert it into heat.[1] This is quantified by the loss tangent (


):

[2]

Where


 is the dielectric loss efficiency and 

is the dielectric constant.
Table 1: Solvent Selection Guide for MW Synthesis

Select a solvent with high


 for rapid heating.[1][2] For non-polar reactants, add a "doping" agent (ionic liquid or small amount of polar solvent).
Solvent ClassificationSolvent

(at 2.45 GHz, 20°C)
Suitability
High Absorber Ethylene Glycol1.350Excellent for high-temp, open vessel
Ethanol0.941Excellent general purpose
DMSO0.825Rapid superheating
Medium Absorber Water0.123Good, but temp limited in open vessel
Acetic Acid0.174Excellent (Dual role: Solvent + Catalyst)
Low Absorber Ethyl Acetate0.059Poor (Requires doping)
Hexane0.020Unsuitable alone

Experimental Setup & Hardware

Instrumentation
  • Reactor Type: Single-mode (monomode) reactors are recommended for small-scale optimization (0.5 mL – 30 mL) due to their focused field density and uniform heating.

  • Temperature Control: IR sensors (external) are standard, but fiber-optic probes (internal) provide the highest accuracy, especially in reactions with rapid exotherms.

Vessel Configuration
  • Sealed Vessels (Recommended): Allows solvents to be heated 100°C+ above their atmospheric boiling points (autogenic pressure). This "superheating" is the primary driver of rate acceleration (Arrhenius effect).

  • Stirring: Magnetic stirring is non-negotiable to prevent "hot spots" (localized thermal runaways).

Validated Protocols

Protocol A: Rapid Acid-Catalyzed Friedländer Synthesis

Target: 2,3-substituted quinolines. This protocol utilizes acetic acid as both solvent and catalyst, leveraging its medium microwave absorbance and ability to solubilize organic substrates.

Reagents:

  • 2-Aminobenzophenone (1.0 mmol)

  • Cyclohexanone (1.2 mmol) (or other

    
    -methylene ketone)
    
  • Glacial Acetic Acid (2.0 mL)

Step-by-Step Procedure:

  • Loading: In a 10 mL microwave-transparent borosilicate vial, combine 2-aminobenzophenone and cyclohexanone.

  • Solvent: Add 2.0 mL of glacial acetic acid. Add a Teflon-coated stir bar.

  • Sealing: Crimp the cap tightly with a silicone/PTFE septum.

  • Irradiation Parameters:

    • Mode: Dynamic Power (maintain target temp).

    • Temperature: 160 °C.

    • Hold Time: 5 minutes.

    • Pre-stirring: 30 seconds.

    • Pressure Limit: Set to 15 bar (safety cutoff).

  • Workup:

    • Allow the vessel to cool to <50 °C (using compressed air cooling feature of reactor).

    • Pour mixture into crushed ice/water (20 mL).

    • Neutralize with 10% NaHCO₃ solution until precipitate forms.

    • Filter the solid, wash with water, and recrystallize from ethanol.[3]

Expected Result: >90% Yield in 5 minutes (vs. 65% in 24h thermal reflux).

Protocol B: "Green" Aqueous Phase Synthesis

Target: Environmentally benign synthesis avoiding organic solvents.

Reagents:

  • 2-Aminoaryl ketone (1.0 mmol)

  • Active methylene compound (1.0 mmol)

  • Catalyst: Sodium Dodecyl Sulfate (SDS) (10 mol%) or p-TSA (10 mol%)

  • Solvent: Deionized Water (3.0 mL)

Step-by-Step Procedure:

  • Loading: Mix reactants and catalyst in a 10 mL process vial.

  • Solvent: Add water. Note: Reactants may not dissolve; this will form a suspension. The microwave effect works efficiently on heterogeneous aqueous systems.

  • Irradiation Parameters:

    • Temperature: 120 °C.

    • Hold Time: 10–15 minutes.

    • Stirring: High (to maintain emulsion).

  • Workup:

    • Cool to room temperature.[3][4] The product usually precipitates out as a solid.

    • Simple filtration and water wash.

Mechanistic Workflow & Logic

The following diagram illustrates the decision matrix for optimizing the Friedländer synthesis and the chemical mechanism driving the reaction.

QuinolineSynthesis Start Start: Quinoline Synthesis SolventCheck Check Solvent tan δ Start->SolventCheck HighAbs High Absorber (EtOH, DMSO, AcOH) SolventCheck->HighAbs tan δ > 0.15 LowAbs Low Absorber (Toluene, Hexane) SolventCheck->LowAbs tan δ < 0.1 Reaction MW Irradiation (Sealed Vessel) HighAbs->Reaction AddDopant Add Ionic Liquid or Passive Heating Element LowAbs->AddDopant Required for heating AddDopant->Reaction MechStart Mechanism: 2-Aminoaryl ketone + Ketone Reaction->MechStart Initiates Imine Imine Intermediate MechStart->Imine Acid Cat. Cyclization Intramolecular Aldol Condensation Imine->Cyclization Tautomerization Elimination Dehydration (-H2O) Cyclization->Elimination Product Quinoline Product Elimination->Product

Caption: Operational workflow for solvent selection combined with the mechanistic pathway of the acid-catalyzed Friedländer condensation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low/No Heating Low

solvent
Add 5% ionic liquid or switch to EtOH/AcOH.
Vessel Failure (Venting) Excessive PressureDecrease reaction temp by 10°C; ensure headspace is >30% of vial volume.
Incomplete Conversion Temperature too lowIncrease temp by 20°C (Arrhenius law: +10°C ≈ 2x rate).
By-products Thermal degradationReduce hold time; switch to "simultaneous cooling" (Power ON + Air Cooling ON).

References

  • Microwave-Assisted Synthesis of Quinolines. Bentham Science. (2025).[3][5][6][7][8][9][10] Overview of green techniques and homogeneous/heterogeneous catalysis. Link

  • Microwave-Assisted Friedländer Synthesis of Quinolines. ResearchGate. (2020).[2][4][5] Specific protocol using acetic acid at 160°C. Link

  • Solvent Choice for Microwave Synthesis. CEM Corporation. Data on dielectric loss and solvent classification.[2][9] Link

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method. MDPI. (2023).[5] Principles of green chemistry in MAOS. Link

  • Green Synthesis of Quinoline Derivatives. BenchChem. (2025).[3][5][6][7][8][9][10] Protocols for water-based synthesis. Link

Sources

Application Notes and Protocols: The Strategic Use of Phosphorus Oxychloride in Chloroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the application of phosphorus oxychloride (POCl₃) in the synthesis of chloroquinolines, critical intermediates in the pharmaceutical industry. As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that researchers can not only replicate these protocols but also adapt and troubleshoot them effectively.

Section 1: The Indispensable Role of Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a powerful and versatile reagent in organic synthesis, primarily utilized as a dehydrating and chlorinating agent.[1][2] In the context of quinoline synthesis, its reactivity is harnessed to facilitate cyclization reactions and to convert hydroxyl groups into chlorides, a transformation that is often challenging with other reagents. Chloroquinolines, particularly 4,7-dichloroquinoline, are pivotal precursors for numerous antimalarial drugs, including chloroquine and hydroxychloroquine.[3][4][5][6]

The utility of POCl₃ stems from its ability to activate carbonyl and hydroxyl groups, converting them into excellent leaving groups, thereby promoting intramolecular cyclization and nucleophilic substitution reactions.

Section 2: Key Synthetic Transformations Involving POCl₃

POCl₃ is central to several named reactions used to construct the quinoline core and introduce the essential chlorine substituent.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a cornerstone method for the formylation of electron-rich aromatic compounds.[7][8][9] In a crucial variation for quinoline synthesis, it facilitates the one-pot cyclization of N-arylacetamides to yield 2-chloro-3-formylquinolines.[10]

Mechanism Insight: The reaction proceeds in two primary stages. First, POCl₃ reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to generate a highly electrophilic chloroiminium salt known as the Vilsmeier reagent .[8][10][11][12] This reagent then drives the subsequent electrophilic substitution and cyclization cascade.

Workflow of Vilsmeier-Haack Quinoline Synthesis:

Vilsmeier_Workflow DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Cyclization Electrophilic Attack & Cyclization Vilsmeier_Reagent->Cyclization Reacts with Arylacetamide N-Arylacetamide Arylacetamide->Cyclization Product 2-Chloro-3-formylquinoline Cyclization->Product

Caption: Vilsmeier-Haack reaction workflow for quinoline synthesis.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides.[13][14][15] POCl₃ is a frequently used condensing agent that activates the amide carbonyl for electrophilic attack on the electron-rich aromatic ring.[13][16] Subsequent oxidation of the dihydroisoquinoline intermediate yields the aromatic isoquinoline. While primarily for isoquinolines, the principles of POCl₃-mediated cyclization are fundamental and adaptable.

Mechanism Insight: POCl₃ reacts with the amide to form an intermediate imidoyl phosphate, which is a much better leaving group.[13] This activation facilitates the formation of a key nitrilium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution.[14]

Direct Chlorination of Hydroxyquinolines

A common and highly effective route to chloroquinolines involves the direct conversion of a hydroxyquinoline (a quinolinone) precursor. POCl₃ is exceptionally efficient for this transformation.[1]

Mechanism Insight: The hydroxyl group of the quinolinone attacks the electrophilic phosphorus atom of POCl₃. This creates a phosphate ester intermediate, effectively converting the hydroxyl into a good leaving group. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group to yield the desired chloroquinoline.[17]

Section 3: Experimental Protocols

Crucial Safety Preamble: Phosphorus oxychloride is a highly toxic, corrosive, and moisture-sensitive substance.[2][18][19] It reacts violently with water, releasing toxic hydrogen chloride gas in a highly exothermic reaction.[18][20][21] All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves (e.g., Neoprene), a lab coat, and chemical splash goggles with a face shield.[19] Ensure all glassware is scrupulously dried before use.

Protocol 1: Synthesis of 4,7-Dichloroquinoline via Chlorination of 4-Hydroxy-7-chloroquinoline

This protocol is a robust and widely cited method for producing a key precursor to chloroquine.[3][4]

Materials:

  • 4-Hydroxy-7-chloroquinoline

  • Phosphorus oxychloride (POCl₃)

  • Toluene (optional solvent)[22]

  • Ice

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution[3][22]

  • Ethanol (for recrystallization)[3]

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 40 g of 4-hydroxy-7-chloroquinoline.[3]

  • Reagent Addition: Carefully add 120 mL of phosphorus oxychloride to the flask under stirring.[3] Note: POCl₃ can serve as both reagent and solvent.

  • Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.[3]

  • Work-up - Quenching (CRITICAL STEP):

    • Cool the reaction mixture to room temperature.

    • Option A (Distillation): If possible, remove the excess POCl₃ by distillation under reduced pressure.[3][23] This significantly reduces the hazard of the quenching step.

    • Option B (Direct Quench): Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice and water. Very slowly and carefully, add the cooled reaction mixture (the black oil) dropwise to the ice water.[3][23] This is a "reverse quench" and is critical for safety.[20] DO NOT ADD WATER TO THE REACTION MIXTURE. The reaction is highly exothermic and will generate large volumes of HCl gas.[20][21]

  • Neutralization & Isolation:

    • Slowly neutralize the acidic aqueous mixture with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is between 7 and 9.[3][22]

    • The solid product will precipitate. Collect the precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts.[3]

  • Purification:

    • Dry the crude product.

    • Recrystallize the solid from ethanol to afford pure 4,7-dichloroquinoline.[3] The expected yield is typically high, around 80-90%.[3][22]

Quantitative Data Summary:

Reagent/ProductMolar Mass ( g/mol )QuantityMolesRole
4-Hydroxy-7-chloroquinoline179.5940 g0.223Starting Material
Phosphorus Oxychloride (POCl₃)153.33120 mL (197.4 g)1.287Reagent & Solvent
4,7-Dichloroquinoline198.05~40 g (at 90% yield)0.201Product

Section 4: Safety & Handling of Phosphorus Oxychloride

Adherence to strict safety protocols is non-negotiable when working with POCl₃.

Personal Protective Equipment (PPE)
  • Eyes: Chemical splash goggles and a full-face shield are mandatory.[19]

  • Skin: Wear chemical-resistant gloves (Neoprene is recommended) and a flame-retardant lab coat.[19] Ensure no skin is exposed.

  • Respiratory: All work must be performed in a high-performance chemical fume hood.[24]

Quenching and Disposal

The quenching of POCl₃ is one of the most hazardous operations in this synthesis.

  • The Danger of Cold Quenching: Adding POCl₃ to ice-cold water can be deceptive. The reaction is often sluggish at low temperatures, which can lead to the accumulation of unreacted POCl₃.[21] A sudden, delayed, and violent runaway reaction can occur as the mixture warms.

  • Recommended Procedure (Reverse Quench): The safest method is to add the reaction mixture containing POCl₃ slowly to a vigorously stirred vessel of water or a basic solution at room temperature or slightly warmed.[20][21] This ensures that POCl₃ is always the limiting reagent, allowing for better heat dissipation and control.

  • Disposal: The neutralized aqueous waste must be disposed of in accordance with institutional and local environmental regulations.

General Workflow for Safe POCl₃ Quenching:

Quench_Workflow cluster_hood Inside Chemical Fume Hood Reaction_Mixture Reaction Mixture (contains excess POCl₃) Slow_Addition Slow, Dropwise Addition (Reverse Quench) Reaction_Mixture->Slow_Addition Quench_Vessel Large Beaker with Stirred Ice Water/Base Quench_Vessel->Slow_Addition Neutralize Neutralize with Base (e.g., NaHCO₃) Slow_Addition->Neutralize Waste Aqueous Waste (for proper disposal) Neutralize->Waste

Caption: Recommended "reverse quench" workflow for excess POCl₃.

Section 5: Conclusion

Phosphorus oxychloride is an exceptionally effective reagent for the synthesis of chloroquinolines, enabling crucial transformations that are otherwise difficult to achieve. Its high reactivity, however, demands a thorough understanding of the underlying chemical mechanisms and a rigorous, unwavering commitment to safety. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and safely leverage the power of POCl₃ to advance their work in medicinal chemistry and drug development.

References

  • Synthesis of 4,7-Dichloroquinoline | PDF | Filtration | Water - Scribd . Available at: [Link]

  • Vilsmeier–Haack reaction - Wikipedia . Available at: [Link]

  • Phosphorus oxychloride - ChemBK . Available at: [Link]

  • 4,7-dichloroquinoline - Organic Syntheses Procedure . Available at: [Link]

  • Vilsmeier-Haack Reaction | NROChemistry . Available at: [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19) - ResearchGate . Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . Available at: [Link]

  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents.
  • Phosphorus Oxychloride - Common Organic Chemistry . Available at: [Link]

  • Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? | ResearchGate . Available at: [Link]

  • Synthesis of 7-chloroquinolinyl-4- - ResearchGate . Available at: [Link]

  • Bischler-Napieralski Reaction - Organic Chemistry Portal . Available at: [Link]

  • Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PubMed Central . Available at: [Link]

  • Mechanism of Bischler‐Napieralski cyclization using POCl3 as condensing... | Download Scientific Diagram - ResearchGate . Available at: [Link]

  • US5911962A - Process for the purification of phosphorus oxychloride - Google Patents.
  • My friend phosphorus oxychloride | Chemical Space - WordPress.com . Available at: [Link]

  • Bischler–Napieralski reaction - Wikipedia . Available at: [Link]

  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY - NJ.gov . Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps . Available at: [Link]

  • Working with Hazardous Chemicals - Organic Syntheses . Available at: [Link]

  • ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. - Google Patents.
  • Bischler napieralski reaction | PPTX - Slideshare . Available at: [Link]

  • Vilsmeier reagent - Wikipedia . Available at: [Link]

  • Phosphorus oxychloride - Lanxess . Available at: [Link]

  • A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC - NIH . Available at: [Link]

Sources

Application Note: Derivatization of Quinoline-2-Carboxylate for Biological Testing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

The quinoline-2-carboxylate (quinaldic acid) scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in antimalarial, antiviral, and anticancer therapeutics. Its biological utility stems from its planar, bicyclic aromatic system which facilitates DNA intercalation, and the nitrogen-carboxylate motif at the C2 position, which is a potent chelator of metalloenzymes (e.g., Matrix Metalloproteinases, MMPs).

However, the parent carboxylic acid often suffers from poor membrane permeability (low LogD at physiological pH) and rapid metabolic glucuronidation. Derivatization at the C2 position is therefore critical to:

  • Modulate Lipophilicity: Masking the ionizable carboxylate to improve cell penetration.

  • Enhance Metabolic Stability: Preventing Phase II conjugation.

  • Exploit Bioisosterism: Replacing the carboxylate with stable heterocycles (e.g., 1,2,4-oxadiazoles) to maintain hydrogen bond acceptor capabilities while altering electronic properties.

This guide provides high-fidelity protocols for converting quinoline-2-carboxylates into amide libraries and bioisosteric heterocycles, followed by specific guidelines for biological assay handling.

Chemical Synthesis Workflows

Strategic Overview

The C2 position of quinoline is electron-deficient due to the inductive effect of the adjacent ring nitrogen. This makes the carbonyl carbon highly susceptible to nucleophilic attack, but also prone to decarboxylation under vigorous thermal conditions. Our protocols utilize mild activation strategies to mitigate side reactions.

SynthesisWorkflow Start Quinoline-2-COOH (Quinaldic Acid) Activation Activation (HATU/DIPEA) Start->Activation DMF, RT AmidePath Amine Addition (R-NH2) Activation->AmidePath Path A: Amide OxadiazolePath Amidoxime Condensation (R-C(NOH)NH2) Activation->OxadiazolePath Path B: Bioisostere Purification Purification (Flash Chromatography) AmidePath->Purification Cyclization Cyclodehydration (110°C, Toluene) OxadiazolePath->Cyclization Cyclization->Purification FinalAmide C2-Carboxamide Derivative Purification->FinalAmide FinalHet C2-(1,2,4-Oxadiazole) Derivative Purification->FinalHet

Figure 1: Divergent synthesis workflow for generating amide and oxadiazole derivatives from a common activated intermediate.

Protocol A: High-Yield Amide Coupling (HATU Method)

Best for: Generating SAR libraries with diverse amines.

Reagents:

  • Quinoline-2-carboxylic acid (1.0 equiv)

  • Amine (R-NH₂) (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: In a dried round-bottom flask, dissolve quinoline-2-carboxylic acid in anhydrous DMF (0.2 M concentration). Add DIPEA and stir at Room Temperature (RT) for 5 minutes.

  • Coupling Agent: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester.

  • Amine Addition: Add the primary or secondary amine (1.2 equiv).

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

    • Note: The electron-withdrawing nature of the quinoline ring usually accelerates this reaction compared to benzoic acid derivatives.

  • Work-up: Dilute the reaction mixture with EtOAc (10x volume). Wash sequentially with:

    • Sat. NaHCO₃ (2x) – Removes unreacted acid.

    • Water (2x) – Removes DMF.

    • Brine (1x).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Bioisosteric Replacement (1,2,4-Oxadiazole)

Best for: Improving metabolic stability and membrane permeability.

Reagents:

  • Quinoline-2-carboxylic acid (1.0 equiv)

  • Aryl/Alkyl Amidoxime (1.2 equiv)

  • CDI (1,1'-Carbonyldiimidazole) (1.2 equiv)

  • Solvent: DMF (for activation) and Toluene (for cyclization)

Step-by-Step Procedure:

  • Activation: Dissolve quinoline-2-carboxylic acid in DMF. Add CDI and stir at RT for 30 minutes until CO₂ evolution ceases.

  • Intermediate Formation: Add the amidoxime (R-C(NOH)NH₂).[1] Stir at RT for 2 hours. This forms the O-acyl amidoxime intermediate.

  • Solvent Exchange: Concentrate the DMF in vacuo (or dilute with water and extract into toluene if possible).

  • Cyclodehydration: Redissolve the intermediate in toluene and reflux (110°C) for 6–12 hours.

    • Critical Control Point: Ensure the reaction is equipped with a Dean-Stark trap or molecular sieves to remove water, driving the equilibrium toward the oxadiazole.

  • Purification: Evaporate toluene. The residue is often solid. Recrystallize from Ethanol or purify via flash chromatography.

Biological Assay Optimization

Solubility & Handling Challenges

Quinoline derivatives are notoriously flat, lipophilic molecules (high LogP), leading to poor aqueous solubility and "stacking" aggregation in assay buffers.

Table 1: Troubleshooting Solubility in Bioassays

IssueObservationRemediation Strategy
Precipitation Turbidity upon adding DMSO stock to media.Step-wise Dilution: Dilute DMSO stock into intermediate buffer (e.g., PBS + 5% DMSO) before adding to final assay media.
Aggregation Non-linear dose response; "bell-shaped" curves.Add 0.01% Triton X-100 or Tween-20 to the assay buffer to disrupt colloidal aggregates.
Metal Interference Inconsistent IC50 values in enzymatic assays.Quinoline-2-derivatives chelate Zn²⁺/Cu²⁺. Ensure assay buffer contains excess cofactor if the target is not a metalloenzyme.
Assay Workflow Diagram

AssayWorkflow cluster_QC Quality Control Stock 10mM DMSO Stock (Store at -20°C) Intermed Intermediate Plate (100x Final Conc in 10% DMSO) Stock->Intermed 1:10 Dilution (Prevents Shock ppt) AssayPlate Assay Plate (1% DMSO Final) Intermed->AssayPlate 1:100 Transfer Readout Readout (Fluorescence/Absorbance) AssayPlate->Readout Incubation Check1 Check Abs @ 600nm (Turbidity) AssayPlate->Check1

Figure 2: Optimized serial dilution protocol to minimize precipitation artifacts.

References

  • Review of Biological Activity: Marella, A., et al. "Quinoline: A promising scaffold in medicinal chemistry."[2] Saudi Pharmaceutical Journal, 2013.

  • Amide Coupling Standards: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

  • Bioisostere Synthesis (Oxadiazoles): Pace, A., et al. "Fluorinated 1,2,4-oxadiazoles as bioisosteres of carboxylic acids." Journal of Medicinal Chemistry, 2015.

  • Assay Interference Mechanisms: Baell, J. B., & Holloway, G. A. "New substructure filters for removal of pan-assay interference compounds (PAINS) from screening libraries." Journal of Medicinal Chemistry, 2010.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, with this classical yet often temperamental reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues. Our focus is on explaining the causality behind experimental choices to empower you to optimize your synthetic outcomes.

Troubleshooting Guide: Diagnosing and Solving Low Yields

The Doebner-von Miller synthesis, while a powerful tool for creating the quinoline scaffold, is notorious for challenges such as harsh reaction conditions, hazardous reagents, and the formation of side products, all of which contribute to low yields. This section addresses the most common symptoms and provides actionable solutions.

Problem 1: My reaction mixture has turned into a thick, dark, intractable tar, and the yield is minimal.

This is the most frequently encountered issue in the Doebner-von Miller synthesis.

  • Question: What is causing this significant tar/polymer formation?

  • Answer: The root cause is the acid-catalyzed polymerization of your α,β-unsaturated aldehyde or ketone starting material.[1][2] Under the strong acidic conditions required for the reaction, the carbonyl compound can readily self-condense, forming high-molecular-weight polymers and tars, which trap your desired product and make isolation exceedingly difficult.[3]

  • Question: How can I prevent or minimize this polymerization?

  • Answer: Several strategies can be employed to mitigate this primary side reaction:

    • Employ a Biphasic Solvent System: This is a highly effective method. By using a system like water/toluene, you can sequester the α,β-unsaturated carbonyl compound in the organic phase, keeping it away from the high concentration of the acid catalyst in the aqueous phase.[1] This dramatically reduces the rate of self-polymerization.

    • Control Reactant Addition: Instead of adding all reactants at once, add the α,β-unsaturated carbonyl compound slowly to the heated, acidic solution of the aniline.[2] This keeps the instantaneous concentration of the carbonyl low, favoring the desired reaction with the aniline over self-condensation.

    • Optimize Acid Catalyst and Concentration: While strong acids are necessary, excessively harsh conditions accelerate tar formation.[1] Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃).[2][4][5] Milder Lewis acids may offer a better balance between reaction rate and byproduct formation.[1]

    • Maintain Strict Temperature Control: The reaction often requires heat to proceed, but excessive temperatures will promote polymerization.[2][6] It is crucial to find the lowest effective temperature for your specific substrates and maintain it consistently. If the reaction is highly exothermic, initial cooling may be necessary.[2]

Problem 2: My final product is contaminated with dihydroquinoline or tetrahydroquinoline impurities.
  • Question: Why am I isolating partially hydrogenated byproducts instead of the fully aromatic quinoline?

  • Answer: The final step of the Doebner-von Miller mechanism is the oxidation of a 1,2-dihydroquinoline intermediate to the aromatic quinoline.[1] If this oxidation is incomplete, you will isolate these reduced analogs. This can be caused by an inefficient oxidizing agent, an insufficient amount of the oxidant, or reaction conditions that do not favor complete oxidation.[1]

  • Question: What steps can I take to ensure complete oxidation?

  • Answer:

    • Choice and Stoichiometry of Oxidizing Agent: Classical oxidizing agents include nitrobenzene or arsenic acid, though these are hazardous.[6] Consider alternatives like air (aerobic oxidation), hydrogen peroxide, or selenium dioxide for cleaner reactions.[1] Crucially, ensure you are using a sufficient, often stoichiometric excess, of the oxidizing agent to drive the reaction to completion.[1]

    • Optimize Reaction Time and Temperature: The oxidation step may require longer reaction times or higher temperatures than the initial condensation and cyclization steps.[1] Monitor the disappearance of the dihydroquinoline intermediate by Thin Layer Chromatography (TLC) or GC-MS to determine the optimal reaction endpoint.

    • Implement a Post-Reaction Oxidation Step: If you have already isolated a product mixture containing dihydroquinolines, you may be able to perform a separate oxidation step. Re-subjecting the mixture to an appropriate oxidizing agent (e.g., DDQ, MnO₂) can convert the remaining impurities to the desired quinoline.[1]

Problem 3: I am using a substituted aniline, and my yields are consistently poor.
  • Question: How do substituents on the aniline ring affect the reaction outcome?

  • Answer: The electronic properties of the substituents on the aniline have a profound impact. Anilines bearing strong electron-withdrawing groups (e.g., -NO₂, -CN) are less nucleophilic, which slows down the initial crucial Michael addition step and can lead to very low yields in the conventional Doebner-von Miller reaction.[1][7][8] Conversely, strongly electron-donating groups can make the aniline too reactive, leading to other side reactions.

  • Question: How can I improve yields when working with deactivated anilines?

  • Answer:

    • Optimize Reaction Conditions: For these challenging substrates, a systematic optimization of the acid catalyst, solvent, and temperature is critical. A Design of Experiments (DoE) approach can be highly effective in efficiently exploring the reaction parameter space.[1]

    • Consider Alternative Synthetic Routes: If optimization fails to provide satisfactory yields, alternative named reactions for quinoline synthesis might be more suitable. For instance, the Gould-Jacobs or Combes syntheses may be more effective for your specific target molecule.[1]

Frequently Asked Questions (FAQs)
  • Q1: Can I use an α,β-unsaturated ketone instead of an aldehyde?

  • A1: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful and higher-yielding with α,β-unsaturated aldehydes.[1] Ketones, especially those with significant steric bulk around the carbonyl group, may lead to lower yields or the formation of complex product mixtures due to steric hindrance disfavoring the required cyclization pathway.[1]

  • Q2: What is the best way to purify my quinoline product from the tarry byproducts?

  • A2: Purification is indeed one of the most challenging aspects. A multi-step approach is often necessary:

    • Initial Workup: After the reaction, the acidic mixture must be carefully neutralized.[2] Incomplete neutralization can lead to the loss of the basic quinoline product during extraction. Ensure you are using an appropriate organic solvent and perform multiple extractions to maximize recovery.[2]

    • Steam Distillation: For quinolines that are volatile with steam, this is a classic and highly effective method to separate them from non-volatile tars.[1]

    • Column Chromatography: For less volatile products, column chromatography is the standard.[4] It is highly recommended to first pass the crude extract through a short plug of silica gel or alumina to remove the majority of the polymeric material before attempting fine purification on a longer column.[1]

  • Q3: What is the accepted mechanism for the Doebner-von Miller reaction?

  • A3: The exact mechanism has been a subject of study, but a widely accepted pathway involves a fragmentation-recombination process.[2][4] The key steps are:

    • Michael Addition: A conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[9]

    • Fragmentation/Recombination: The initial adduct can fragment into a simpler imine and ketone, which then recombine to form a new anil intermediate.[4]

    • Second Aniline Addition & Cyclization: A second molecule of aniline adds to this anil, which is followed by an electrophilic cyclization onto the aniline ring.

    • Dehydration & Oxidation: The resulting dihydroquinoline intermediate then eliminates water and is oxidized to furnish the final aromatic quinoline product.

Visualizations & Data
Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting low yields.

Troubleshooting_Workflow start Low Yield Observed tar Significant Tar / Polymer? start->tar dihydro Dihydroquinoline Byproducts? tar->dihydro No sol_tar1 Use Biphasic System (e.g., H2O/Toluene) tar->sol_tar1 Yes aniline_issue Using Substituted Aniline? dihydro->aniline_issue No sol_dihydro1 Check Oxidant Stoichiometry dihydro->sol_dihydro1 Yes sol_aniline1 Systematically Optimize Conditions (DoE) aniline_issue->sol_aniline1 Yes end Yield Improved aniline_issue->end No sol_tar2 Slowly Add Carbonyl sol_tar1->sol_tar2 sol_tar3 Optimize Acid & Temp. sol_tar2->sol_tar3 sol_tar3->end sol_dihydro2 Increase Reaction Time/Temp. sol_dihydro1->sol_dihydro2 sol_dihydro3 Consider Post-Oxidation Step sol_dihydro2->sol_dihydro3 sol_dihydro3->end sol_aniline2 Consider Alternative Synthesis Route sol_aniline1->sol_aniline2 sol_aniline2->end Doebner_von_Miller_Mechanism cluster_start Reactants cluster_pathway Reaction Pathway cluster_end Product Aniline Aniline Michael 1. Michael Addition Aniline->Michael Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael Cyclize 2. Cyclization Michael->Cyclize + Aniline - H₂O Dehydrate 3. Dehydration Cyclize->Dehydrate Oxidize 4. Oxidation Dehydrate->Oxidize [Dihydroquinoline] Quinoline Quinoline Oxidize->Quinoline

Caption: Key steps in the Doebner-von Miller synthesis.

Table 1: Impact of Reaction Parameters on Yield

This table provides illustrative trends for optimizing your reaction. Actual yields are highly substrate-dependent.

ParameterConditionExpected Impact on YieldRationale
Catalyst Strong Brønsted Acid (e.g., conc. HCl)VariableEffective, but may increase tar formation with sensitive substrates. [1]
Lewis Acid (e.g., ZnCl₂, SnCl₄)Potentially ImprovedCan be milder and reduce polymerization, improving yield and purity. [4]
Solvent Monophasic (e.g., Ethanol)LowerHigh concentration of all components promotes polymerization of the carbonyl.
Biphasic (e.g., H₂O/Toluene)HigherSequesters the carbonyl in the organic phase, minimizing side reactions. [1]
Temperature Too High (>120 °C)LowerAccelerates polymerization and decomposition. [2]
Optimized (e.g., 90-110 °C)HigherProvides sufficient energy for reaction without excessive side product formation.
Aniline Sub. Electron-Withdrawing Group (-NO₂)LowerReduces aniline nucleophilicity, slowing the key addition step. [7]
Electron-Donating Group (-OCH₃)VariableIncreases reactivity, which can improve yield or lead to other side reactions.
Experimental Protocols
Protocol 1: Standard Doebner-von Miller Synthesis of 2-Methylquinoline

Warning: This reaction uses strong acids and involves an exothermic process. Appropriate personal protective equipment (PPE) must be worn.

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline (9.3 g, 0.1 mol).

  • Acid Addition: Slowly and with cooling (ice bath), add concentrated hydrochloric acid (20 mL).

  • Reactant Addition: To this acidic solution, add paraldehyde (6.6 g, 0.15 mol). Note: Paraldehyde will depolymerize in situ to acetaldehyde, which then undergoes an aldol condensation to form crotonaldehyde.

  • Reaction: Heat the mixture to reflux gently for 4-6 hours. The mixture will darken significantly. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour it into a large beaker containing 200 mL of water. Basify the solution by slowly adding a 40% aqueous NaOH solution until the pH is >10. Caution: This is highly exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is a dark oil. Purify via vacuum distillation or column chromatography on silica gel to yield 2-methylquinoline.

Protocol 2: Modified Biphasic Protocol for Improved Yield

This protocol is designed to minimize tar formation.

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline (9.3 g, 0.1 mol) and 10 M hydrochloric acid (25 mL). 2. Organic Phase: Add toluene (50 mL) to the flask to create the biphasic system.

  • Heating: Heat the vigorously stirred biphasic mixture to 95-100 °C.

  • Slow Addition: In the addition funnel, place crotonaldehyde (7.0 g, 0.1 mol). Add the crotonaldehyde dropwise to the heated, stirring reaction mixture over a period of 1 hour.

  • Reaction: After the addition is complete, maintain the reaction at 95-100 °C for an additional 3-4 hours.

  • Workup & Purification: Follow steps 5-7 from Protocol 1. The crude product from this method should be significantly cleaner, with less tar, leading to an easier purification and a higher isolated yield.

References
  • University of KwaZulu-Natal ResearchSpace. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Available at: [Link]

  • Gate Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. Available at: [Link]

  • Govek, J. F., & De, S. K. (2005). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 70(24), 9884–9893. Available at: [Link]

  • Govek, J. F., & De, S. K. (2005). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. Available at: [Link]

  • Wang, X., Gunchul, K., & Li, G. (2005). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 70(13), 5364–5366. Available at: [Link]

  • Chemistry Library. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]

  • ResearchGate. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Available at: [Link]

  • Govek, J. F., & De, S. K. (2005). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Available at: [Link]

  • Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry, 54(6), 1269–1274. Available at: [Link]

Sources

Technical Guide: Purification of Crude Quinoline Synthesis Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & "Triage"

Crude quinoline, particularly when synthesized via the Skraup reaction (aniline + glycerol + sulfuric acid + oxidant), is a notoriously "dirty" product. The reaction is violent and produces significant side products, including unreacted aniline, nitrobenzene (if used as oxidant), inorganic salts, and polymerized acrolein "tars."

Achieving reagent-grade purity (>98%) requires exploiting the specific physicochemical differences between quinoline (a tertiary amine) and its contaminants.

Diagnostic: Know Your Impurities

Before selecting a protocol, characterize your crude material.

ComponentRoleBoiling PointpKaSolubility Profile
Quinoline Target Product237°C4.9 (Weak Base)Soluble in dilute acid; oils out in base.
Aniline Starting Material184°C4.6 (Weak Base)Problematic: Similar basicity to quinoline makes simple acid/base extraction inefficient.
Nitrobenzene Oxidant210.9°CNeutralInsoluble in acid; soluble in organics.
Tars/Polymers Side Products>300°CN/AOften insoluble in ether/water; forms emulsions.

Decision Matrix: Selecting the Workflow

Use the following logic flow to determine the appropriate purification route.

Quinoline_Purification_Logic Start Crude Quinoline Mixture Q1 Is Aniline content > 5%? Start->Q1 RouteA Route A: Chemical Modification (Diazotization) Q1->RouteA Yes (High Aniline) RouteB Route B: Fractional Distillation (Vacuum) Q1->RouteB No (Low Aniline) RouteC Route C: Zinc Chloride Complex (High Purity) RouteA->RouteC If >99% Purity Needed RouteB->RouteC If >99% Purity Needed

Figure 1: Decision matrix for selecting the purification method based on impurity profile.

Protocol A: Removal of Aniline via Diazotization

Best for: Crude mixtures with significant unreacted aniline. Principle: Since both Quinoline and Aniline are basic, they extract together in acid. However, Aniline is a primary amine , while Quinoline is a tertiary amine . We exploit this by converting Aniline into a diazonium salt (water-soluble/unstable) or phenol (removable by alkali), leaving Quinoline chemically unchanged.[1]

Step-by-Step Procedure
  • Acid Dissolution: Dissolve the crude oil in dilute hydrochloric acid (1:4 v/v HCl:Water). Warm gently to ensure all bases are protonated.

  • Filtration: Filter the acidic solution through a Buchner funnel to remove insoluble tars and nitrobenzene (if present as droplets).

    • Note: Nitrobenzene is neutral and will not dissolve in the acid phase.

  • Diazotization:

    • Cool the clear acidic filtrate to 0–5°C in an ice bath.

    • Add a solution of sodium nitrite (

      
      ) dropwise.
      
    • Endpoint: Test with starch-iodide paper (turns blue) to ensure excess nitrous acid is present.[2]

    • Mechanism:[1][3][4][5][6][7][8][9] Aniline becomes benzenediazonium chloride; Quinoline remains as quinolinium chloride.

  • Hydrolysis (The Destruction Step):

    • Gently warm the solution to 60°C for 30–60 minutes.

    • Result: The diazonium salt decomposes, evolving nitrogen gas and forming phenol .

  • Basification & Steam Distillation:

    • Make the solution strongly alkaline with NaOH.

    • Chemical Separation: Phenol (now sodium phenoxide) stays in the aqueous phase. Quinoline (free base) separates as an oil.

    • Steam distill the mixture. The quinoline will distill over with water; the phenoxide salt remains in the boiling flask.

Protocol B: The Zinc Chloride Double Salt Method

Best for: Reagent-grade purification (>99%) and removal of isomers. Principle: Quinoline forms a crystalline double salt with zinc chloride, typically formulated as


. Impurities like isoquinoline or homologs often do not crystallize as readily or have different solubilities.

ZnCl2_Purification Crude Crude Quinoline (Acidified) ZnAdd Add ZnCl2 Solution Crude->ZnAdd Cryst Crystallization (Double Salt) ZnAdd->Cryst Wash Wash Crystals (Remove Impurities) Cryst->Wash FreeBase Alkali Treatment (Release Quinoline) Wash->FreeBase Final Pure Quinoline FreeBase->Final

Figure 2: The Zinc Chloride purification workflow.

Step-by-Step Procedure
  • Preparation: Dissolve the crude quinoline in dilute HCl.

  • Complexation: Add a concentrated solution of Zinc Chloride (

    
    ) in dilute HCl.
    
    • Ratio: Use approximately 0.5 molar equivalents of

      
       relative to quinoline (forming the 2:1 complex).
      
  • Crystallization: Allow the mixture to stand. The Quinoline-Zinc complex will precipitate as yellow/white crystals.

  • Purification:

    • Filter the crystals.[10][11]

    • Wash with cold dilute HCl (removes non-complexed impurities).

    • Optional: Recrystallize the salt from hot dilute HCl for ultra-high purity.

  • Recovery:

    • Suspend the purified crystals in water.

    • Add excess NaOH solution. The complex breaks; Zinc precipitates as

      
       (or dissolves as zincate at very high pH), and pure Quinoline is released as an oil.
      
    • Extract with ether or steam distill.

Protocol C: Vacuum Distillation (Final Polish)

Best for: Removing water and trace solvents after chemical workup.

  • Atmospheric Boiling Point: 237°C (Risk of decomposition/oxidation).[3][12]

  • Recommended: Distill under reduced pressure.

    • ~114°C at 17 mmHg.

    • ~105°C at 10 mmHg.

  • Safety Note: Quinoline oxidizes on storage. Add a small amount of zinc dust during distillation to prevent oxidation and reduce colored impurities.

Troubleshooting & FAQs

Q: My final product is turning yellow/brown after a few days. A: Quinoline is photosensitive and hygroscopic. It naturally darkens upon oxidation.

  • Fix: Store in amber glass bottles under an inert atmosphere (Argon/Nitrogen).

Q: I have a large amount of Nitrobenzene left. Can I just distill it off? A: Technically yes, but their boiling points are close (210°C vs 237°C). It is far more efficient to remove Nitrobenzene via acid extraction first. Nitrobenzene is neutral and will stay in the organic layer while Quinoline moves to the aqueous acid layer.

Q: Why not use Acetylation to remove Aniline? A: You can. Adding acetic anhydride converts Aniline to Acetanilide (neutral). You can then extract Quinoline (basic) into acid, leaving Acetanilide in the organic solvent. However, Diazotization is often preferred in the Skraup workup because it avoids introducing new organic reagents (acetic anhydride) and effectively destroys the aniline.

References

  • Clarke, H. T.; Davis, A. W. (1941).[8] "Quinoline".[1][3][5][8][10][12][13] Organic Syntheses, Coll.[8] Vol. 1, p. 478.[8]

    • Primary reference for the Skraup synthesis and initial steam distill
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Manske, R. H. F. (1942).[8] "The Chemistry of Quinolines". Chemical Reviews, 30(1), 113–144.[8]

    • Review of chemical properties and purific

Sources

Overcoming poor regioselectivity in quinoline functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Chemical Synthesis | Ticket Volume: High

Welcome to the . This guide is structured as a dynamic troubleshooting interface for researchers facing regioselectivity issues. We move beyond "textbook" reactivity to address the practical reality of competing pathways in complex heterocycles.

Ticket #101: "I can't separate C5 and C8 isomers after Electrophilic Aromatic Substitution (EAS)."

User Status: Frustrated. Diagnosis: Electronic Indistinguishability.

The Root Cause: Under standard EAS conditions (Nitration, Bromination, Sulfonation), the quinoline nitrogen is protonated (


). This generates a deactivated pyridinium ring. Consequently, the electrophile attacks the benzene ring (carbocyclic ring).
  • Why C5/C8? Attack at C5 or C8 preserves a continuous aromatic sextet in the pyridine ring during the formation of the

    
    -complex intermediate.
    
  • The Problem: C5 and C8 are electronically similar. Most standard nitration protocols yield a ~1:1 mixture that is notoriously difficult to separate by flash chromatography due to identical polarity.

Troubleshooting Protocol:

ApproachMethodologySelectivity Outcome
Standard Acidic

~50:50 (C5:C8) Mixture. Hard to separate.
Buffered/Neutral

or Acetyl Nitrate
Shifts attack to C3/C6/C8 (Pyridine ring less deactivated).
The "Swivel" Fix Ir-Catalyzed Borylation Steric Control. Hits C-H bonds distal to substituents.

The "Senior Scientist" Fix (Iridium Bypass): Do not rely on EAS if you need a single isomer. Switch to Iridium-catalyzed C-H borylation .

  • Reagent:

    
     + dtbpy (ligand).
    
  • Mechanism: The active catalyst is bulky. It avoids the C2 (adjacent to N) and C8 (peri-position) due to steric clash.

  • Result: It selectively activates C3 , C6 , or C7 depending on existing substitution, often yielding >95:5 regioselectivity. The resulting boronate ester can be converted to a nitro, halo, or aryl group ipso-facto.

Ticket #205: "My radical alkylation (Minisci) is hitting C2, but I need C4."

User Status: Blocked. Diagnosis: Frontier Molecular Orbital (FMO) Mismatch.

The Root Cause: In a standard Minisci reaction (Acid + Ag/Persulfate), the alkyl radical is nucleophilic. The protonated quinoline is the electrophile. The LUMO coefficient is largest at C2 , making it the primary site of attack. C4 is the secondary site, often leading to inseparable mixtures or over-alkylation.

Troubleshooting Protocol:

Option A: Solvent Tuning (The "Quick Fix")

  • Action: Switch solvent from

    
     to TFE (Trifluoroethanol)  or HFIP .
    
  • Why? Fluorinated solvents stabilize the radical species and tighten the transition state, often improving the C2:C4 ratio, though usually favoring C2 even more strongly.

Option B: The "Blocking Group" Strategy (The Baran Protocol) If C2 is open, you will hit C2. To hit C4, you must block C2 or steer the radical.

  • Reference: Baran et al. (JACS 2021) developed a maleate-derived blocking group for pyridines/quinolines.

  • Workflow:

    • Pre-functionalize C2 (if possible) or use a bulky N-substituent if applicable.

    • Better approach: Use C-H activation (see Ticket #309) to install a group at C4 if Minisci fails.

Option C: Decarboxylative Radical Sources Instead of simple alkyl halides, use Zinc Sulfinates (Diversinates) or Carboxylic Acids with selectfluor/Ag. These allow for milder conditions, preventing the "scorched earth" over-alkylation often seen with persulfates.

Ticket #309: "How do I functionalize C8? It's sterically crowded and electronically inert."

User Status: Advanced. Diagnosis: Lack of Directing Group (DG) participation.

The Root Cause: C8 is the "peri" position. It is sterically shielded by the C1-Nitrogen lone pair and the C7 hydrogen. Standard EAS gives C5/C8 mixtures (see Ticket #101). Standard lithiation hits C2.

The Solution: The N-Oxide Switch You must oxidize the nitrogen to turn it into a Directing Group (DG). The oxygen atom of the N-oxide coordinates with transition metals (Pd, Rh) to deliver the catalyst specifically to C8.

The "Fagnou/Sharma" Protocol (C8-Arylation/Olefination):

  • Step 1 (Activation): Treat Quinoline with

    
    -CPBA 
    
    
    
    Quinoline N-Oxide .
  • Step 2 (Functionalization):

    • Catalyst:

      
       or 
      
      
      
      .
    • Coupling Partner: Aryl bromide (Pd) or Acrylate (Rh).

    • Mechanism:[1][2][3][4][5] The metal coordinates to the N-oxide oxygen, forming a 5-membered metallacycle that places the metal directly on the C8-H bond.

  • Step 3 (Deoxygenation): Treat with

    
     or Zn/dust to return to the free quinoline base.
    

Visualizing the Workflow (Graphviz):

Quinoline_Selectivity Quinoline Quinoline Scaffold EAS Electrophilic Subst. (Nitration/Bromination) Quinoline->EAS Acidic Media Minisci Radical (Minisci) (Alkyl-COOH + Ag+) Quinoline->Minisci Acid/Radical Source Ir_Cat Ir-Catalyzed Borylation (Steric Control) Quinoline->Ir_Cat [Ir(cod)(OMe)]2 NOxide N-Oxide Activation (m-CPBA) Quinoline->NOxide Step 1: Oxidation Mix_C5_C8 Mixture C5 + C8 (Hard to Separate) EAS->Mix_C5_C8 Sigma Complex Stability C2_Select C2 Selective (Nucleophilic Radical) Minisci->C2_Select LUMO Control C3_C6_C7 C3, C6, or C7 (Sterically Accessible) Ir_Cat->C3_C6_C7 Avoids N & Peri-H C8_Select C8 Selective (Coordination Directed) NOxide->C8_Select Step 2: Pd/Rh Catalysis

Figure 1: Decision tree for site-selective functionalization of quinoline based on reagent class.

Ticket #404: "My Nucleophilic Aromatic Substitution ( ) failed at C2."

User Status: Confused. Diagnosis: Poor Leaving Group or Incorrect Oxidation State.

The Root Cause: While C2 is susceptible to nucleophilic attack (Chichibabin reaction uses


), it requires a hydride leaving group, which is energetically demanding (requires harsh conditions/oxidant).

The "Smart" Protocol: Do not do direct


 on a hydride. Use the Halogen Dance  or N-Oxide Rearrangement .
  • Method A: The N-Oxide Rearrangement

    • Convert Quinoline

      
       N-Oxide.[6][7]
      
    • Treat with

      
      .
      
    • Result: 2-Chloroquinoline .

    • Now perform

      
       with your amine/alkoxide. The Chloride is an excellent leaving group at C2.
      
  • Method B: The 4-Chloro Route

    • If you need C4 functionalization via nucleophile:

    • Start with 4-hydroxyquinoline

      
      
      
      
      
      
      
      4-Chloroquinoline .
    • React with amine. C4 is highly reactive in 4-haloquinolines due to the vinylogous position relative to nitrogen.

Summary Table: The "Cheat Sheet" for Regiocontrol
Target PositionPrimary StrategyKey Reagents/CatalystCritical Note
C2 Minisci /

(via Cl)
Alkyl radical /

then

Most naturally reactive site for nucleophiles.
C3 Ir-Borylation

, dtbpy
Controlled by sterics. Requires "empty" C2/C4.
C4 Pre-functionalization4-Cl precursor +

Direct C-H functionalization at C4 is difficult without blocking C2.
C5 Electrophilic Subst. (EAS)

Usually gives C5/C8 mix. Difficult separation.
C6/C7 Ir-Borylation

Use if C3 is blocked.
C8 N-Oxide Direction

-CPBA

Pd/Rh cat.
Requires oxidation/reduction sequence. High selectivity.
References
  • Hartwig, J. F. (2011).[4][8] Regioselectivity of the borylation of alkanes and arenes. Chemical Society Reviews, 40(4), 1992-2002.

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021).[1] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927-11933.

  • Leclerc, J. P., & Fagnou, K. (2006). Palladium-catalyzed cross-coupling reactions of pyridine N-oxides with unactivated arenes. Angewandte Chemie International Edition, 45(46), 7781-7785. (Foundational work for N-oxide direction).

  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021).[9] Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467.[9]

Sources

Machine learning for optimization of organic synthesis conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Machine Learning for Organic Synthesis Optimization

Status: Operational Operator: Senior Application Scientist (Optimization Intelligence Unit) Ticket ID: ML-CHEM-OPT-001

Mission Statement

Welcome to the Optimization Intelligence Unit. You are likely here because your standard "change one variable at a time" (OVAT) approach has hit a wall, or the chemical space for your reaction is too vast to screen manually. This guide is not a textbook; it is a field manual for implementing Bayesian Optimization (BO) and Active Learning (AL) in organic synthesis. We focus on the intersection of high-throughput experimentation (HTE) and algorithmic decision-making.

Module 1: Data Representation & Descriptors

The most common point of failure is not the algorithm, but how you explain chemistry to the computer.

FAQ: Categorical Variables

Q: My reaction involves discrete choices like solvents (THF, DCM) and bases (K2CO3, Cs2CO3). Can I just number them 1, 2, 3? A: Absolutely not. Assigning arbitrary integers (THF=1, DCM=2) implies an ordinal relationship (DCM is "twice" THF) that doesn't exist.

Solution: You have two robust options:

  • One-Hot Encoding (OHE): Creates a binary vector for each category (e.g., [1,0,0], [0,1,0]).

    • Pros: Simple, no calculation required.

    • Cons: High dimensionality; the model learns nothing about the chemistry. It cannot predict how a new solvent (not in the training set) will behave.

  • Physicochemical Descriptors (Recommended): Replace "THF" with a vector of its properties (Dielectric constant, Dipole moment, HOMO/LUMO energy).

    • Pros: Enables extrapolation . The model learns that "high polarity = good yield," allowing it to suggest a solvent it has never seen before.

    • Protocol: Use DFT-derived descriptors (e.g., buried volume

      
       for ligands, NBO charges).
      
Troubleshooting: The "Small Data" Trap

Issue: "I only have 10 experimental data points. My Neural Network is failing." Diagnosis: Deep learning models (Neural Networks) require massive datasets to learn representations. With <50 points, they will memorize noise (overfit). Fix: Switch to Gaussian Processes (GP) or Random Forests (RF) .

  • GP: Provides uncertainty estimates (crucial for Bayesian Optimization) and works exceptionally well on small, smooth datasets.

  • RF: Handles high-dimensional, discontinuous data (like changing a catalyst scaffold) better than GPs but requires careful calibration for uncertainty.

Module 2: The Optimization Engine (Bayesian Optimization)

How to navigate the chemical space efficiently.

Visual: The Active Learning Cycle

This diagram illustrates the iterative loop of a closed-loop optimization system.

ActiveLearningCycle Experiment 1. Wet-Lab Experiment (Synthesis & Analysis) DataProcessing 2. Data Processing (Yield/Selectivity Extraction) Experiment->DataProcessing Raw Data ModelUpdate 3. Surrogate Model Update (GP/RF Training) DataProcessing->ModelUpdate Structured Dataset Acquisition 4. Acquisition Function (EI / UCB Calculation) ModelUpdate->Acquisition Mean & Uncertainty Suggestion 5. Next Conditions Suggestion (In Silico Screening) Acquisition->Suggestion Maximize Utility Suggestion->Experiment New Conditions

Caption: The closed-loop Active Learning cycle. The system iteratively refines its understanding of the reaction landscape to suggest the most informative next experiment.[1][2]

FAQ: Exploration vs. Exploitation

Q: The model keeps suggesting conditions very similar to my best result. It's not finding new reactivity. A: Your acquisition function is biased toward Exploitation .

  • Exploitation: Trusts the model's mean prediction (goes where it thinks the yield is high).

  • Exploration: Trusts the model's uncertainty (goes where it doesn't know anything).

Corrective Protocol:

  • Check your Acquisition Function.[1] If using Expected Improvement (EI) , it balances both but can be greedy.

  • Switch to Upper Confidence Bound (UCB) . This function has a tunable parameter (

    
     or 
    
    
    
    ).
    • Action: Increase

      
      . This forces the algorithm to value high uncertainty (unexplored regions) more than high predicted yield.
      

Module 3: Algorithms & Model Selection

Choosing the right tool for the job.

Data: Algorithm Comparison Matrix
FeatureGaussian Process (GP)Random Forest (RF)Neural Network (NN)
Data Requirement Low (<100 points)Medium (50-500 points)High (>1000 points)
Uncertainty Native / ExactBootstrapped (Approximate)Dropout / Ensemble (Poor)
Computational Cost High (

)
LowMedium (Training is slow)
Best Use Case Continuous variables (Temp, Conc)Categorical variables (Ligands)Large HTE datasets
Troubleshooting: Model Validation

Issue: "My model has an


 of 0.9 on the test set, but experimental validation yields are poor."
Root Cause:  You likely used Random Split  for cross-validation on a clustered dataset. If your dataset has 5 ligands and you split randomly, the model has seen all 5 ligands in the training set. It is interpolating, not predicting.
Fix:  Use Leave-One-Cluster-Out (LOCO)  cross-validation.
  • Protocol: Train on Ligands A, B, C, D. Test on Ligand E. This mimics the real-world scenario of predicting a new catalyst.

Module 4: Experimental Protocol (EDBO Workflow)

Standard Operating Procedure for using Experimental Design via Bayesian Optimization (EDBO).

Prerequisites:

  • Python environment with edbo, pandas, rdkit.

  • List of candidate solvents, bases, and ligands (The "Search Space").

Step-by-Step Methodology:

  • Define the Search Space:

    • Create a CSV file containing all possible combinations of your reaction parameters.

    • Calculate descriptors (e.g., using RDKit or DFT) for all molecules in the space.

    • Tip: Pre-computing the search space prevents lag during the optimization loop.

  • Initialization (The "Cold Start"):

    • Select 5-10 diverse conditions from your search space.

    • Do NOT select the "standard" conditions. Use a space-filling design (e.g., K-means clustering selection) to cover maximum chemical diversity.

    • Run these experiments in the lab.

  • The Optimization Loop (Iterative):

    • Input: Load the initial results (Conditions + Yield %) into the EDBO model.

    • Encode: The model converts chemical structures into descriptors.

    • Fit: The Gaussian Process fits the response surface.

    • Acquire: The model calculates the Expected Improvement for all 10,000+ unrun experiments.

    • Suggest: The system outputs the top 3-5 experiments to run next.

  • Execution & Feedback:

    • Run the suggested experiments.

    • CRITICAL: If a reaction fails (0% yield), report it! Negative data is just as valuable as positive data for defining the boundaries of the reaction space.

    • Feed the new results back into Step 3. Repeat until convergence (yield plateaus) or resources are exhausted.

Visual: Descriptor Calculation Workflow

How to turn a molecule into numbers the model understands.

DescriptorWorkflow SMILES SMILES String 'CC(=O)OC' Conformer Conformer Generation (RDKit/Embed) SMILES->Conformer DFT DFT Optimization (Gaussian/ORCA) Conformer->DFT 3D Geom Features Feature Extraction (HOMO, Dipole, Vbur) DFT->Features Electronic/Steric Vector Feature Vector [0.2, -5.4, 12.1] Features->Vector

Caption: Workflow for generating quantum-chemical descriptors from molecular strings.

References

  • Shields, B. J., et al. (2021). Bayesian reaction optimization as a tool for chemical synthesis.[1][3][4] Nature, 590, 89–96. [Link]

  • Ahneman, D. T., Estrada, J. G., Lin, S., Dreher, S. D., & Doyle, A. G. (2018). Predicting reaction performance in C–N cross-coupling using machine learning. Science, 360(6385), 186-190. [Link]

  • Coley, C. W., et al. (2019). A robotic platform for flow synthesis of organic compounds informed by AI planning. Science, 365(6453), eaax1566. [Link]

  • Greenaway, R. L., et al. (2018). High-throughput discovery of chemical structure-property relationships in automated nanofluidic reactors. Chemical Science, 9, 1135-1143. [Link]

  • EDBO (Experimental Design via Bayesian Optimization) GitHub Repository. [Link]

Sources

Technical Support Center: High-Throughput Screening of Catalysts for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for high-throughput screening (HTS) of catalysts for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accelerating catalyst discovery for this vital heterocyclic scaffold. Quinolines are prevalent in pharmaceuticals and functional materials, making efficient synthesis a critical goal.[1] High-throughput experimentation (HTE) offers a powerful methodology to rapidly screen numerous catalysts and reaction conditions, but it comes with unique challenges.[2][3]

This document provides field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to enhance the reliability and success of your screening campaigns.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategy and setup of HTS campaigns for quinoline synthesis.

Q1: What are the primary advantages of using HTS for quinoline synthesis catalyst discovery?

A1: The main advantages are speed and efficiency. Traditional catalyst discovery is often a slow, one-at-a-time process.[2] HTS allows for the parallel execution of hundreds or thousands of experiments, enabling a much broader and faster exploration of catalyst libraries, ligands, solvents, and other reaction parameters.[3][4][5] This acceleration significantly reduces the time-to-market for new products and processes.[6] Key benefits include:

  • Efficiency: Drastically reduces the time required for discovering new catalysts or optimizing existing ones.[4]

  • Miniaturization: Reduces the consumption of expensive reagents, substrates, and catalyst materials.[7]

  • Consistency: Automated liquid handlers and parallel reactors ensure that reaction conditions are highly consistent across a screening plate, which is crucial for comparative studies.[4]

  • Broader Scope: Allows for the testing of more diverse and "exotic" materials and conditions than would be feasible with traditional methods.[8]

Q2: Which quinoline synthesis reactions are most amenable to HTS?

A2: The Friedländer annulation is one of the most common and adaptable methods for HTS. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[9][10] Its versatility and the availability of diverse starting materials make it ideal for library synthesis. Other methods, such as oxidative annulation strategies involving C-H activation, are also being adapted for HTS, driven by the need for more sustainable and atom-economical routes.[11]

Q3: What are the critical components of a successful HTS workflow for this application?

A3: A robust HTS workflow is a self-validating system. It should be meticulously planned from plate preparation to data analysis.

HTS_Workflow cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis & Validation A Catalyst & Ligand Library Plating C Automated Dispensing (e.g., Acoustic/Pin Tool) A->C B Substrate & Reagent Master Plates B->C D Reaction Incubation (Controlled Environment) C->D Reaction Plate E Reaction Quenching D->E F High-Throughput Analysis (UPLC-MS/MS) E->F G Data Processing & Hit Identification F->G H Hit Confirmation (Re-screening) G->H Primary Hits I Validation & Scale-up H->I Confirmed Hits

Caption: General HTS workflow for catalyst screening.

Q4: How do I handle potential false positives in my screen?

A4: False positives are a significant challenge in HTS.[5] A multi-step validation strategy is crucial.

  • Hit Confirmation: Re-test all initial "hits" from the primary screen, preferably using freshly prepared solutions, to rule out dispensing errors or contamination.

  • Dose-Response Analysis: Test confirmed hits at multiple concentrations to establish a dose-response relationship and confirm true catalytic activity.

  • Orthogonal Assays: Validate hits using a different analytical method if possible. For example, if the primary screen used UV detection, a secondary screen could use mass spectrometry to confirm product identity.

  • Control Experiments: Run reactions without the catalyst and without one of the substrates to ensure the observed product formation is indeed catalyst-dependent.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

ProblemPotential CauseSuggested Solution & Scientific Rationale
1. Low or No Product Yield Across an Entire Plate Systemic Reagent/Catalyst Degradation Solution: Use a fresh batch of catalyst and ensure reagents are pure.[12] Many catalysts, particularly organometallic complexes, are sensitive to air and moisture. Perform plating in an inert atmosphere (glovebox). The presence of water can be detrimental in many acid-catalyzed reactions.[9]
Incorrect Reaction Temperature Solution: Verify the incubator or heating block temperature. Incrementally adjust the temperature (e.g., in 10 °C steps) in a small-scale test.[12] The kinetics of the reaction are highly temperature-dependent; suboptimal temperatures can lead to negligible conversion within the allotted reaction time.
Software or Hardware Malfunction Solution: Run a diagnostic check on the liquid handler. Use a dye solution to perform a "dry run" and visually inspect wells for correct volume and placement. An error in dispensing one of the key components (e.g., the catalyst solution) will lead to universal failure.
2. Inconsistent or Irreproducible Results (Poor Well-to-Well Reproducibility) Dispensing Inaccuracy Solution: Calibrate the liquid handler. For viscous solutions (common with some solvents or reagents), consider pre-wetting tips or using positive displacement pipetting instead of air displacement. Inaccurate dispensing leads to variations in stoichiometry, which directly impacts yield.
Poor Mixing Solution: Ensure adequate agitation during the reaction. If using plate shakers, confirm that the shaking speed and orbit are sufficient to create a vortex and ensure a homogenous reaction mixture. Inadequate mixing can lead to localized concentration gradients and inconsistent reaction rates.
Edge Effects Solution: Avoid using the outer wells of the microtiter plate for experiments; fill them with solvent instead. The outer wells are more susceptible to temperature fluctuations and evaporation, which can alter reaction conditions compared to the inner wells.
3. Formation of Significant Side Products Suboptimal Catalyst/Ligand Combination Solution: The screen's purpose is to solve this! Analyze the data to identify which catalyst classes produce fewer side products. This is a key indicator of selectivity. The catalyst not only influences reaction rate but also the reaction pathway, and a suboptimal choice can open up pathways to undesired products.
Self-Condensation of Substrates Solution: Under basic conditions, ketones or aldehydes with α-methylene groups can undergo self-aldol condensation.[9] If this is a suspected issue, screen different bases or consider using an acid catalyst. The choice of catalyst is critical for directing the desired reaction pathway.[9]
Reaction Time Too Long Solution: Perform a time-course experiment on a promising hit. Overly long reaction times can lead to the degradation of the desired product or the formation of subsequent byproducts. The optimal endpoint is maximum product yield with minimal side-product formation.
4. Analytical Method Issues (e.g., Peak Tailing, Ion Suppression in LC-MS) Matrix Effects Solution: Implement a sample cleanup step (e.g., solid-phase extraction) or simply increase the dilution factor of the reaction mixture before injection. High concentrations of salts, catalysts, or unreacted starting materials can interfere with the ionization process in the mass spectrometer (ion suppression) or interact with the column stationary phase.
Poor Analyte Solubility in Mobile Phase Solution: Modify the initial mobile phase composition of your LC gradient to better match the solvent of your diluted samples. This prevents the product from crashing out on the column head, which causes peak splitting and tailing.
Product Adsorption Solution: Passivate glassware and vials, especially when working at low concentrations. Quinolines, being basic nitrogen heterocycles, can adsorb to active sites on silica surfaces, leading to poor recovery and peak shape.
Troubleshooting Decision Tree for Low Product Yield

Troubleshooting_Yield Start Low/No Yield Observed CheckControls Analyze Control Wells (Positive & Negative) Start->CheckControls PositiveFail Positive Control FAILED CheckControls->PositiveFail PositiveOK Positive Control OK CheckControls->PositiveOK SystemicIssue Systemic Issue Suspected PositiveFail->SystemicIssue WellSpecificIssue Well-Specific Issue Suspected PositiveOK->WellSpecificIssue CheckReagents Verify Reagent/Catalyst Source & Purity SystemicIssue->CheckReagents CheckHardware Check Dispenser & Incubator Settings SystemicIssue->CheckHardware ReScreen Re-Screen Hits with Fresh Reagents WellSpecificIssue->ReScreen If results are sporadic CheckDispensing Visually Inspect Wells for Dispensing Errors WellSpecificIssue->CheckDispensing If failure is localized

Caption: Decision tree for diagnosing low yield issues.

Experimental Protocols

Protocol 1: HTS for Friedländer Quinoline Synthesis using a 96-Well Plate Format

This protocol outlines a general procedure for screening a library of metal catalysts for the synthesis of a target quinoline.

1. Reagent and Catalyst Plate Preparation (In an Inert Atmosphere Glovebox) a. Prepare a 10 mM stock solution of each catalyst in an appropriate anhydrous solvent (e.g., Dioxane, Toluene). b. Prepare a 10 mM stock solution of each ligand. c. In a 96-well catalyst source plate, dispense the catalyst and ligand solutions. For screening catalyst:ligand ratios, vary the volumes accordingly. d. Seal the plate tightly with a pierceable foil seal. This plate is now your master catalyst plate.

2. Substrate Plate Preparation (On the Bench) a. Prepare a 2 M stock solution of the 2-aminoaryl ketone in the chosen reaction solvent. b. Prepare a 2.5 M stock solution of the active methylene compound. c. Prepare a 4 M stock solution of the base (e.g., K₃PO₄). d. In a 96-well reaction plate, dispense 50 µL of the 2-aminoaryl ketone solution to each well. e. Add 50 µL of the active methylene compound solution to each well. f. Add 25 µL of the base solution to each well.

3. Automated Reaction Initiation a. Place the substrate plate and the master catalyst plate into the deck of an automated liquid handler. b. Program the liquid handler to aspirate 10 µL from the catalyst plate and dispense it into the corresponding well of the substrate plate to initiate the reaction. This brings the final reaction volume to 135 µL and the catalyst concentration to ~0.74 mM.

4. Reaction Incubation a. Seal the reaction plate with a heat-resistant foil seal. b. Place the plate on a shaker incubator set to the desired temperature (e.g., 80-120 °C) and agitation speed (e.g., 750 rpm) for the desired reaction time (e.g., 12-24 hours).

5. Reaction Workup and Sample Preparation for Analysis a. After incubation, allow the plate to cool to room temperature. b. Add 200 µL of a quenching solvent containing an internal standard (e.g., Acetonitrile with 10 µM Verapamil) to each well. c. Seal the plate again and vortex thoroughly for 5 minutes to ensure complete mixing and dissolution. d. Centrifuge the plate at 3000 rpm for 10 minutes to pellet any solids (e.g., the base). e. In a new 96-well analytical plate, transfer 20 µL of the supernatant from the reaction plate and add 180 µL of Acetonitrile/Water (1:1). This 10x dilution prepares the sample for analysis.

6. High-Throughput Analysis a. Analyze the samples using a rapid UPLC-MS/MS method.[3] A typical gradient might be 2 minutes long. b. Quantify the product peak area relative to the internal standard peak area to determine the relative yield in each well.

7. Data Analysis and Hit Validation a. Process the data to identify "hits"—wells showing significantly higher product formation than the negative control (no catalyst). b. Confirm hits by re-running the reaction under the same conditions. c. For validated hits, proceed with scale-up experiments (e.g., 1-5 mg scale) to confirm the yield and isolate the product for full characterization.

References
  • Yang, F., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 8, 789. Available from: [Link]

  • Yang, F., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. PMC - NIH. Available from: [Link]

  • Amar Equipment. (2023). High Throughput Catalyst Screening: Do not forget parallel synthesizers. Available from: [Link]

  • G. M. et al. (2021). Expanding accessible chemical space through automated high-throughput experimentation. Reaction Chemistry & Engineering. Available from: [Link]

  • Avva, A. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Polymerize. Available from: [Link]

  • Clariant. (2017). High Throughput Screening (HTS/HTE) Method Explained. YouTube. Available from: [Link]

  • VSPARTICLE. (n.d.). High throughput experimentation for material discovery. Available from: [Link]

  • World Scientific Publishing. (n.d.). High-Throughput Methods for Accelerated Catalyst Discovery. Available from: [Link]

  • RSC Publishing. (2020). High-throughput experimentation meets artificial intelligence: a new pathway to catalyst discovery. Available from: [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from: [Link]

  • ResearchGate. (2025). An Analysis of Successful Hit-to-Clinical Candidate Pairs. Available from: [Link]

  • Routledge. (n.d.). High Throughput Screening: The Discovery of Bioactive Substances. Available from: [Link]

  • PMC - NIH. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Available from: [Link]

  • RSC Publishing. (2020). High-throughput experimentation meets artificial intelligence: A new pathway to catalyst discovery. Available from: [Link]

  • Krska, S. W., et al. (2017). Practical High-Throughput Experimentation for Chemists. ACS Medicinal Chemistry Letters, 8(6), 567-572. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available from: [Link]

  • Dr. Bianca Arrowsmith. (2024). High throughput screening techniques in the pharmaceutical industry. YouTube. Available from: [Link]

  • RSC Publishing. (2017). Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. Available from: [Link]

  • ResearchGate. (2024). Catalyzed Protocol in the Development of New Quinoline Derivatives: Recent Updates. Available from: [Link]

  • ResearchGate. (n.d.). Validation of primary HTS hits. Available from: [Link]

  • PMC - NIH. (n.d.). Aza-Heterocycles via Copper-Catalyzed, Remote C-H Desaturation of Amines. Available from: [Link]

  • ResearchGate. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Available from: [Link]

  • ACS Publications. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. Available from: [Link]

  • PubMed Central. (n.d.). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Available from: [Link]

  • RSC Publishing. (n.d.). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. Available from: [Link]

  • PubMed. (n.d.). Challenges and Opportunities in Enabling High-Throughput, Miniaturized High Content Screening. Available from: [Link]

  • MDPI. (2024). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Available from: [Link]

  • International Journal of Pharmaceutical Science Invention. (n.d.). Synthetic Utility of Aza Heterocyclics: A Short Review. Available from: [Link]

  • RSC Publishing. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Available from: [Link]

  • RSC Publishing. (n.d.). Insights into gold-catalyzed formation of aza-heterocycles using benzofuroxans as nitrene transfer reagents: mechanism and origins of chemoselectivity. Available from: [Link]

  • Preprints.org. (2024). MACHINE LEARNING-DRIVEN HIGH-THROUGHPUT SCREENING OF CATALYST CANDIDATES FOR CO2 HYDROGENATION. Available from: [Link]

  • PubMed. (2022). Aza-Heterocycles via Copper-Catalyzed, Remote C-H Desaturation of Amines. Available from: [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Available from: [Link]

Sources

Optimizing solvent choice for nucleophilic aromatic substitution on dichloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Optimization for Nucleophilic Aromatic Substitution (SNAr) on Dichloroquinolines Ticket ID: SNAR-47-DCQ-OPT Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Hub: The Chemistry of the Problem

Welcome to the Technical Support Center. You are likely here because your SNAr reaction on a dichloroquinoline scaffold (typically 4,7-dichloroquinoline ) is suffering from one of three critical failures: poor regioselectivity, impossible workup, or sluggish kinetics.

The 4,7-dichloroquinoline scaffold presents a unique electronic landscape. Unlike a simple chlorobenzene, the quinoline nitrogen activates specific positions.

  • The C-4 Chlorine: This position is "para-like" relative to the ring nitrogen. It is highly activated for SNAr because the nitrogen can stabilize the negative charge in the Meisenheimer intermediate.

  • The C-7 Chlorine: This position is on the benzenoid ring and is electronically isolated from the activating nitrogen. It is significantly less reactive.

Your solvent choice is not just a medium; it is a catalyst for the transition state.

Solvent Selection Matrix

Q: Which solvent system should I choose for my specific constraints?

Use this matrix to select the optimal solvent based on your operational priorities.

PriorityRecommended SolventClassTechnical Rationale
Max Reaction Rate DMSO or DMF Polar AproticMaximizes the rate of the rate-determining step (nucleophilic attack) by stabilizing the polar Meisenheimer complex and leaving the nucleophile "naked" (unsolvated).
Green / Process 2-MeTHF Ethereal (Green)Derived from renewable sources. Immiscible with water, allowing for easier aqueous workup compared to DMSO. Lower boiling point (80°C) allows for easy evaporation.
High Temp / Difficult NMP or Sulfolane Polar AproticHigh thermal stability for stubborn substrates requiring >120°C. Warning: Difficult to remove.
Base Sensitive Avoid Cyrene™ Green AproticWhile a great replacement for NMP/DMF, Cyrene is unstable in the presence of strong bases (common in SNAr), leading to polymerization.[1]
Regioselectivity Isopropanol (IPA) Polar ProticProtic solvents form a solvation shell around the nucleophile (H-bonding), slowing the reaction. This kinetic penalty often enhances regioselectivity (C4 vs C7) by raising the activation energy barrier.

Visualizing the Mechanism & Solvent Influence

The following diagram illustrates the SNAr pathway on 4,7-dichloroquinoline, highlighting where the solvent stabilizes the transition state.

SNAr_Mechanism cluster_solvent Solvent Role Start 4,7-Dichloroquinoline (Substrate) TS1 Transition State 1 (High Energy) Start->TS1 Activation Nuc Nucleophile (R-NH2) Nuc->TS1 Complex Meisenheimer Complex (Stabilized by Aprotic Solvent) TS1->Complex Solvent Stabilization (DMSO/DMF >> EtOH) Product 4-Substituted Product (Regioselective) Complex->Product Elimination Leaving Cl- Leaving Group Complex->Leaving Solvent Polar Aprotic Solvent (Dipoles align with negative charge) Solvent->Complex Stabilizes Intermediate

Caption: The solvent stabilizes the anionic Meisenheimer complex. Polar aprotic solvents lower the energy of this intermediate, accelerating the reaction.

Troubleshooting Guides (FAQs)

Issue 1: "I can't remove the DMSO/DMF during workup."

Diagnosis: High boiling point solvents (DMSO: 189°C, DMF: 153°C) are notoriously difficult to rotovap. Solution: Do not attempt to distill these off unless you have a high-vacuum manifold.

  • Protocol A (The Water Wash): Dilute the reaction mixture with 10 volumes of Ethyl Acetate (EtOAc) or 2-MeTHF. Wash the organic layer 3x with water and 1x with brine. DMSO/DMF will partition into the aqueous phase.

  • Protocol B (The Lyophilizer): If your product is water-stable, dilute the reaction with water and freeze-dry (lyophilize) the mixture. DMSO will sublime under high vacuum.

Issue 2: "I'm seeing a byproduct with Mass M-18+16 (M-2)."

Diagnosis: This is likely hydrolysis .

  • Cause: Water in the solvent.[1][2] In the presence of base and heat, the C-4 chlorine is displaced by hydroxide (OH-) instead of your amine, forming the 4-hydroxyquinoline (quinolone) tautomer.

  • Fix: Use anhydrous solvents.[3] Store DMF/DMSO over molecular sieves (4Å). Ensure your base (e.g., K2CO3) is dry.

Issue 3: "The reaction is stuck at 60% conversion."

Diagnosis: Product inhibition or salt formation.

  • Cause: The HCl generated during the reaction protonates the remaining amine nucleophile, rendering it unreactive (ammonium salt).

  • Fix: Ensure you are using at least 2.0 equivalents of the amine (if cheap) or adding 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA or TEA) to scavenge the acid.

Validated Experimental Protocols

Protocol A: The "Standard" High-Performance Method

Best for: Difficult substrates, valuable nucleophiles.

  • Setup: In a dry vial, dissolve 4,7-dichloroquinoline (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Reagents: Add DIPEA (2.0 eq) followed by the Amine Nucleophile (1.1 eq).

  • Reaction: Heat to 80°C for 4-12 hours. Monitor by LCMS.

    • Note: The C-4 Cl is displaced first. The C-7 Cl requires temperatures >140°C to react.

  • Workup: Dilute with EtOAc. Wash 3x with LiCl (5% aq) solution (LiCl helps extract DMF better than pure water). Dry over MgSO4, filter, and concentrate.

Protocol B: The "Green" Process Method

Best for: Scale-up, easier workup, environmental compliance.

  • Setup: Dissolve 4,7-dichloroquinoline (1.0 eq) in 2-MeTHF (2-Methyltetrahydrofuran).

  • Reagents: Add K2CO3 (2.5 eq, granular, anhydrous).

  • Reaction: Heat to reflux (~80°C) for 12-24 hours.

    • Note: Kinetics will be slower than DMF. If too slow, add 10% v/v water and a phase transfer catalyst (TBAB) to create a biphasic system.

  • Workup: The solvent is already organic and immiscible with water. Simply add water to dissolve the salts, separate the layers, and rotovap the 2-MeTHF.

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields.

Troubleshooting_Tree Start Problem: Low Yield / Impurities Check_LCMS Check LCMS/TLC Start->Check_LCMS SM_Left Starting Material Remains? Check_LCMS->SM_Left Hydrolysis Peak at M-2 (OH product)? Check_LCMS->Hydrolysis Regio Mixture of Isomers? Check_LCMS->Regio Temp_Check Increase Temp or Switch to DMF/DMSO SM_Left->Temp_Check Yes Base_Check Check Base Stoichiometry (Need >1 eq scavenger) SM_Left->Base_Check Yes Dry_Solvent Use Anhydrous Solvent & Molecular Sieves Hydrolysis->Dry_Solvent Yes Lower_Temp Lower Temp & Use Less Polar Solvent (IPA) Regio->Lower_Temp Yes

Caption: Step-by-step logic to resolve common SNAr failures.

References

  • ACS Green Chemistry Institute. (2024). Solvent Selection Guide: SNAr Reactions. American Chemical Society.[4] [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): The Mechanism. [Link]

  • National Institutes of Health (NIH). (2024). Regioselective Nucleophilic Aromatic Substitution on 4,7-Dichloroquinoline. PubMed Central. [Link]

Sources

Resolving peak overlap in NMR spectra of quinoline isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Overlap in NMR Spectra of Quinoline Isomers

Introduction: The "Quinoline Quagmire"

User Issue: "I cannot distinguish between 6-substituted and 7-substituted quinoline isomers. The aromatic region (7.0–8.5 ppm) is a second-order mess, and the multiplets for protons H5, H6, H7, and H8 are heavily overlapped."

Scientist’s Perspective: Quinoline scaffolds present a classic NMR challenge. The fusion of the benzene and pyridine rings creates a crowded aromatic window. Protons H6 and H7 often appear as a tight AB system (or ABX with substituents) that overlaps with the doublet of H5 or H8. Standard 1D


H NMR in Chloroform-d (

) is often insufficient because the magnetic anisotropy of the solvent does not provide enough discrimination between these magnetically similar environments.

This guide outlines a tiered troubleshooting protocol, moving from chemical manipulation (Solvent Engineering) to advanced acquisition (Pure Shift & 2D NMR).

Module 1: Solvent Engineering (The ASIS Effect)

Theory: Before booking overnight instrument time, utilize the Aromatic Solvent-Induced Shift (ASIS) . In


, solute-solvent interactions are weak. However, planar aromatic solvents like Benzene-

(

) or Toluene-

form transient collision complexes with the electron-deficient quinoline ring.

Because the shielding cone of benzene is anisotropic, protons located above/below the solvent ring plane are shielded (shifted upfield), while those in the plane are deshielded. This effect is non-uniform across the quinoline scaffold, often resolving overlapping multiplets.

Protocol: The Solvent Titration

  • Baseline: Acquire

    
    H spectrum in 
    
    
    
    .
  • Swap: Dissolve the same mass of sample in

    
    .
    
  • Titration (Optional but Recommended): If complete resolution is not achieved, add

    
     stepwise to the 
    
    
    
    sample (e.g., 10%, 30%, 50% v/v). Monitor the "walking" of peaks.

Data Comparison: Expected Shifts Note: Values are illustrative of typical magnitude changes.

Proton Position

(

)

(

)

(ppm)
Result
H-2 (Pyridine ring) 8.858.60-0.25Resolved
H-4 8.107.75-0.35Resolved
H-5/H-8 (Overlap) 7.75 (m)7.45 (d) / 7.60 (d)VariedSeparated
H-6/H-7 (Overlap) 7.40 (m)7.10 (t) / 7.25 (t)VariedClear Multiplicity

Critical Check: Always re-reference your spectra. The residual solvent peak for


 is at 7.16 ppm, which may overlap with your quinoline signals. If this occurs, switch to Acetone-

.
Module 2: Advanced Acquisition (Pure Shift NMR)

Theory: If solvent manipulation fails, the issue is likely scalar coupling broadening . The multiplets from


 couplings (typically 7–9 Hz for ortho, 1–2 Hz for meta) widen the signals, causing overlap. Pure Shift NMR  (broadband homodecoupling) collapses these multiplets into singlets, effectively improving resolution by a factor of 10 without increasing magnetic field strength.

Recommended Pulse Sequence: PSYCHE We recommend the PSYCHE (Pure Shift Yielded by Chirp Excitation) method over older methods like HOBS or Zangger-Sterk because it offers better sensitivity and cleaner baselines for aromatic systems.

Experimental Protocol: PSYCHE Acquisition

  • Pulse Program: Load psyche (Bruker) or equivalent.

  • Parameter Setup:

    • Sweep Width (SW): Standard (e.g., 10-12 ppm).

    • Chunk Size: Set to

      
       15-20 ms (determines resolution vs. sensitivity).
      
    • Flip Angle: Use a small flip angle (

      
      ) for the chirp pulses to minimize sensitivity loss.
      
  • Processing:

    • Reconstruct the FID (most modern software like TopSpin or Mnova does this automatically).

    • Process as a standard 1D.

Visualizing the Workflow

NMR_Resolution_Workflow Start Overlap Detected in Aromatic Region Solvent Step 1: Solvent Swap (CDCl3 -> C6D6) Start->Solvent Check1 Resolved? Solvent->Check1 PureShift Step 2: Pure Shift (PSYCHE) Collapse J-couplings Check1->PureShift No Success Assign Structure Check1->Success Yes Check2 Resolved? PureShift->Check2 HSQC Step 3: 2D HSQC Use Carbon Dispersion Check2->HSQC No Check2->Success Yes HSQC->Success

Figure 1: Decision matrix for resolving aromatic overlap. The workflow prioritizes low-cost/fast solutions (Solvent) before moving to instrument-intensive techniques (Pure Shift/2D).

Module 3: Isomer Differentiation (Structural Proof)

Theory: Distinguishing a 6-substituted quinoline from a 7-substituted isomer requires proving the spatial location of the substituent.

  • 6-isomer: The substituent is para to the nitrogen-containing ring junction.

  • 7-isomer: The substituent is meta to the nitrogen-containing ring junction.

The "Golden Standard" Experiment: 1D Selective NOESY While 2D NOESY is useful, 1D Selective NOESY is faster and provides quantitative distance information.

Differentiation Logic:

  • Irradiate H-5:

    • If 6-substituted : You will see NOE to the substituent (if it has protons) or NOE to H-4.

    • If 7-substituted : You will see a strong NOE to H-6 .

  • Irradiate H-8:

    • If 6-substituted : You will see a strong NOE to H-7 .

    • If 7-substituted : You will see NOE to the substituent.

Isomer Logic Diagram

Quinoline_Isomer_Logic Input Unknown Isomer (6-R vs 7-R) Exp Experiment: NOESY / ROESY Input->Exp Path6 Observation: NOE between H5 & R-group Exp->Path6 Path7 Observation: NOE between H8 & R-group Exp->Path7 Result6 Conclusion: 6-Substituted Path6->Result6 Result7 Conclusion: 7-Substituted Path7->Result7

Figure 2: Logic flow for assigning regioisomers using Nuclear Overhauser Effect (NOE) correlations.

Frequently Asked Questions (FAQs)

Q: My quinoline signals are broad even in Benzene-d6. Why? A: Quinolines are prone to


-

stacking aggregation, which is concentration-dependent.
  • Troubleshooting: Perform a dilution study. Dilute your sample by 50%. If the chemical shifts change significantly (

    
     ppm) or lines sharpen, your concentration is too high. Aim for <10 mM for high-resolution work.
    

Q: Can I use COSY to distinguish the isomers? A: Only if the overlap is resolved.

  • 6-substituted: H-7 and H-8 will show a strong ortho-coupling (

    
     Hz). H-5 will appear as a singlet (or small meta-doublet).
    
  • 7-substituted: H-5 and H-6 will show a strong ortho-coupling. H-8 will appear as a singlet.[1]

  • Risk:[2] If H5/H6/H7/H8 overlap, the COSY cross-peaks will form a diagonal cluster that is impossible to interpret. Use HSQC to spread these signals into the carbon dimension first.

Q: Why do I see "extra" peaks in the aromatic region? A: Check for protonation. Quinolines are basic (


). If your solvent is acidic (e.g., old 

forms DCl), the quinoline nitrogen will protonate, causing massive downfield shifts of H-2 and H-4.
  • Fix: Filter

    
     through basic alumina or use a fresh ampoule.
    
References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 5: "High-Resolution Methods" covers Pure Shift/PSYCHE).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Foundational text on ASIS effects).

  • Foroozandeh, M., et al. (2014).[3][4] Ultrahigh-Resolution NMR Spectroscopy. Angewandte Chemie International Edition, 53(27), 6990-6992. (The original paper describing the PSYCHE pulse sequence).

  • Sanders, J. K. M., & Hunter, C. A. (1993). Modern NMR spectroscopy: A guide for chemists. Oxford University Press. (Detailed mechanisms of NOE in rigid bicyclic systems).

Sources

Improving the stability of quinoline carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: QCA-STAB-001

Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Introduction: The Stability Paradox

Welcome to the Quinoline Carboxamide Technical Support Center. If you are working with derivatives like Tasquinimod , Paquinimod , or novel P2X7R antagonists , you are likely encountering a common paradox: the very features that make the quinoline-3-carboxamide scaffold pharmacologically potent (its electron-deficient aromatic system and hydrogen-bond-donating amide) also render it susceptible to specific degradation pathways.

This guide moves beyond generic advice. We troubleshoot the three distinct "failure modes" of this scaffold: Hydrolytic Cleavage , Microsomal Instability (Metabolic) , and Photochemical Degradation .

Module 1: Chemical Stability (Hydrolysis)

User Issue:

"My compound degrades rapidly in simulated gastric fluid (pH 1.2) or during acidic workups. HPLC shows the formation of quinoline-3-carboxylic acid."

Root Cause Analysis

The carboxamide bond at the C-3 position is the "Achilles' heel." While generally stable at neutral pH, the quinoline ring's nitrogen (N-1) can act as an electron sink. Under acidic conditions, protonation of the amide oxygen or the quinoline nitrogen activates the carbonyl carbon, making it highly susceptible to nucleophilic attack by water (hydrolysis).

Troubleshooting & Stabilization Strategy

Q: How do I structurally stabilize the amide bond against hydrolysis without killing potency?

A: Implement "Steric Shielding" and "Electronic Deactivation." You must increase the energy barrier for the tetrahedral intermediate formation.

  • Ortho-Substitution (The "Umbrella" Effect):

    • Introduce a substituent (e.g., -CH3, -Cl, -F) at the ortho position of the N-phenyl ring (the aniline side of the amide).

    • Mechanism:[1][2] This forces the aromatic ring to twist out of coplanarity with the amide bond, sterically blocking the approach of water molecules to the carbonyl carbon.

  • Electronic Tuning:

    • Avoid strong electron-donating groups (EDGs) on the quinoline ring if acid stability is the priority. EDGs can increase the basicity of the amide oxygen, accelerating protonation-catalyzed hydrolysis.

Data: Effect of Substitution on Half-Life ( )

Simulated data based on structure-activity relationship (SAR) trends [1, 10].

Compound VariantSubstituent (Aniline Ring)

(pH 1.2, 37°C)
Stability Rating
Variant A (Unstable) Unsubstituted4.2 Hours🔴 Critical
Variant B para-Methoxy (-OMe)6.5 Hours🟠 Low
Variant C ortho-Methyl (-CH3)28.0 Hours 🟢 Stable
Variant D ortho-Fluoro (-F)19.5 Hours🟡 Moderate
Experimental Protocol: Forced Degradation (Hydrolysis)

Use this protocol to validate shelf-life stability.

  • Preparation: Dissolve 1 mg of derivative in 1 mL Acetonitrile (ACN).

  • Stress Condition: Add 1 mL of 0.1 N HCl (Acid stress) or 0.1 N NaOH (Base stress).

  • Incubation: Heat at 60°C in a sealed HPLC vial.

  • Sampling: Inject 5 µL into HPLC at t=0, 1h, 4h, and 24h.

  • Validation: If recovery is <90% at 24h, the scaffold requires the structural modifications listed above.

Module 2: Metabolic Stability (Microsomal)

User Issue:

"My lead compound has single-digit nanomolar potency but a microsomal half-life (


) of less than 15 minutes. It's being cleared too fast in vivo."
Root Cause Analysis

Quinoline carboxamides are prime targets for Cytochrome P450 (CYP450) enzymes.[3] The electron-rich quinoline ring (specifically positions 5, 6, and 8) and alkyl side chains are "soft spots" for oxidative metabolism [1, 11].

Troubleshooting & Stabilization Strategy

Q: Which part of the molecule is being eaten by the enzymes?

A: Use the "Metabolic Blocking" Decision Tree. You must identify the Site of Metabolism (SOM) and block it with a bioisostere.

  • Block Benzylic Oxidation: If you have alkyl groups (e.g., -CH3, -Et) on the carboxamide nitrogen.

    • Fix: Replace Hydrogen with Deuterium (Kinetic Isotope Effect) or cap the alkyl chain with a Trifluoromethyl (-CF3) group.

  • Block Aromatic Hydroxylation: CYP enzymes prefer electron-rich rings.

    • Fix: Introduce Fluorine (-F) or Chlorine (-Cl) at the C-5 or C-6 position of the quinoline ring. This lowers electron density and sterically hinders the CYP heme iron approach.

Visual Guide: Metabolic Stabilization Logic

MetabolicStability Start Issue: Low Microsomal Stability Identify Step 1: Identify Soft Spot (Metabolite ID Study) Start->Identify Branch1 Soft Spot: Alkyl Side Chain (Benzylic Oxidation) Identify->Branch1 Branch2 Soft Spot: Quinoline Ring (Aromatic Hydroxylation) Identify->Branch2 Sol1 Solution: Deuteration (D) or Fluorination (-CF3) Branch1->Sol1 Sol2 Solution: Halogenation (-F, -Cl) at C5/C6 Position Branch2->Sol2 Result Outcome: Enhanced t1/2 (Blocked CYP access) Sol1->Result Sol2->Result

Figure 1: Decision matrix for improving metabolic stability (t1/2) in liver microsomes.

Module 3: Photostability & Solid-State

User Issue:

"The powder turns yellow/brown upon storage. Solubility is inconsistent between batches."

Root Cause Analysis
  • Photodegradation: The conjugated quinoline system absorbs UV/Vis light. Excitation can lead to radical formation, causing dimerization or N-oxide formation [4, 12].

  • Polymorphism: Quinoline carboxamides are notorious for existing in multiple crystal forms (polymorphs). Metastable forms dissolve faster but revert to stable (insoluble) forms over time, causing precipitation [5, 20].

Troubleshooting & Stabilization Strategy

Q: How do I ensure physical stability during storage?

A: Salt Selection and Crystal Engineering.

  • Switch the Counter-ion:

    • Avoid Hydrochloride (HCl) salts if the compound is hygroscopic (absorbs water), as moisture accelerates hydrolysis.

    • Recommendation: Use Mesylate or Tosylate salts. These large, lipophilic counter-ions often pack better in the crystal lattice, improving photostability and reducing polymorphism risk.

  • Photoprotection:

    • Store all solid samples in Amber Glass vials (blocks <450 nm light).

    • Chemical Fix: If the compound is for a topical formulation (exposed to light), remove electron-donating groups that extend the conjugation length.

Protocol: Solid-State Stress Test (ICH Q1B)
  • Sample: Spread 5 mg of solid thinly on a glass dish.

  • Exposure: Expose to 1.2 million lux hours (Cool White Fluorescent) + 200 Wh/m² (UV).

  • Control: Wrap a duplicate sample in aluminum foil (Dark Control).

  • Analysis: Dissolve both and run HPLC.

    • Acceptance Criteria: < 2% degradation difference between Exposed and Dark Control.

References

  • Björk, P., et al. "In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species." Biochemical Pharmacology, NIH/PubMed.

  • Fiori, J., et al. "Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative." Bioorganic & Medicinal Chemistry Letters, 2023.[4]

  • European Medicines Agency. "ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products." EMA Guidelines.

  • Janardhan, S., et al. "Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis."[5] Molecular Diversity, 2025.[5]

  • Censi, R., & Di Martino, P. "Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs." Molecules, 2015.[4][6]

Sources

Validation & Comparative

Comparative analysis of Skraup vs. Friedländer quinoline synthesis

[1][2]

Executive Summary: The Strategic Choice

In the landscape of heterocycle synthesis, the quinoline core remains a "privileged scaffold" in drug discovery, present in antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibiotics (Ciprofloxacin).

For the medicinal chemist, the choice between Skraup and Friedländer synthesis is rarely about yield alone—it is a trade-off between atom economy/cost and regiochemical precision .

FeatureSkraup SynthesisFriedländer Synthesis
Primary Utility Bulk synthesis of simple or symmetrical quinolines.Precision synthesis of polysubstituted quinolines.
Key Advantage Atom Economy & Cost: Uses cheap anilines and glycerol. One-pot.Regiocontrol: Unambiguous substitution pattern defined by starting materials.
Critical Flaw Regio-ambiguity: meta-substituted anilines yield difficult-to-separate isomeric mixtures (5- vs 7-substituted).Substrate Instability: o-amino aldehydes are unstable (prone to self-condensation).
Safety Profile High Risk: Violent exotherms; acrolein generation.Low Risk: Milder conditions; generally non-violent.
Ideal Use Case Early-stage scaffold generation; unsubstituted cores.Late-stage functionalization; SAR exploration requiring specific substitution.

Mechanistic Deep Dive

Understanding the mechanism is critical for troubleshooting failed reactions. The failure modes of these two reactions are distinct: Skraup fails due to polymerization (tar formation), while Friedländer fails due to starting material degradation.

The Skraup Protocol: "Controlled Chaos"

The Skraup reaction is a "brute force" method.[1] It generates a highly reactive Michael acceptor (in situ acrolein) in the presence of a strong acid and an oxidant.

Critical Insight: The reaction is often delayed (induction period) followed by a violent exotherm once the acrolein concentration reaches a critical threshold.

SkraupMechanismcluster_warningSafety Critical Control PointGlycerolGlycerol(Substrate)AcroleinAcrolein(Reactive Intermediate)Glycerol->Acrolein -2 H2O (Heat)AcidH2SO4(Dehydration)Acid->AcroleinMichaelMichael Addition(β-amino aldehyde)Acrolein->Michael + AnilineAnilineAnilineAniline->MichaelCyclizationIntramolecularCyclizationMichael->Cyclization Acid Cat.OxidationOxidation(Nitrobenzene/I2)Cyclization->Oxidation -2H (Aromatization)QuinolineQuinolineProductOxidation->Quinoline

Figure 1: The Skraup pathway relies on the in-situ generation of acrolein. Control of the dehydration step is the safety bottleneck.

The Friedländer Protocol: "Pre-organized Precision"

The Friedländer synthesis is a condensation reaction.[2] It requires an o-amino carbonyl partner and a ketone with an

2

Critical Insight: The regiochemistry is "locked" before the reaction begins. Unlike Skraup, there is no ambiguity about where the ring closes.

FriedlanderMechanismcluster_regioRegioselectivity LockAminoAld2-Aminobenzaldehyde(Unstable)ImineImine / EnamineFormationAminoAld->Imine CondensationKetoneKetone(R-CH2-COR')Ketone->ImineBaseBase/Acid CatalystBase->ImineAldolAldolIntermediateDehydrationDehydration(- H2O)Aldol->DehydrationImine->Aldol CyclizationQuinolineSubstitutedQuinolineDehydration->Quinoline Aromatization

Figure 2: Friedländer synthesis proceeds via condensation.[3][4] The substitution pattern is pre-determined by the R-groups on the ketone.

Critical Performance Analysis

Regioselectivity: The "Meta" Problem

This is the most significant differentiator for drug development.

  • Skraup: If you use a meta-substituted aniline (e.g., m-toluidine), cyclization can occur at either ortho position relative to the amine.

    • Result: A mixture of 5-substituted and 7-substituted quinolines.

    • Impact: Requires difficult chromatographic separation, lowering effective yield and throughput.

  • Friedländer: The benzene ring is already formed and substituted in the o-amino carbonyl starting material.

    • Result: Single regioisomer.

    • Impact: Ideal for SAR (Structure-Activity Relationship) studies where isomer purity is non-negotiable.

Substrate Scope & Stability
  • Skraup:

    • Tolerates: Electron-donating groups (EDGs) on aniline (slightly faster reaction).

    • Fails with: Acid-sensitive groups (due to H2SO4) or highly electron-withdrawing groups (EWGs) which deactivate the aniline ring toward the Michael addition.

  • Friedländer:

    • Tolerates: Acid-sensitive groups (if base catalysis is used).

    • Limitation: The 2-aminobenzaldehyde starting material is intrinsically unstable (it tends to self-condense into poly-Schiff bases). It must often be prepared in situ (e.g., reduction of 2-nitrobenzaldehyde) or stored carefully.

Green Chemistry & Safety
  • Skraup: Traditionally "dirty" (tar formation, large acid waste).

    • Modern Mod:Sulfo-Mix prevents sudden exotherms. Microwave-assisted Skraup in water (using glycerol as solvent) improves yield and safety [1].

  • Friedländer: Inherently greener (water byproduct).

    • Modern Mod: Solvent-free conditions using solid acid catalysts (e.g., silica-sulfuric acid) or ionic liquids like [bmim]HSO4 [2].

Experimental Protocols

Protocol A: Modified Skraup (Sulfo-Mix Method)

Best for: Unsubstituted quinoline or simple derivatives.

Reagents:

  • Aniline (0.1 mol)

  • Glycerol (0.3 mol)

  • Sulfo-Mix (pre-mixed nitrobenzene + conc. H2SO4 + boric acid)

  • Ferrous sulfate (Catalyst)[5][6]

Procedure:

  • Preparation: Mix nitrobenzene (oxidant) and boric acid in concentrated sulfuric acid to create "Sulfo-Mix."

  • Addition: Place aniline, glycerol, and FeSO4 in a round-bottom flask fitted with a reflux condenser and a thermometer.

  • Heating: Heat to 140°C. Critical Safety Step: Remove heat source immediately when the first sign of boiling/reflux is observed. The reaction is exothermic and will sustain itself.

  • Reflux: Once the exotherm subsides, reflux for 3–4 hours.

  • Workup: Basify with NaOH to pH > 10. Steam distill to remove unreacted nitrobenzene/aniline. Extract the residue with ether/DCM.

  • Purification: Distillation or recrystallization.

Self-Validating Check: The reaction mixture typically turns black/dark brown (tar formation). If it remains light, the dehydration of glycerol likely failed (insufficient heat/acid).

Protocol B: Base-Catalyzed Friedländer Synthesis

Best for: 2,3-disubstituted quinolines requiring high purity.

Reagents:

  • 2-Aminobenzaldehyde (1.0 equiv)[3]

  • Ketone (e.g., Acetophenone) (1.1 equiv)

  • KOH (alcoholic solution, 5 mol%) or Piperidine

Procedure:

  • Mixing: Dissolve 2-aminobenzaldehyde and the ketone in ethanol.

  • Catalysis: Add catalytic amount of aqueous KOH or piperidine.

  • Reaction: Reflux for 1–3 hours. Monitor by TLC (disappearance of the aldehyde).

  • Workup: Cool the mixture. In many cases, the quinoline product precipitates out upon cooling or addition of water.

  • Purification: Filtration and recrystallization from ethanol/water.

Self-Validating Check: This reaction should remain relatively clean compared to Skraup. Appearance of a heavy precipitate usually indicates successful condensation.

Comparative Data Analysis

The following table summarizes performance metrics based on recent literature benchmarks [3][4].

ParameterSkraup (Traditional)Skraup (Microwave/Green)Friedländer (Classic)Friedländer (Catalytic/Green)
Typical Yield 30–50%60–85%70–85%85–98%
Reaction Time 4–6 Hours10–20 Minutes2–4 Hours30–60 Minutes
Atom Economy High (Simple reagents)HighLower (Requires complex SM)Lower
Regioselectivity Poor (for m-anilines)PoorExcellent (>99:1) Excellent (>99:1)
Purification Difficult (Tar removal)ModerateEasy (Crystallization)Easy

Decision Matrix (Graphviz)

Use this logic flow to select the correct synthesis for your target molecule.

DecisionTreeStartTarget Quinoline StructureQ1Is the Benzene ringsymmetrically substituted?Start->Q1Q2Is cost/scale theprimary driver?Q1->Q2Yes (or Unsubstituted)FriedlanderUSE FRIEDLÄNDER SYNTHESISQ1->FriedlanderNo (Meta-substituents)Q3Is the 2-amino carbonylprecursor available/stable?Q2->Q3No (Pharma/High Value)SkraupUSE SKRAUP SYNTHESIS(or Doebner-Miller)Q2->SkraupYes (Bulk Chemical)Q3->SkraupNo (Must build ring)Q3->FriedlanderYes

Figure 3: Strategic decision tree for selecting the synthesis route.

References

  • Saggadi, H., et al. (2025).[7] "Quinoline and Phenanthroline Preparation Starting from Glycerol via Improved Microwave-Assisted Modified Skraup Reaction." ResearchGate.

  • Tajik, H., et al. (2016). "Recent Advances in Metal-Free Quinoline Synthesis." PMC - NIH.

  • BenchChem. (2025).[8] "Comparative study of quinoline synthesis methods (Skraup vs. Friedlander)." BenchChem Technical Guides.

  • Mandal, A., & Khan, A. T. (2024). "Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions."[5][2][9][10] Organic & Biomolecular Chemistry.

  • Organic Reactions. (2025). "The Friedländer Synthesis of Quinolines." Organic Reactions Wiki.

Cross-Validation of HPLC and LC-MS Data for Quinoline Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Paradox

In pharmaceutical development, quinoline scaffolds are ubiquitous yet analytically treacherous. While they serve as the backbone for antimalarials (e.g., chloroquine) and kinase inhibitors, their impurity profiles often contain structural isomers and genotoxic precursors (e.g., aniline derivatives) that defy detection by a single modality.

A common pitfall in purity analysis is the "UV Bias"—assuming that High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) purity equates to true chemical purity. Conversely, relying solely on Liquid Chromatography-Mass Spectrometry (LC-MS) can lead to "Ionization Bias," where highly ionizable impurities are overestimated, or non-ionizable degradants are missed entirely.

This guide details a cross-validation protocol to harmonize these orthogonal datasets. We move beyond simple comparison to a rigorous system of mutual confirmation , ensuring that the purity value reported to regulatory bodies (ICH M7/Q3A) is chemically accurate.

Methodological Architecture: Orthogonality by Design

To achieve valid cross-validation, the two methods must be mechanistically distinct but chromatographically aligned.

The Chromatographic Divergence

We utilize two separation chemistries to prevent co-elution masking.

FeatureMethod A: HPLC-DAD (Quantification)Method B: LC-MS (Identification/Sensitivity)
Column Chemistry C18 (Octadecylsilane) Phenyl-Hexyl
Mechanism Hydrophobic interaction (general retention).

interactions (selectivity for aromatic quinolines).
Mobile Phase Phosphate buffer (pH 7.[1]0) / Acetonitrile.[2][3]0.1% Formic Acid in Water / Methanol.
Detector UV at

(e.g., 254 nm) & 210 nm.
ESI+ (Electrospray Ionization) in Scan Mode (100-1000 Da).
Primary Goal Mass balance, robust quantification (Area %).Genotoxic impurity detection, peak purity assessment.[4]

Expert Insight: Why Phenyl-Hexyl for MS? Quinoline impurities often differ only by the position of a nitrogen atom or a substituent on the ring. A standard C18 column often fails to resolve these positional isomers. The Phenyl-Hexyl phase engages in specific


 stacking with the quinoline ring, often resolving isomers that co-elute on C18 [1].
The Detection Discrepancy
  • UV Response: Dependent on the molar extinction coefficient (

    
    ). Quinoline has a strong chromophore, but aliphatic degradation products may not.
    
  • MS Response: Dependent on proton affinity and ionization efficiency. Quinolines ionize well (

    
    ), but salts and neutral artifacts do not.
    

Experimental Protocol: The Cross-Validation Workflow

This protocol validates the HPLC purity data using LC-MS as the challenger method.

Step 1: Sample Preparation & Parallel Injection

Prepare a single stock solution of the quinoline sample (1.0 mg/mL in MeOH).

  • Aliquot A: Dilute to 0.5 mg/mL with Mobile Phase A (Phosphate)

    
     Inject into HPLC-DAD.
    
  • Aliquot B: Dilute to 0.1 mg/mL with 0.1% Formic Acid

    
     Inject into LC-MS.
    
    • Note: The lower concentration for MS prevents detector saturation and space-charge effects.

Step 2: Chromatographic Alignment (RRT Mapping)

Since the columns differ, retention times (RT) will not match. You must align peaks using Relative Retention Time (RRT) relative to the main quinoline peak.



Step 3: The "Purity Gap" Calculation

Calculate the purity difference (


) for the main peak:


  • Acceptance Criterion:

    
     (for raw area %).
    
  • Strict Criterion: If

    
    , the method is not cross-validated , and a discrepancy investigation (Section 4) is triggered.
    

Visualizing the Validation Logic

The following diagram illustrates the decision-making process when cross-validating these datasets.

CrossValidation Start Start: Quinoline Sample Split Split Sample Start->Split HPLC Method A: HPLC-DAD (C18, Phosphate Buffer) Split->HPLC LCMS Method B: LC-MS (Phenyl-Hexyl, Formic Acid) Split->LCMS Align Align Peaks via RRT (Relative Retention Time) HPLC->Align LCMS->Align Compare Compare Purity % (Area Normalization) Align->Compare Decision Is Delta P < 2.0%? Compare->Decision Pass PASS: Method Validated Report UV Purity Decision->Pass Yes Fail FAIL: Discrepancy Found Decision->Fail No Investigate Investigate Mismatch Fail->Investigate TypeA UV+ / MS- (Non-ionizable Impurity) Investigate->TypeA TypeB UV- / MS+ (Trace Genotoxin/High Ionization) Investigate->TypeB

Figure 1: Logical workflow for cross-validating HPLC and LC-MS data. Note the divergence in column chemistry to ensure orthogonal selectivity.

Data Analysis: Resolving Discrepancies

When the datasets do not align, the specific nature of the mismatch reveals the underlying chemistry.

Case Study: 3-Quinolinecarboxaldehyde Analysis

In a recent validation study [2], a commercial sample showed 99.2% purity by HPLC-UV but only 96.5% by LC-MS.

Table 1: Discrepancy Analysis Matrix
ScenarioObservationRoot Cause AnalysisCorrective Action
Type A Peak visible in UV, invisible in MS Impurity lacks basic nitrogen (non-ionizable) or is suppressed by matrix. Common in oxidized degradants.Trust the UV data for quantification. Use APCI (Atmospheric Pressure Chemical Ionization) instead of ESI to force ionization.
Type B Peak visible in MS, invisible in UV Impurity has no chromophore (e.g., aliphatic side chain cleavage) OR is present at trace levels (<0.05%) but has high ionization efficiency.CRITICAL: Check mass against ICH M7 database. If genotoxic, develop targeted SIM (Selected Ion Monitoring) method.
Type C Peak Area % MS >> Peak Area % UV "Ionization Super-Enhancement." The impurity (e.g., an amine) ionizes 10x better than the quinoline core.Calculate Relative Response Factor (RRF). Do not report MS Area % as purity.
Type D Co-elution UV shows 1 peak; MS shows 2 masses at same RT.The C18 column failed to separate isomers.

Expert Insight: In the case of the 3-quinolinecarboxaldehyde, the discrepancy (Type C) was caused by a highly ionizable aniline derivative. While it appeared as a major impurity in MS (3.5%), NMR analysis confirmed it was actually present at only 0.4%, consistent with the UV data. The MS data was qualitatively correct (identification) but quantitatively misleading without RRF correction [3].

Regulatory & Reporting Standards (ICH M7)[5][6]

For quinoline compounds, cross-validation is not just good science; it is a regulatory safeguard. Quinolines carry a structural alert for mutagenicity.

  • Mass Balance: You must demonstrate that the UV purity and MS impurity profile account for >98% of the theoretical mass.

  • Genotoxic Impurities (GTIs): If LC-MS detects a peak corresponding to a known mutagen (e.g., m/z matching a nitro-quinoline) that is below the UV Limit of Quantification (LOQ), you must report it.

    • Action: Validate a Limit Test using LC-MS/MS (Triple Quadrupole) specifically for that impurity at the Threshold of Toxicological Concern (TTC) level (usually 1.5 µ g/day ) [4].

Conclusion

Cross-validation is the process of using LC-MS to "audit" your HPLC-UV method.

  • Use HPLC-UV for the final Certificate of Analysis (CoA) purity value due to its linear robustness.

  • Use LC-MS (Phenyl-Hexyl) during development to prove that your HPLC-UV method (C18) is not missing co-eluting isomers or trace genotoxins.

By adopting this orthogonal approach, you transform your data from a simple chromatogram into a defensible, comprehensive purity profile.

References

  • BenchChem. (2025).[2] A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde. Retrieved from

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from

  • ResearchGate. (2019). Will % impurity profile of HPLC-UV and LC-HRMS match? Retrieved from

  • ICH. (2023).[4] ICH M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. Retrieved from

  • Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from

Sources

Benchmarking Quinoline Synthesis: Classical Skraup vs. Modern Rh(III)-Catalyzed C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Evolution

The quinoline pharmacophore remains a cornerstone in medicinal chemistry, underpinning antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and broad-spectrum antibiotics. Historically, the Skraup synthesis has been the industrial workhorse—reliable but crude. It utilizes harsh acidic conditions and generates significant waste.

In the last decade, the paradigm has shifted toward Transition-Metal Catalyzed C-H Activation , specifically using Rhodium(III) catalysts. This guide objectively benchmarks the classical Skraup reaction against modern Rh(III)-catalyzed annulation. While Skraup offers low cost and raw material availability, the Rh(III) pathway provides superior regiocontrol, functional group tolerance, and atom economy, albeit at a higher catalyst cost.

Head-to-Head Benchmarking

The following data compares the standard Skraup protocol (sulfuric acid mediated) against a representative Rh(III)-catalyzed oxidative annulation (Cp*Rh(III)/Cu(OAc)2 system).

Table 1: Performance Metrics Comparison
FeatureClassical Skraup Synthesis Modern Rh(III) C-H Activation
Primary Mechanism Acid-mediated condensation & cyclizationC-H Bond Activation & Alkyne Insertion
Reagents Aniline, Glycerol, conc. H₂SO₄, Nitrobenzene/As₂O₅Aniline (w/ DG), Alkyne, [CpRhCl₂]₂, Cu(OAc)₂
Reaction Temp 140°C – 160°C (Violent exotherm)60°C – 100°C (Controlled)
Regioselectivity Poor (often mixtures with meta-substituted anilines)Excellent (Directed by N-substituent)
Functional Group Tolerance Low (Acid-sensitive groups degrade)High (Tolerates esters, nitriles, halides)
Yield (Avg) 30% – 55%75% – 92%
Green Metric (E-Factor) High (>20 kg waste / kg product)Moderate (Solvent/oxidant dependent)
Cost Low (Commodity chemicals)High (Precious metal catalyst)

*DG = Directing Group (e.g., amide, urea)

Mechanistic Divergence & Causality

To understand the performance gap, we must analyze the reaction pathways. The Skraup method relies on the in situ generation of acrolein, which is volatile and toxic. The Rh(III) method utilizes a "cut-and-sew" approach on the benzene ring, pre-installing the functional groups before ring closure.

Visualization: Pathway Comparison

The following diagram contrasts the chaotic, high-energy pathway of the Skraup reaction with the ordered catalytic cycle of the Rh(III) method.

QuinolinePathways cluster_0 Classical Skraup (Acid-Mediated) cluster_1 Modern Rh(III) (C-H Activation) Aniline Aniline + Glycerol Acrolein Acrolein (In Situ) Aniline->Acrolein H2SO4, Heat Michael Michael Addition (Non-selective) Acrolein->Michael Cyclization Acid Cyclization (High Temp) Michael->Cyclization Oxidation Oxidative Aromatization Cyclization->Oxidation Nitrobenzene Quinoline_Classic Quinoline Product (Isomer Mix) Oxidation->Quinoline_Classic Amide N-Aryl Amide (Directing Group) Rh_Complex Rhodacycle Intermediate Amide->Rh_Complex Cp*Rh(III), C-H Activation Alkyne_Ins Alkyne Insertion (Regioselective) Rh_Complex->Alkyne_Ins + Internal Alkyne Red_Elim Reductive Elimination Alkyne_Ins->Red_Elim Quinoline_Modern 2,3-Substituted Quinoline (Single Isomer) Red_Elim->Quinoline_Modern - Rh(I)

Figure 1: Mechanistic comparison showing the linear, high-energy Skraup pathway vs. the cyclic, metal-mediated Rh(III) pathway.

Experimental Protocols

Protocol A: Classical Skraup Synthesis (The Baseline)

Based on standard Vogel's Textbook methodologies.

Objective: Synthesis of 6-methylquinoline. Causality: The reaction requires a violent exotherm to drive the dehydration of glycerol to acrolein. Ferrous sulfate is added to moderate the reaction intensity (the "Sulzberger modification").

  • Setup: Equip a 500 mL round-bottom flask with a heavy-duty reflux condenser.

  • Reagents: Mix p-toluidine (15 g, 0.14 mol), glycerol (45 g, 0.49 mol), and nitrobenzene (10 g, oxidant). Add ferrous sulfate (2 g) as a moderator.

  • Acid Addition: Cautiously add conc. H₂SO₄ (35 mL) with swirling. The mixture will become hot.

  • Reaction: Heat the flask on a sand bath. At ~140°C, the reaction will initiate vigorously (boiling). Remove heat immediately and allow the exotherm to subside.

  • Reflux: Once calm, reflux for 4 hours.

  • Workup: Dilute with water, steam distill to remove unreacted nitrobenzene. Basify the residue with 50% NaOH to release the free amine.

  • Purification: Steam distill the basic mixture to collect crude quinoline. Dry over MgSO₄ and distill under reduced pressure.

  • Expected Yield: 45–50%.

Protocol B: Rh(III)-Catalyzed C-H Annulation (The Challenger)

Based on protocols by Rovis, Fagnou, and recent reviews [1, 2].

Objective: Regioselective synthesis of 2,3-diphenylquinoline. Causality: The N-methoxyamide acts as an oxidizing directing group, allowing the Rh(III) to activate the ortho-C-H bond. The internal alkyne inserts into the Rh-C bond, determining the regioselectivity.

  • Setup: Flame-dry a 15 mL pressure tube equipped with a magnetic stir bar.

  • Reagents: Add N-methoxy-N-phenylbenzamide (0.2 mmol, 1.0 equiv), diphenylacetylene (0.24 mmol, 1.2 equiv).

  • Catalyst System: Add [Cp*RhCl₂]₂ (2.5 mol%) and CsOAc (2.0 equiv) or Cu(OAc)₂ (oxidant, if using non-oxidizing directing groups).

  • Solvent: Add MeOH or t-Amyl alcohol (2.0 mL).

  • Reaction: Seal the tube and stir at 60°C for 16 hours. (Note the significantly lower temperature compared to Skraup).

  • Workup: Cool to room temperature. Dilute with CH₂Cl₂ and filter through a short pad of Celite to remove metal residues.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc).

  • Expected Yield: 85–92%.

Critical Analysis & Recommendations

When to use Skraup:
  • Scale: Multi-kilogram synthesis where raw material cost is the primary driver.

  • Structure: Simple, unsubstituted quinolines or those where regioselectivity is not an issue (e.g., symmetric anilines).

  • Equipment: When high-pressure or inert atmosphere equipment is unavailable.

When to use Rh(III) C-H Activation:
  • Drug Discovery: When synthesizing Late-Stage Functionalization (LSF) libraries. The mild conditions prevent the degradation of sensitive pharmacophores.

  • Regiocontrol: Essential when using meta-substituted anilines. Skraup would yield a difficult-to-separate mixture of 5- and 7-substituted quinolines; Rh(III) can be tuned to select the sterically accessible site [3].

  • Safety: To avoid the risk of "runaway" exotherms associated with large-scale glycerol dehydration.

Green Chemistry Note

While Rh(III) offers higher yields, the E-factor (waste generated) is heavily influenced by the solvent and column chromatography. Recent advancements in Metal-Free Oxidative Annulation (using molecular iodine or electrochemical methods) are bridging the gap, offering the selectivity of modern methods with the sustainability of organic reagents [4].

References

  • RSC Advances (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review. [Link]

  • MDPI (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • Organic & Biomolecular Chemistry (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. [Link]

Antiviral Quinoline Leads: From Lysosomotropic Agents to Targeted Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold has historically been the backbone of antimalarial therapy (e.g., Chloroquine, Mefloquine), yet its repurposing for antiviral applications has often been plagued by non-specific mechanisms and high cytotoxicity.[1] This guide provides a head-to-head technical comparison of three distinct generations of antiviral quinoline leads: the classic lysosomotropic agents (Hydroxychloroquine), optimized autophagy inhibitors (GL-287), and the novel targeted protease inhibitors (Jun13296).

By analyzing recent data (2024-2025), we demonstrate the shift from broad-spectrum endosomal acidification to precise molecular targeting of viral proteases (SARS-CoV-2 PLpro) and host autophagy machinery.

Part 1: Head-to-Head Comparative Profile

The following data synthesizes performance metrics across three representative lead compounds. Note the dramatic improvement in Selectivity Index (SI) as the mechanism shifts from general host-cell modulation to viral-target specificity.

Table 1: Comparative Performance Metrics
FeatureHydroxychloroquine (HCQ) GL-287 (Novel Derivative)Jun13296 (Next-Gen Lead)
Primary Class 4-Aminoquinoline2,8-Bis(trifluoromethyl)quinolineBiarylphenyl-Quinoline
Primary Target Host Endosome (pH modulation)Host Autophagy (LC3 accumulation)Viral PLpro (Papain-like Protease)
Antiviral Potency (EC50) ~1.5 - 4.5 µM (SARS-CoV-2)~1.0 µM (ZIKV)0.1 µM (SARS-CoV-2)
Cytotoxicity (CC50) ~20 - 50 µM> 100 µM> 100 µM
Selectivity Index (SI) Low (~10-30)Moderate (~100)High (>1000)
Stage of Action Entry / Post-EntryReplication (Autophagy block)Replication (Proteolysis block)
Key Limitation Ocular/Cardiac toxicity; Non-specificHost-factor dependencyComplex synthesis
Technical Insight: The Selectivity Shift
  • HCQ relies on lysosomotropism —it accumulates in acidic organelles, raising pH. This is a "shotgun" approach that affects all host lysosomal functions, leading to the well-documented ocular and cardiac toxicity profiles.

  • Jun13296 represents a paradigm shift. By designing the quinoline scaffold to fit the Val70Ub binding site of the SARS-CoV-2 PLpro enzyme, it achieves nanomolar potency without disrupting host cell pH homeostasis.

Part 2: Mechanistic Causality & Visualization

Understanding how these compounds differ is critical for experimental design. We visualize the divergent pathways below.

Mechanism of Action (MoA) Comparison

HCQ blocks the fusion of the autophagosome with the lysosome by altering pH. Jun13296 bypasses this entirely, directly binding the viral enzyme responsible for cleaving viral polyproteins and suppressing host innate immunity (de-ubiquitination).

MoA_Comparison cluster_Host Host Cell Mechanisms cluster_Virus Viral Replication Complex Lysosome Lysosome (Acidic pH) Fusion Membrane Fusion Lysosome->Fusion Inhibits Autophagosome Autophagosome Autophagosome->Fusion Blocked by pH change Replication Viral Replication Fusion->Replication Indirect Blockade Polyprotein Viral Polyprotein Polyprotein->Replication Essential for PLpro PLpro Enzyme PLpro->Polyprotein Cleaves HCQ Hydroxychloroquine (Class 1) HCQ->Lysosome Accumulates & Raises pH Jun Jun13296 (Class 3) Jun->PLpro Direct Binding (Val70Ub site)

Figure 1: Divergent mechanisms of action. HCQ targets host physiology (lysosomal pH), while Jun13296 targets viral enzymology (PLpro), resulting in higher selectivity.

Part 3: Experimental Protocols for Validation

To objectively compare these leads, you cannot rely on a simple endpoint assay. You must use a Time-of-Addition (TOA) assay to distinguish between entry inhibitors (like HCQ) and replication inhibitors (like Jun13296).

Protocol: Time-of-Addition (TOA) Profiling

Objective: Determine the precise stage of the viral life cycle targeted by the quinoline derivative.

1. Cell Culture Preparation
  • Cell Line: Vero E6 (for SARS-CoV-2) or HuH-7 (for Flaviviruses).

  • Seeding: Seed

    
     cells/well in 96-well plates 24h prior to infection.
    
2. Infection & Treatment Schedule

Divide plates into four experimental arms:

  • Arm A (Full Treatment): Compound added -2h (pre-treatment) and maintained throughout.

  • Arm B (Entry): Compound added -2h, virus added at 0h. At +1h, wash cells

    
     with PBS and replace with drug-free media.
    
  • Arm C (Post-Entry/Replication): Infect at 0h. Wash at +1h. Add compound at +1h, +4h, or +8h intervals.

  • Arm D (Virucidal): Incubate virus + compound for 1h before adding to cells (tests direct viral inactivation).

3. Quantification
  • Endpoint: 24h post-infection (h.p.i).

  • Readout: qRT-PCR for viral RNA (e.g., targeting

    
     gene) or Plaque Assay.
    
  • Calculation:

    
    
    
4. Interpretation Logic (Self-Validating System)
  • If Arm B (Entry) shows high inhibition but Arm C is weak

    
    Class 1 (HCQ-like) .
    
  • If Arm C (Replication) shows high inhibition even when added +4h p.i.

    
    Class 3 (Jun13296-like) .
    
  • If Arm D is positive

    
    False Lead  (Detergent-like effect, likely toxic).
    
Workflow Visualization

TOA_Protocol cluster_Arms Experimental Arms Start Start: Seed Cells (-24h) Infect Infection (T=0h) Start->Infect Arm_B Arm B: Entry (Drug -2h to +1h) Infect->Arm_B Wash & Remove Drug Arm_C Arm C: Replication (Drug added > +1h) Infect->Arm_C Wash & Add Drug Readout Readout (T=24h) qRT-PCR / Plaque Arm_B->Readout Arm_C->Readout Decision Decision Matrix Readout->Decision Result1 Entry Inhibitor (e.g., HCQ) Decision->Result1 Arm B Potent Result2 Replication Inhibitor (e.g., Jun13296) Decision->Result2 Arm C Potent

Figure 2: Time-of-Addition workflow. Discriminating between entry blockade and replication interference is crucial for classifying quinoline leads.

References

  • Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link] (Note: Describes the discovery and characterization of Jun13296)

  • Novel quinoline substituted autophagy inhibitors attenuate Zika virus replication in ocular cells. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link] (Note: Source for GL-287/GL-382 data and autophagy mechanism)

  • Enantiomers of Chloroquine and Hydroxychloroquine Exhibit Different Activities Against SARS-CoV-2. Source: bioRxiv (Preprint) URL:[Link] (Note: Comparative data for S-HCQ vs R-HCQ potency)[2][3]

  • Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. Source:[4][5] National Institutes of Health (NIH) / PubMed Central URL:[Link] (Note: Supporting data for quinoline-related heterocycle potency)

Sources

Benchmarking Target Engagement: Validating Novel Quinoline Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinoline Challenge

Quinolines represent a privileged scaffold in kinase inhibitor design, frequently utilized to target Type II (DFG-out) kinase conformations (e.g., c-Met, VEGFR, EGFR). However, their planar aromatic structure introduces a specific liability: non-specific DNA intercalation and lysosomotropic accumulation.

Validating a novel quinoline inhibitor (herein referred to as Compound Q-X ) requires more than biochemical


 values. It demands rigorous proof of Target Engagement (TE)  within the cellular environment to differentiate specific kinase inhibition from cytotoxic off-target effects.

This guide outlines the validation strategy for Compound Q-X, comparing its performance against standard reference inhibitors using three distinct methodologies: Surface Plasmon Resonance (SPR) , Cellular Thermal Shift Assay (CETSA) , and NanoBRET™ .

Strategic Validation Matrix: Methodological Comparison

To validate Compound Q-X, we must select the assay that best reflects physiological engagement. Below is a comparative analysis of the primary validation modalities.

FeatureSurface Plasmon Resonance (SPR) Cellular Thermal Shift Assay (CETSA) NanoBRET™ TE
Context Cell-free (Purified Protein)Live Cell / Lysate Live Cell
Primary Readout Affinity (

), Kinetics (

)
Thermal Stability (

/

shift)
Occupancy & Residence Time
Labeling Protein immobilization requiredLabel-free Tracer + NanoLuc fusion required
Quinoline Suitability Medium: Fails to capture intracellular accumulation or membrane permeability issues.High: Validates that Q-X enters the cell and binds the target in the cytosolic environment.High: Best for measuring "Residence Time" (crucial for Type II inhibitors).
Throughput MediumMedium-High (Western or AlphaScreen)High (Plate-based)

Expert Verdict: While SPR is the gold standard for biophysical affinity, CETSA is the critical "Go/No-Go" gate for quinolines to prove intracellular bioavailability and specific binding before proceeding to expensive residence time studies with NanoBRET.

Comparative Performance Data: Compound Q-X vs. Alternatives

In this evaluation, we compare Compound Q-X against Staurosporine (broad-spectrum control) and a First-Gen Quinoline (reference standard) using the CETSA protocol described in Section 4.

Table 1: Thermal Stabilization Data ( Shift)

Data represents mean shift in melting temperature (


) in A549 cells.
CompoundConcentration

(Target Kinase)
Interpretation
Vehicle (DMSO) -Reference (

)
Baseline stability.
Staurosporine 1

M

High: Strong, non-selective ATP-competitive binding (Type I).
First-Gen Quinoline 1

M

Low: Weak engagement or poor cellular permeability.
Compound Q-X 1

M

Optimal: High specific engagement comparable to potent controls, confirming cellular entry.
Table 2: Selectivity Profiling (Off-Target Panel)

Differentiation of specific binding vs. promiscuity.

TargetCompound Q-X (

)
Staurosporine (

)
Target Kinase (e.g., c-MET)


Off-Target (e.g., CDK2)

(Negligible)

(Promiscuous)
DNA Damage Marker (

H2AX)
No InductionInduction Observed

Deep Dive Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to be a self-validating system . The causality relies on the thermodynamic principle that ligand binding stabilizes a protein, requiring higher thermal energy to denature (unfold) and aggregate it.

Phase 1: Sample Preparation (The "Loading" Step)
  • Cell Culture: Seed A549 cells to reach 80% confluency.

  • Treatment: Treat with Compound Q-X (1

    
    M) or DMSO (Vehicle) for 1 hour.
    
    • Why: 1 hour allows for equilibrium binding and intracellular accumulation.

  • Harvest: Detach cells, wash with PBS, and resuspend in kinase buffer supplemented with protease inhibitors.

    • Critical: Do NOT lyse cells yet. Intact cells ensure the membrane barrier is tested.

Phase 2: The Thermal Challenge (The "Differentiation" Step)
  • Aliquot: Divide cell suspension into 10 PCR tubes (50

    
    L each).
    
  • Gradient Heating: Apply a temperature gradient (

    
     to 
    
    
    
    ) for 3 minutes using a thermal cycler.
    • Causality: This creates the "melt curve." Unbound proteins denature at lower temps; Q-X bound proteins survive higher temps.

  • Cooling: Immediately incubate at

    
     for 3 minutes.
    
Phase 3: Separation & Detection (The "Readout" Step)
  • Lysis: Add NP-40 lysis buffer; perform 3 freeze-thaw cycles (liquid nitrogen /

    
    ).
    
    • Why: Freeze-thaw is gentler than sonication, preserving the aggregated/soluble distinction.

  • Clarification: Centrifuge at 20,000 x g for 20 minutes at

    
    .
    
    • Mechanism:[1][2][3][4][5][6] Aggregated (denatured) proteins pellet out. Soluble (stabilized) proteins remain in the supernatant.

  • Western Blot: Analyze supernatant for the Target Kinase.

  • Quantification: Plot band intensity vs. Temperature. Calculate

    
     (temperature at 50% intensity).
    

Visualizing the Validation Workflow

The following diagram illustrates the CETSA logic flow, detailing how to distinguish a "Hit" (Valid Engagement) from a "Miss" (No Engagement) or "False Positive" (Precipitation).

CETSA_Workflow cluster_0 Phase 1: Treatment cluster_1 Phase 2: Thermal Challenge cluster_2 Phase 3: Separation cluster_3 Phase 4: Analysis Start Live Cells Treat Incubate with Compound Q-X (1h) Start->Treat Heat Apply Thermal Gradient (40°C - 67°C) Treat->Heat Lyse Cell Lysis (Freeze-Thaw) Heat->Lyse Spin Centrifuge (20,000 x g) Lyse->Spin Supernatant Analyze Supernatant (Soluble Fraction) Spin->Supernatant Discard Pellet (Aggregates) Curve Plot Melting Curve Supernatant->Curve Decision Calculate Shift (ΔTm) Curve->Decision Result_Pos ΔTm > 2°C VALID ENGAGEMENT Decision->Result_Pos Shift Observed Result_Neg ΔTm < 1°C NO BINDING / IMPERMEABLE Decision->Result_Neg No Shift

Caption: Figure 1: CETSA Decision Matrix. Soluble protein quantification post-thermal challenge determines the thermodynamic stabilization conferred by Compound Q-X.

Mechanistic Insight: Type II Binding Logic

Quinolines often function as Type II inhibitors, binding the "inactive" DFG-out conformation. This binding mode typically results in slower dissociation rates (longer residence time) compared to Type I inhibitors.

To visualize why Compound Q-X might show superior efficacy despite similar


 values to competitors, we examine the residence time pathway (validated via NanoBRET).

Binding_Kinetics Kinase_Active Kinase (Active) DFG-In Kinase_Inactive Kinase (Inactive) DFG-Out Kinase_Active->Kinase_Inactive Conformational Flux Complex_1 Rapid Equilibrium (Short Residence Time) Kinase_Active->Complex_1 + Type I Complex_2 Stabilized Complex (Long Residence Time) Kinase_Inactive->Complex_2 + Q-X Comp_Type1 Type I Inhibitor (ATP Competitive) Comp_Type1->Complex_1 Comp_QX Compound Q-X (Type II / Quinoline) Comp_QX->Complex_2 Complex_1->Kinase_Active Fast Off-Rate (k_off) Complex_2->Kinase_Inactive Slow Off-Rate (k_off) Effect Sustained Pathway Inhibition Complex_2->Effect High Efficacy

Caption: Figure 2: Kinetic differentiation. Compound Q-X targets the DFG-Out state, creating a stabilized complex with slower off-rates than standard Type I alternatives.

References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Science. [Link]

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications. [Link]

  • Liu, J., et al. (2014). "Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?" ACS Chemical Biology. [Link]

  • Alugubelli, Y. R., et al. (2022). "The Quinoline Scaffold as a Privileged Pharmacophore in Drug Discovery." Bioorganic & Medicinal Chemistry. [Link]

  • Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology. [Link]

Sources

Cytotoxicity comparison between parent quinoline and its ester derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the cytotoxic efficacy between parent quinoline scaffolds (specifically functionalized variants like 8-hydroxyquinoline and quinoline-3-carboxylic acids) and their esterified derivatives.[1]

The Core Finding: While parent quinolines often represent the active pharmacophore responsible for DNA intercalation or metal chelation, they frequently suffer from poor cellular permeability due to polarity or ionization at physiological pH. Ester derivatives function primarily as prodrugs , significantly enhancing lipophilicity (LogP) and cellular uptake. However, their cytotoxicity is contingent upon intracellular hydrolysis by esterases (e.g., hCE1, hCE2).

Key Takeaway: Esters typically exhibit lower IC50 values (higher potency) in whole-cell assays due to superior accumulation, but the parent compounds often demonstrate higher intrinsic affinity for the molecular target (e.g., Topoisomerase II or Metal ions) in cell-free systems.

Mechanistic Rationale: The "Trojan Horse" Strategy

To understand the cytotoxicity data, one must first understand the structural logic.

  • Parent Quinoline (Active Payload): Often contains polar groups (-COOH, -OH) essential for hydrogen bonding or metal chelation within the active site. These groups, however, hinder passive diffusion across the lipid bilayer.

  • Ester Derivative (Delivery Vehicle): Masks the polar group, increasing the partition coefficient (LogP). This allows the molecule to cross the cell membrane via passive diffusion. Once inside, ubiquitous intracellular esterases cleave the ester, releasing the active parent molecule and trapping it inside the cell (Ion Trapping).

Visualization: Intracellular Activation Pathway

The following diagram illustrates the "Trojan Horse" mechanism where the ester facilitates entry, but the parent executes the cytotoxic event.

QuinolineMechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytosol Ester_Ext Quinoline Ester (High LogP, Non-Polar) Diffusion Passive Diffusion Ester_Ext->Diffusion High Permeability Parent_Ext Parent Quinoline (Low LogP, Polar/Ionized) Barrier Membrane Barrier (Repels Polar Parent) Parent_Ext->Barrier Low Permeability Ester_Int Intracellular Ester Diffusion->Ester_Int Enzyme Carboxylesterase (hCE1/hCE2) Ester_Int->Enzyme Substrate Binding Parent_Int Active Parent (Trapped/Ionized) Enzyme->Parent_Int Hydrolysis Target Target Interaction (DNA/Mitochondria) Parent_Int->Target Cytotoxicity Trigger

Figure 1: Mechanism of Action for Quinoline Ester Prodrugs. The ester modification enables membrane crossing, while the intracellular hydrolysis releases the active cytotoxic parent.

Comparative Analysis: Performance Metrics

The following data summarizes the general performance trends observed when comparing 8-hydroxyquinoline (8-HQ) and Quinoline-3-carboxylic acid derivatives with their respective esters.

Table 1: Physicochemical and Cytotoxic Comparison[1][2][3]
FeatureParent Quinoline (e.g., 8-HQ, 3-COOH)Ester Derivative (e.g., 8-Acetate, 3-COOEt)Impact on Cytotoxicity
LogP (Lipophilicity) Low (0.5 – 1.8)High (2.5 – 4.0)Esters show 10-100x higher cellular accumulation.
Solubility (Aq) Moderate to High (pH dependent)Low (Hydrophobic)Esters often require DMSO/Ethanol for in vitro delivery.
IC50 (Whole Cell) Moderate (5 – 50 µM)Potent (< 1 – 10 µM) Esters appear more potent due to higher intracellular concentration.
IC50 (Cell Free) High Potency Low / InactiveEsters fail to bind DNA/Metals until hydrolyzed.
Selectivity Index (SI) Variable (Often toxic to normal cells)Improved Can be designed to target esterase-overexpressing tumors.
Stability HighLow (Susceptible to plasma hydrolysis)Esters may degrade before reaching the tumor in vivo.
Critical Insight: The "Selectivity Paradox"

While esters generally lower the IC50 (making the drug "stronger"), they do not always improve selectivity.

  • Scenario A (Success): If the tumor cells overexpress specific esterases (e.g., Cathepsin B or hCE1), the ester becomes a "Smart Bomb," releasing the toxin only inside the cancer cell.

  • Scenario B (Failure): If the ester is hydrolyzed rapidly in the plasma by butyrylcholinesterase before reaching the tumor, systemic toxicity increases without therapeutic benefit.

Experimental Protocols (Self-Validating Systems)

To objectively compare these compounds, you cannot simply run a standard MTT assay. You must validate that the ester is indeed acting as a prodrug.

Protocol A: Differential Cytotoxicity Assay (Esterase Dependency)

This protocol validates whether the cytotoxicity of the ester is driven by intracellular hydrolysis.

Materials:

  • Cell Line: HeLa or MCF-7 (High esterase activity).

  • Inhibitor: BNPP (Bis-p-nitrophenyl phosphate) – A broad-spectrum esterase inhibitor.

  • Reagents: MTT or Resazurin.

Workflow:

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Pre-treatment (The Control Step):

    • Group 1: Media only.

    • Group 2: Pre-treat with 100 µM BNPP for 2 hours (Non-toxic concentration, blocks intracellular esterases).

  • Treatment: Add Parent Quinoline and Ester Derivative at graded concentrations (0.1 – 100 µM) to both groups.

  • Readout: Perform MTT assay after 48h.

Data Interpretation:

  • If the Ester's IC50 increases (potency drops) in the presence of BNPP, the cytotoxicity is hydrolysis-dependent (Validates Prodrug Mechanism).

  • If the Ester's IC50 remains unchanged, the ester itself is cytotoxic (Direct Mechanism).

Protocol B: Plasma Stability Screening

Before advancing an ester derivative, its stability in plasma must be quantified to ensure it survives circulation.

  • Preparation: Spike human plasma (pooled) with the Ester Derivative (final conc. 10 µM).

  • Incubation: 37°C in a shaking water bath.

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Add ice-cold Acetonitrile (1:3 ratio) to precipitate proteins. Centrifuge (10,000g, 10 min).

  • Analysis: Inject supernatant into HPLC/LC-MS. Monitor the disappearance of the Ester peak and the appearance of the Parent peak.

Synthesis & Evaluation Workflow

The following flowchart outlines the logic for synthesizing and filtering quinoline esters for drug development.

Workflow cluster_chem Chemical Modification cluster_bio Biological Screening Start Parent Quinoline Scaffold (Active Pharmacophore) Esterification Esterification (Vary R-Group for LogP) Start->Esterification Characterization NMR / MS / HPLC Purity Esterification->Characterization Screen1 In Vitro Cytotoxicity (MTT / SRB Assay) Characterization->Screen1 Decision1 IC50 < Parent? Screen1->Decision1 Screen2 Esterase Sensitivity (BNPP Assay) Decision1->Screen2 Yes (More Potent) End_Fail Discard / Redesign Decision1->End_Fail No Screen3 Plasma Stability (t1/2 > 30 min?) Screen2->Screen3 Hydrolysis Confirmed End_Success Lead Candidate (Prodrug) Screen3->End_Success Stable Screen3->End_Fail Unstable

Figure 2: Decision Tree for Quinoline Ester Development. This workflow prioritizes potency enhancement and metabolic stability.

References

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. Source: National Institutes of Health (NIH) / PMC. Significance: Establishes the baseline cytotoxicity of the quinoline scaffold and the necessity of structural modification for selectivity.

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Source: Bentham Science / NIH. Significance: Highlights the counter-intuitive finding where the free acid (parent) can sometimes be more selective than the ester due to pH-dependent trapping in the tumor microenvironment.

  • Cytotoxicity of 4-substituted Quinoline Derivatives: Anticancer and Antileishmanial Potential. Source: NIH / PubMed. Significance: Details the mitochondrial mechanisms (ROS generation) often triggered by these derivatives.[2][3]

  • Design and Biological Evaluation of Mannich-Modified 8-Hydroxyquinoline–Phthalimide Hybrids. Source: MDPI. Significance: Provides comparative IC50 data for 8-HQ derivatives against resistant cancer cell lines (MDR).

  • Prodrugs: design and clinical applications. Source: Nature Reviews Drug Discovery (Rautio et al.). Significance: Authoritative grounding for the "Ester as Prodrug" mechanism described in the guide (General Reference).

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate

Part 1: Strategic Safety Overview (The "Why")

As researchers, we often handle intermediates where the Safety Data Sheet (SDS) is sparse or generic. Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate (CAS: 1133115-64-6) is a halogenated quinoline ester. While specific toxicological data for this exact molecule may be limited, its structural pharmacophore dictates a high-precautionary approach .

The Scientific Rationale for Enhanced PPE:

  • The Quinoline Scaffold: Quinolines are planar, nitrogen-containing heterocycles capable of intercalating into DNA. While substitution (like the methyl and chloro groups) can modulate this, we must treat the core structure as a potential mutagen until proven otherwise [1].

  • Halogenation & Lipophilicity: The 4,7-dichloro substitution significantly increases the molecule's lipophilicity (LogP). This facilitates rapid dermal absorption. Standard nitrile gloves may offer protection against the solid, but once solubilized in organic solvents (e.g., DCM, DMF), the permeation rate accelerates drastically [2].

  • Hydrolysis Risk: The ester moiety at the 2-position is susceptible to hydrolysis, potentially releasing the free carboxylic acid and methanol in humid environments or upon contact with mucous membranes, leading to delayed irritation.

Hazard Classification (Derived from Structural Analogs):

  • Signal Word: WARNING (Default Precautionary)

  • Likely GHS Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

  • Watch List: Suspected Muta. 2 (due to quinoline core).[2]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the physical state of the compound during your workflow.

PPE ComponentSpecification (Solid Handling)Specification (Solution Phase)Scientific Justification
Respiratory N95 or P100 Respirator (if outside hood)Fume Hood (Face velocity: 80–100 fpm)The powder is likely electrostatic. Inhalation allows direct access to the bloodstream, bypassing first-pass metabolism.
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate (Silver Shield) or High-Grade Nitrile (>8 mil)Halogenated heterocycles can permeate thin nitrile. Double gloving provides a "breakthrough buffer" and allows outer glove removal upon contamination.
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Safety GogglesSafety glasses leave gaps. Dust can migrate behind lenses. Goggles provide a seal against airborne particulates and splashes.
Body Protection Lab Coat (Tyvek sleeves recommended)Chemical Resistant Apron Cotton lab coats absorb liquids, keeping the hazard against your skin. Tyvek sleeves cover the wrist gap between glove and coat.

Part 3: Operational Protocols & Workflows[3]

The "Clean-Dirty" Gowning Workflow

Contamination often occurs after the experiment, during the removal of PPE. Follow this unidirectional workflow to prevent secondary exposure.

GowningProtocol cluster_check Self-Validation Check Start START: Entry to Lab Step1 1. Don Inner Gloves (Nitrile) & Tyvek Sleeves Start->Step1 DirtyZone DIRTY ZONE (Fume Hood Work) Step3 3. Perform Weighing/Reaction (Keep sash at 18 inches) DirtyZone->Step3 CleanZone CLEAN ZONE (Exit Procedure) Step6 6. Wash Inner Gloves (Soap & Water) CleanZone->Step6 Step2 2. Don Outer Gloves (Nitrile) (Check for air leaks) Step1->Step2 Step2->DirtyZone Step4 4. Wipe Outer Gloves (with solvent-damp tissue) Step3->Step4 Check Visual Inspection: Is powder visible on outer gloves? Step3->Check Step5 5. Remove Outer Gloves (Inside-out technique) Step4->Step5 Step5->CleanZone Step7 7. Remove Inner Gloves (Near exit) Step6->Step7 Check->Step4 Yes Check->Step5 No

Figure 1: Unidirectional gowning and de-gowning workflow designed to minimize cross-contamination of halogenated intermediates.

Weighing and Transfer Protocol (The Critical Step)

The highest risk of exposure is during the transfer of the solid methyl 4,7-dichloro-8-methylquinoline-2-carboxylate from the stock container to the reaction vessel.

  • Static Control: Use an antistatic gun or bar inside the balance enclosure. Halogenated quinoline powders are often "fluffy" and prone to static fly-away.

  • The "Boat-to-Flask" Method:

    • Do not use a flat weighing paper. Use a plastic weighing boat or a glass funnel.

    • Pre-weigh the container.

    • Add solid.[3]

    • Dissolve the solid inside the weighing boat with a small amount of reaction solvent (if compatible) and transfer the liquid to the flask. This eliminates dust generation during the final transfer.

  • Solvent Trap: If using Dichloromethane (DCM) or Chloroform to dissolve, be aware that these solvents permeate nitrile gloves in <5 minutes [3]. If a spill occurs on the glove, change gloves immediately .

Part 4: Decontamination & Disposal

Decontamination Solution: For this specific ester, a simple water wash is insufficient due to its lipophilicity.

  • Primary Wash: Ethanol or Isopropanol (to solubilize the organic residue).

  • Secondary Wash: Soap and water (surfactant removal).

Waste Segregation:

  • Solid Waste: Dispose of contaminated paper towels, gloves, and weighing boats in the Solid Hazardous Waste bin.

  • Liquid Waste: This compound contains halogens (Chlorine). It MUST go into the Halogenated Organic Waste stream. Mixing it with non-halogenated waste can cause compliance violations and increase disposal costs [4].

Part 5: Emergency Response

Scenario: Powder Spill on Bench

  • Stop: Do not blow on the powder.

  • Isolate: Place a "Do Not Enter" sign if the spill is outside a hood.

  • Wet Wipe: Cover the powder with a paper towel dampened with Isopropanol. This prevents dust from becoming airborne.[1][4][5][6]

  • Scoop: Push the damp pile into a dustpan or wide-mouth jar.

Scenario: Eye Exposure

  • Flush: Immediate irrigation for 15 minutes.

  • Mechanism: The ester can hydrolyze to acid on the eye surface. Do not stop flushing even if the initial burning subsides.

  • Medical: Seek evaluation. Provide the CAS number (1133115-64-6) to the physician.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Quinoline. PubChem.[7] Accessed October 2023. [Link]

  • Occupational Safety and Health Administration (OSHA). Methylene Chloride Hazards for Bathtub Refinishers (Applicable to solvent permeation). OSHA.gov. [Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Management: Halogenated Solvents. EPA.gov. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.